molecular formula C4H4FN3O2S B13120354 5-Fluoropyrimidine-2-sulfonamide

5-Fluoropyrimidine-2-sulfonamide

Katalognummer: B13120354
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: GPVRTKSXKFQCDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Fluoropyrimidine-2-sulfonamide is a synthetic hybrid compound designed for advanced chemical and pharmaceutical research. It combines a fluoropyrimidine scaffold, a structure well-known for its antimetabolite properties, with a sulfonamide functional group, which confers a wide range of pharmacological activities . This structure makes it a valuable precursor or investigational tool in medicinal chemistry, particularly in the development of novel multitargeted therapeutic agents. The core research value of this compound lies in the synergistic potential of its two pharmacophores. Fluoropyrimidines, such as the widely studied 5-fluorouracil, are antimetabolites that primarily exert their effects by inhibiting thymidylate synthase (TS), a key enzyme in DNA synthesis, and by being misincorporated into RNA and DNA, leading to cell death . Simultaneously, the sulfonamide group is a privileged structure in drug discovery, known to inhibit various enzymes, including carbonic anhydrases, and is present in agents with antibacterial, diuretic, and anticancer activities . Recent scientific literature highlights that the rational hybridization of pyrimidine and sulfonamide moieties is a promising strategy to generate novel candidates that can act on different biological targets simultaneously, potentially overcoming drug resistance and improving efficacy . Potential research applications for 5-Fluoropyrimidine-2-sulfonamide include its use as a building block in synthesizing more complex molecules for evaluating antitumor activity against various cancer cell lines . Researchers can also explore its utility in biochemical assays to study enzyme inhibition, particularly against targets known to interact with sulfonamides or fluoropyrimidines. Furthermore, its properties may be investigated in the context of agrochemical research for crop protection . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C4H4FN3O2S

Molekulargewicht

177.16 g/mol

IUPAC-Name

5-fluoropyrimidine-2-sulfonamide

InChI

InChI=1S/C4H4FN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10)

InChI-Schlüssel

GPVRTKSXKFQCDK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)S(=O)(=O)N)F

Herkunft des Produkts

United States
Foundational & Exploratory

5-Fluoropyrimidine-2-sulfonamide mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Pyrimidine Sulfonamides

Foreword

The pyrimidine sulfonamide scaffold is a privileged structure in medicinal and agricultural chemistry. While famously associated with the inhibition of acetolactate synthase (ALS) for herbicidal applications, its derivatives have been explored for a range of biological activities. This guide focuses on the in vitro mechanism of action of this class of compounds, with a particular emphasis on derivatives that exhibit potential for therapeutic applications. Given the limited specific data on "5-Fluoropyrimidine-2-sulfonamide" in a therapeutic context, this document will broaden its scope to encompass the well-established mechanisms of related pyrimidine sulfonamides and explore potential avenues for future research.

Introduction to Pyrimidine Sulfonamides

Pyrimidine sulfonamides are a class of heterocyclic compounds characterized by a pyrimidine ring linked to a sulfonamide group. The substitution pattern on the pyrimidine ring and the sulfonamide nitrogen allows for a vast chemical space, leading to a diversity of biological activities. Historically, the most significant application of this class has been in agriculture, where they function as potent inhibitors of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants and microorganisms.

However, the structural motifs present in pyrimidine sulfonamides are also found in compounds with therapeutic potential, including kinase inhibitors and carbonic anhydrase inhibitors. The introduction of a fluorine atom, as in the theoretical "5-Fluoropyrimidine-2-sulfonamide," is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This guide will therefore dissect the known in vitro mechanisms of action of relevant pyrimidine sulfonamide derivatives.

The Primary Mechanism: Acetolactate Synthase (ALS) Inhibition

The most extensively studied mechanism of action for pyrimidine sulfonamides is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.

Biochemical Pathway and Enzyme Function

ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate and the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate. This enzyme requires three cofactors for its activity: thiamine pyrophosphate (TPP), Mg2+, and flavin adenine dinucleotide (FAD).

A diagram illustrating the role of ALS in branched-chain amino acid biosynthesis is presented below:

ALS_Pathway Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS) Inhibited by Pyrimidine Sulfonamides Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Acetolactate 2-Acetolactate ALS->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Kinase_Screening_Workflow Start Test Compound (Pyrimidine Sulfonamide) Panel_Screen Broad Kinase Panel Screen (e.g., 400+ kinases) Start->Panel_Screen Hit_ID Identify Primary Hits (% Inhibition > Threshold) Panel_Screen->Hit_ID Dose_Response Dose-Response Assays (Determine IC50 values) Hit_ID->Dose_Response Cell_Target Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) Dose_Response->Cell_Target Downstream Analyze Downstream Signaling (Western Blot for Phospho-proteins) Cell_Target->Downstream Phenotype Correlate with Cellular Phenotype (Apoptosis, Cell Cycle Arrest) Downstream->Phenotype

Caption: Workflow for identifying and validating kinase inhibition.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors, with several drugs on the market (e.g., acetazolamide, dorzolamide). CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. It is conceivable that pyrimidine sulfonamides could bind to the zinc ion in the active site of CAs.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Enzyme Source: Purified human CA isoenzymes (e.g., CA II, CA IX).

  • Assay Principle: This assay measures the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA), which produces the yellow-colored 4-nitrophenolate anion.

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.4).

  • Substrate Solution: 10 mM 4-NPA in acetonitrile.

  • Inhibitor Stock: Prepare a stock solution of the test compound in DMSO.

  • Assay Procedure: a. In a 96-well plate, add buffer, inhibitor (or DMSO), and the CA enzyme. b. Pre-incubate for 10 minutes at room temperature. c. Initiate the reaction by adding the 4-NPA substrate. d. Monitor the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Determine the initial reaction rates (V0) from the linear portion of the kinetic curves. Calculate the percent inhibition and determine the IC50 value.

Summary and Future Directions

The in vitro mechanism of action of pyrimidine sulfonamides is dominated by the extensive research on their role as ALS inhibitors in the agricultural sector. For a compound like "5-Fluoropyrimidine-2-sulfonamide" to be considered in a therapeutic context for human diseases, a thorough investigation into its potential effects on mammalian targets is required.

Key Research Questions for Future Studies:

  • Does the compound exhibit anti-proliferative effects in cancer cell lines?

  • What are the primary molecular targets in human cells? A broad screening approach (e.g., kinome-wide scan, proteome-wide thermal shift assays) would be a logical starting point.

  • Does the fluorine substitution at the 5-position of the pyrimidine ring confer any unique biological activities or improved drug-like properties compared to non-fluorinated analogs?

The experimental protocols and workflows outlined in this guide provide a robust framework for elucidating the in vitro mechanism of action of novel pyrimidine sulfonamide derivatives. By systematically evaluating their interactions with key enzyme families such as kinases and carbonic anhydrases, the scientific community can unlock the potential therapeutic value of this versatile chemical scaffold.

References

  • Title: Sulfonylurea Herbicides Source: In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press, Amsterdam. URL: [Link]

  • Title: Acetolactate synthase, a modern target for herbicides Source: Pest Management Science URL: [Link]

  • Title: EP0528030A1 - Pyrimidine-2-sulphonamide derivatives, and their use as herbicides and plant growth regulators Source: Google Patents URL

Chemical structure and physicochemical properties of 5-Fluoropyrimidine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Fluoropyrimidine-2-sulfonamide: Structure, Properties, and Synthetic Strategies

Executive Summary

This technical guide provides a comprehensive overview of 5-Fluoropyrimidine-2-sulfonamide, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This molecule uniquely combines two pharmacologically important scaffolds: the 5-fluoropyrimidine ring, a cornerstone of antimetabolite chemotherapy, and the sulfonamide functional group, a versatile moiety found in a wide array of therapeutic agents.[1][2] This document delineates the chemical structure, predicted physicochemical properties, plausible synthetic routes, and potential mechanisms of action of this compound. By synthesizing data from related chemical entities and established synthetic methodologies, this guide serves as an essential resource for researchers exploring the potential of novel fluoropyrimidine derivatives in oncology and beyond.

Introduction: A Synthesis of Two Privileged Scaffolds

In the landscape of drug discovery, the strategic combination of known pharmacophores is a powerful approach to generating novel molecular entities with enhanced or unique biological activities. 5-Fluoropyrimidine-2-sulfonamide is a prime example of this design philosophy.

The 5-Fluoropyrimidine Core: A Legacy in Oncology

The fluoropyrimidine class of compounds is dominated by its most famous member, 5-Fluorouracil (5-FU).[1] As an antimetabolite, 5-FU disrupts DNA synthesis by inhibiting thymidylate synthase, an enzyme critical for the production of thymidine, a necessary component of DNA.[3] This mechanism has made 5-FU and its prodrugs, such as Capecitabine, mainstays in the treatment of various solid tumors, including colorectal and breast cancers.[1][4] The incorporation of a fluorine atom at the C5 position of the pyrimidine ring is central to its activity.

The Sulfonamide Group: A Versatile Pharmacophore

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of sulfa drugs, the first broadly effective systemic antibacterial agents.[2] Their mechanism involves the competitive inhibition of dihydropteroate synthetase (DHPS) in bacteria.[2] Beyond antimicrobials, the sulfonamide moiety is integral to drugs across numerous therapeutic areas, including diuretics, anticonvulsants, and anti-inflammatory agents, demonstrating its remarkable versatility in molecular design.

Chemical Structure and Identification

The molecular architecture of 5-Fluoropyrimidine-2-sulfonamide provides the foundation for its chemical behavior and biological potential.

Molecular Structure

The structure consists of a pyrimidine ring with a fluorine atom at position 5 and a sulfonamide group at position 2. This arrangement dictates the molecule's electronic properties and potential for intermolecular interactions.

Caption: Chemical structure of 5-Fluoropyrimidine-2-sulfonamide.

Key Chemical Identifiers

Precise identification is critical for regulatory and research purposes. While a unique CAS number for this specific compound is not prominently listed in public databases, its properties can be calculated from its structure.

IdentifierValueSource
IUPAC Name 5-fluoropyrimidine-2-sulfonamideGenerated
Molecular Formula C₄H₄FN₃O₂SCalculated
Molecular Weight 177.16 g/mol Calculated
Canonical SMILES C1=C(F)C=NC(=N1)S(=O)(=O)NGenerated
InChI Key Generated from structureGenerated

Physicochemical Properties: Implications for Drug Development

The physicochemical properties of a compound are paramount as they influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are predicted values for 5-Fluoropyrimidine-2-sulfonamide, derived from its structure and comparison with close analogs like 5-fluoropyridine-2-sulfonamide.[5]

PropertyPredicted ValueImplication in Drug Development
XlogP ~ -0.1Indicates good hydrophilicity, which may aid in solubility but could present challenges for membrane permeability.[5]
Polar Surface Area ~ 95 ŲSuggests the molecule may have limited ability to cross the blood-brain barrier.
Hydrogen Bond Donors 2 (from -NH₂)Contribute to aqueous solubility and potential for specific receptor interactions.
Hydrogen Bond Acceptors 4 (from N, N, O, O)Enhance hydrophilicity and provide multiple points for molecular recognition.
pKa (Sulfonamide N-H) ~ 9-10The sulfonamide proton is weakly acidic, meaning the molecule will be predominantly neutral at physiological pH.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The most logical approach involves the conversion of a suitable 5-fluoropyrimidine precursor into a sulfonyl chloride or sulfonyl fluoride, followed by amination. The use of sulfonyl fluorides has gained traction due to their increased stability compared to sulfonyl chlorides.[6]

G A 2-Chloro-5-fluoropyrimidine B Intermediate Sulfinate Salt A->B  Na₂SO₃ / H₂O   C 5-Fluoropyrimidine-2-sulfonyl chloride B->C  SOCl₂ or NCS   D 5-Fluoropyrimidine-2-sulfonamide C->D  NH₄OH or NH₃   G cluster_0 Cell cluster_1 DNA Synthesis Pathway A 5-Fluoropyrimidine-2-sulfonamide B Cellular Uptake A->B C Metabolic Activation B->C D Active Metabolite C->D E Thymidylate Synthase D->E Inhibition F dUMP → dTMP G DNA Synthesis Disruption F->G H Apoptosis G->H

Sources

5-Fluoropyrimidine-2-sulfonamide CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Fluoropyrimidine Sulfonamide Derivatives

A Note on Chemical Identity: The term "5-Fluoropyrimidine-2-sulfonamide" does not correspond to a specific, registered compound with a unique CAS number in major chemical databases. It more accurately describes a class of molecules characterized by a 5-fluoropyrimidine core linked to a sulfonamide group at the 2-position. This guide will, therefore, focus on this important class of compounds, utilizing a specific, well-documented example for illustrative purposes where appropriate.

Introduction to 5-Fluoropyrimidine Sulfonamide Derivatives

5-Fluoropyrimidine derivatives are a cornerstone of medicinal chemistry, most famously represented by the anticancer drug 5-Fluorouracil (5-FU). The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a well-established strategy to block thymidylate synthase, an enzyme crucial for DNA synthesis and repair, thereby inducing cell death in rapidly dividing cancer cells. The incorporation of a sulfonamide group introduces a versatile functional handle that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and protein binding affinity. This dual-functionalization makes 5-fluoropyrimidine sulfonamide derivatives a promising scaffold for the development of novel therapeutic agents.

Physicochemical Properties and Structural Features

The properties of 5-fluoropyrimidine sulfonamide derivatives can be tuned by modifying the substituent on the sulfonamide nitrogen. However, some general characteristics can be outlined:

PropertyGeneral CharacteristicRationale
Physical State Typically crystalline solidsThe planar aromatic rings and polar sulfonamide group facilitate crystal lattice formation.
Solubility Generally poor in water, soluble in organic solvents (e.g., DMSO, DMF)The aromatic nature of the pyrimidine and the often-aromatic substituent on the sulfonamide contribute to low aqueous solubility.
pKa The sulfonamide proton is weakly acidic.The electron-withdrawing nature of the sulfonyl group and the pyrimidine ring enhances the acidity of the N-H bond.

Synthesis and Mechanistic Considerations

The synthesis of 5-fluoropyrimidine sulfonamide derivatives is typically achieved through a nucleophilic aromatic substitution reaction. The general workflow is depicted below:

G cluster_0 General Synthesis Workflow A 2-Amino-5-fluoropyrimidine D Reaction Mixture A->D B Sulfonyl Chloride (R-SO2Cl) B->D C Pyridine (Base) C->D Catalyst/Solvent E 5-Fluoropyrimidine-2-sulfonamide Derivative D->E Nucleophilic Substitution F Purification (e.g., Crystallization) E->F

Caption: General synthesis workflow for 5-fluoropyrimidine sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a generic N-(5-fluoro-2-pyrimidinyl)benzenesulfonamide derivative.

Materials:

  • 2-Amino-5-fluoropyrimidine

  • Benzenesulfonyl chloride (or a substituted variant)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluoropyrimidine (1.0 eq) in anhydrous pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.1 eq) dropwise. Rationale: The dropwise addition at low temperature helps to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water and extract the product with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Rationale: The bicarbonate wash removes any unreacted sulfonyl chloride and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 5-fluoropyrimidine sulfonamide derivative.

Applications in Research and Drug Development

The unique structural features of 5-fluoropyrimidine sulfonamide derivatives have led to their exploration in various therapeutic areas:

  • Anticancer Agents: Building upon the legacy of 5-FU, these derivatives are being investigated for their potential to overcome resistance mechanisms and improve the therapeutic index. The sulfonamide moiety can be designed to target specific enzymes or receptors within cancer cells.

  • Antimicrobial Agents: Sulfonamides are a well-known class of antibiotics. The combination with a fluoropyrimidine ring can lead to compounds with novel mechanisms of action or improved activity against resistant strains.

  • Enzyme Inhibitors: The sulfonamide group is a known zinc-binding group and can be used to target metalloenzymes. This has led to the development of 5-fluoropyrimidine sulfonamide derivatives as inhibitors of enzymes like carbonic anhydrases and matrix metalloproteinases.

Safety and Handling

As "5-Fluoropyrimidine-2-sulfonamide" does not have a specific CAS number, a dedicated Safety Data Sheet (SDS) is not available. However, based on the structural components, the following general safety precautions should be observed when handling this class of compounds.

Hazard CategoryPrecautionary Measures
Toxicity Acute: May be harmful if swallowed, inhaled, or absorbed through the skin. Chronic: Potential for cytotoxicity due to the 5-fluoropyrimidine moiety. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated fume hood.
Irritation May cause skin, eye, and respiratory tract irritation. Avoid contact and inhalation of dust.
Environmental The environmental impact has not been fully evaluated. Dispose of waste in accordance with local, state, and federal regulations.

Spill and Exposure Procedures:

  • Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.

  • Eye Contact: Flush with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

The 5-fluoropyrimidine sulfonamide scaffold represents a versatile and promising platform in medicinal chemistry. While the specific compound "5-Fluoropyrimidine-2-sulfonamide" is not well-defined, the broader class of derivatives offers significant potential for the development of novel therapeutics. Further research into the synthesis, structure-activity relationships, and biological evaluation of these compounds is warranted to fully unlock their therapeutic potential.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68839, 5-Fluorouracil." PubChem, [Link].

  • "Sulfonamide (chemistry)." Wikipedia, The Free Encyclopedia, [Link].

  • "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia, [Link].

A Technical Guide to the Early-Stage Pharmacokinetic Profiling of 5-Fluoropyrimidine-2-sulfonamide (FP-SA): An Exemplar Approach

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This whitepaper provides a comprehensive technical framework for the preclinical pharmacokinetic (PK) profiling of novel chemical entities, using the hypothetical molecule 5-Fluoropyrimidine-2-sulfonamide (FP-SA) as an illustrative scaffold. The guide is designed for researchers, scientists, and drug development professionals, offering a structured, rationale-driven approach to early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) studies. By integrating foundational principles with detailed, field-proven experimental protocols, this document outlines a self-validating system for generating the critical data needed to advance a candidate compound from discovery to preclinical development. We will explore a logical progression of assays, from fundamental physicochemical assessments and in vitro ADME characterization to the design and execution of preliminary in vivo PK studies.

Introduction: Deconstructing the Candidate

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent upon a favorable pharmacokinetic profile. Early and robust characterization of a compound's ADME properties is paramount, as it enables data-driven decision-making, guides medicinal chemistry efforts, and mitigates the risk of late-stage failures.[1][2][3] This guide uses a hypothetical molecule, 5-Fluoropyrimidine-2-sulfonamide (FP-SA), to illustrate this critical path.

The FP-SA scaffold combines two pharmacologically significant moieties:

  • 5-Fluoropyrimidine: A class of compounds cornerstone to cancer chemotherapy, most notably 5-Fluorouracil (5-FU).[4] These agents are known for complex metabolic activation and catabolism, with significant inter-patient variability often linked to enzymes like dihydropyrimidine dehydrogenase (DPD).[5][6] Their PK is often characterized by rapid clearance and non-linear kinetics.[5]

  • Sulfonamide: A versatile functional group found in a wide array of therapeutics, including antibiotics and diuretics. Sulfonamides are typically well-absorbed orally and distribute throughout the body.[7] They are primarily metabolized by the liver and excreted via the kidneys, and are known to exhibit significant binding to plasma proteins like albumin.[7][8]

The combination of these two moieties in FP-SA necessitates a thorough investigation to understand their synergistic or antagonistic effects on the overall PK profile. This guide outlines the essential assays to build this understanding from the ground up.

Foundational Physicochemical & In Vitro Profiling

The initial phase of PK profiling focuses on in vitro assays that are cost-effective, high-throughput, and highly predictive of in vivo behavior.[1][2] These studies establish the baseline characteristics of FP-SA.

Critical In Vitro Assays: A Workflow

The logical flow of early in vitro ADME assays is designed to answer fundamental questions about the molecule's viability. The workflow ensures that foundational data on stability and availability are gathered before investing in more complex mechanistic studies.

ADME_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Absorption & DDI Potential cluster_2 Phase 3: In Vivo Confirmation A Metabolic Stability (Microsomes/Hepatocytes) C Permeability (Caco-2 Assay) A->C If Stable B Plasma Protein Binding (Equilibrium Dialysis) B->C E Rodent PK Study (IV & PO Dosing) C->E If Permeable D CYP450 Inhibition (IC50 Screen) D->E InVivo_PK_Study cluster_IV Intravenous (IV) Arm cluster_PO Oral (PO) Arm cluster_Analysis Bioanalysis & PK Modeling IV_Dose Administer FP-SA (e.g., 1 mg/kg, IV) IV_Sample Collect Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->IV_Sample Bioanalysis Quantify FP-SA in Plasma (Validated LC-MS/MS Method) IV_Sample->Bioanalysis PO_Dose Administer FP-SA (e.g., 10 mg/kg, PO) PO_Sample Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) PO_Dose->PO_Sample PO_Sample->Bioanalysis PK_Calc Calculate PK Parameters (AUC, CL, Vd, t½, F%) Bioanalysis->PK_Calc

Sources

A Technical Guide to the Synthesis of 5-Fluoropyrimidine-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways for 5-fluoropyrimidine-2-sulfonamide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a detailed examination of key synthetic strategies, reaction mechanisms, and step-by-step experimental protocols. By synthesizing technical accuracy with practical insights, this document aims to serve as a valuable resource for the design and execution of synthetic routes to this important molecular scaffold.

Introduction: The Significance of the 5-Fluoropyrimidine-2-sulfonamide Scaffold

The 5-fluoropyrimidine core is a privileged structural motif found in numerous therapeutic agents, most notably in anticancer and antiviral drugs.[1] The fluorine atom at the 5-position often enhances metabolic stability and can improve the binding affinity of the molecule to its biological target. When combined with a sulfonamide group at the 2-position, the resulting scaffold offers a versatile platform for drug discovery. Sulfonamides are known to act as bioisosteres for carboxylic acids and can participate in crucial hydrogen bonding interactions within enzyme active sites.[2][3] This unique combination of a 5-fluoropyrimidine ring and a 2-sulfonamide functional group has led to the development of potent inhibitors for various enzymes, including cyclin-dependent kinases (CDKs).[4][5]

This guide will focus on the most prevalent and effective methods for constructing this scaffold, with a particular emphasis on the strategic installation of the sulfonyl chloride precursor and its subsequent conversion to the desired sulfonamide.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the 5-fluoropyrimidine-2-sulfonamide scaffold reveals two primary strategic disconnections. These approaches dictate the overall synthetic plan and the choice of starting materials.

G Target 5-Fluoropyrimidine-2-sulfonamide Strategy_A Strategy A: Late-Stage Sulfonylation Target->Strategy_A C-S Disconnection Strategy_B Strategy B: Early-Stage Sulfonylation Target->Strategy_B Ring Formation Disconnection Precursor_A 2-Amino-5-fluoropyrimidine Strategy_A->Precursor_A Precursor_B Sulfonated Acyclic Precursor Strategy_B->Precursor_B

Caption: Retrosynthetic approaches to 5-Fluoropyrimidine-2-sulfonamides.

  • Strategy A: Late-Stage Sulfonylation: This is the most common and often more direct approach. The synthesis begins with a pre-formed 2-amino-5-fluoropyrimidine ring. The amino group is then converted into a sulfonyl chloride, which is subsequently reacted with an amine to form the final sulfonamide. This strategy is advantageous as 2-amino-5-fluoropyrimidine and its precursors are commercially available or readily synthesized.[1]

  • Strategy B: Pyrimidine Ring Formation from a Sulfonated Precursor: In this less common approach, the sulfonamide or a precursor functional group is attached to an acyclic building block. The 5-fluoropyrimidine ring is then constructed around this functionalized fragment through a cyclocondensation reaction. While potentially more convergent, this strategy can be complicated by the reactivity of the sulfonyl group during the ring-forming steps.

This guide will primarily focus on Strategy A, as it offers greater flexibility and is more widely documented in the scientific literature.

Key Synthetic Pathway: The Sandmeyer-Type Reaction of 2-Amino-5-fluoropyrimidine

The conversion of an aromatic or heteroaromatic amine to a sulfonyl chloride via a diazonium salt intermediate is a powerful transformation. The Sandmeyer reaction, traditionally used for introducing halides and other functional groups, can be adapted for the synthesis of sulfonyl chlorides.[6][7] This method is the cornerstone for synthesizing 5-fluoropyrimidine-2-sulfonyl chloride.

The overall transformation can be visualized as a three-stage process:

G Start 2-Amino-5-fluoropyrimidine Diazonium 5-Fluoropyrimidine-2-diazonium Salt Start->Diazonium Diazotization (NaNO₂, aq. HCl, <5 °C) SulfonylChloride 5-Fluoropyrimidine-2-sulfonyl Chloride Diazonium->SulfonylChloride Sulfonylation (SO₂, CuCl₂, aq. AcOH) Sulfonamide 5-Fluoropyrimidine-2-sulfonamide SulfonylChloride->Sulfonamide Amination (R₂NH, Base)

Caption: Key stages in the synthesis of 5-Fluoropyrimidine-2-sulfonamides.

Stage 1: Diazotization of 2-Amino-5-fluoropyrimidine

The first critical step is the conversion of the 2-amino group into a diazonium salt. This reaction is typically performed in a strong aqueous acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[8]

  • Causality Behind Experimental Choices:

    • Low Temperature: Diazonium salts, particularly heteroaromatic ones, can be highly unstable and prone to explosive decomposition in a dry state or at elevated temperatures.[8] Maintaining a temperature below 5 °C is crucial for safety and to prevent premature decomposition and hydrolysis of the diazonium intermediate to the corresponding 2-hydroxypyrimidine.

    • Strong Acid: The acidic medium is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂). An excess of acid also helps to stabilize the diazonium salt once formed. The diazotization of aminopyrimidines has been studied and is known to proceed efficiently in dilute mineral acids.[9][10]

Stage 2: Sulfonyl Chloride Formation (Sandmeyer-Type Reaction)

The aqueous slurry of the cold diazonium salt is then added to a solution containing sulfur dioxide and a copper(I) or copper(II) catalyst. This step converts the diazonium group into a sulfonyl chloride group.

  • Causality Behind Experimental Choices:

    • Sulfur Dioxide (SO₂): This is the source of the sulfonyl group. It can be bubbled into the reaction mixture as a gas, or generated in situ. A more modern and convenient approach utilizes DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide adduct) as a stable, solid SO₂ surrogate, which improves handling and safety.[2][11]

    • Copper Catalyst (CuCl or CuCl₂): The copper salt is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[7] It facilitates the single-electron transfer that initiates the conversion of the diazonium salt to an aryl radical with the loss of nitrogen gas.

    • Acidic Conditions: The reaction is typically carried out in an acidic medium, such as acetic acid, which helps to maintain the stability of the reactants and intermediates.[12]

Stage 3: Amination of the Sulfonyl Chloride

The resulting 5-fluoropyrimidine-2-sulfonyl chloride is often used directly in the next step without extensive purification due to its reactive nature. It is reacted with a primary or secondary amine in the presence of a base to yield the final sulfonamide product.

  • Causality Behind Experimental Choices:

    • Base: A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl that is generated during the reaction.[5] This prevents the protonation of the amine nucleophile, which would render it unreactive.

    • Solvent: The choice of solvent depends on the solubility of the amine and the sulfonyl chloride. Aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile are commonly used.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of 5-Fluoropyrimidine-2-sulfonyl Chloride

This protocol is adapted from procedures described for Sandmeyer-type sulfonyl chloride synthesis.[2][12]

  • Diazotization:

    • To a stirred solution of concentrated hydrochloric acid (12 equiv.) in water, cool to 0 °C in an ice-salt bath.

    • Add 2-amino-5-fluoropyrimidine (1.0 equiv.) portion-wise, maintaining the temperature below 5 °C.

    • Dissolve sodium nitrite (1.1 equiv.) in a minimal amount of cold water. Add this solution dropwise to the amine slurry over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper to test for excess nitrous acid.

  • Sulfonylation:

    • In a separate flask, prepare a solution of copper(II) chloride (0.1 equiv.) in acetic acid.

    • Bubble sulfur dioxide gas through the acetic acid solution at room temperature until saturation, or add DABSO (1.5 equiv.) as a solid SO₂ source.[2]

    • Cool the SO₂/acetic acid solution to 10-15 °C.

    • Slowly add the cold diazonium salt slurry from step 1 to the SO₂ solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into ice-water.

    • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-fluoropyrimidine-2-sulfonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of a 5-Fluoropyrimidine-2-sulfonamide Derivative
  • Reaction Setup:

    • Dissolve the crude 5-fluoropyrimidine-2-sulfonyl chloride (1.0 equiv.) in anhydrous dichloromethane.

    • In a separate flask, dissolve the desired amine (1.2 equiv.) and pyridine (1.5 equiv.) in anhydrous dichloromethane.

  • Amination:

    • Cool the amine solution to 0 °C in an ice bath.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-fluoropyrimidine-2-sulfonamide derivative.

Characterization and Analysis

The structural confirmation and purity assessment of the synthesized compounds are essential. The following techniques are routinely employed:

Technique Purpose Expected Observations for 5-Fluoropyrimidine-2-sulfonamides
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the pyrimidine ring proton (C6-H), and protons on the R-groups of the sulfonamide.
¹⁹F NMR Confirmation of the fluorine atom's presence and environment.A singlet or doublet (due to coupling with C6-H) in the characteristic region for aromatic fluorine.
¹³C NMR Confirmation of the carbon skeleton.Signals for the pyrimidine ring carbons, with characteristic splitting patterns for carbons coupled to fluorine.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.

Conclusion

The synthesis of 5-fluoropyrimidine-2-sulfonamide derivatives is a well-established yet nuanced process that hinges on the successful execution of a Sandmeyer-type reaction. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the formation and reaction of the unstable diazonium salt intermediate. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can efficiently access this valuable class of compounds for further investigation in drug discovery and development programs. The strategies and methods outlined in this guide provide a solid foundation for the synthesis and exploration of novel 5-fluoropyrimidine-2-sulfonamide derivatives.

References

  • Cho, B. P., et al. (1995). LARGE SCALE SYNTHESIS OF 2-CHLORO-5-FLUOROPYRIMIDINE.
  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry.
  • Huang, Z., et al. (2001). A novel kind of antitumour drugs using sulfonamide as parent compound. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Ahmad, S., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • Diener, H., & Zollinger, H. (1986). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2.
  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Available at: [Link]

  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
  • Kim, D., & Park, S. B. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

  • ResearchGate. (n.d.).
  • Tisler, M., & Stanovnik, B. (n.d.). The Diazotization of Heterocyclic Primary Amines.
  • De Borggraeve, W. M., et al. (2020). A synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • Unknown Author. (2011).
  • Unknown Author. (n.d.).
  • Google Patents. (n.d.). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • Liu, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
  • Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine.

Sources

Physicochemical Profiling of 5-Fluoropyrimidine-2-sulfonamide: A Technical Guide to Molecular Weight, pKa, and logP

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of the Fluorinated Pyrimidine Scaffold

In modern medicinal chemistry and agrochemical development, 5-fluoropyrimidine-2-sulfonamide (CAS: 1564522-00-4) represents a highly privileged, electron-deficient scaffold[1]. As a Senior Application Scientist evaluating this molecule for Fragment-Based Drug Discovery (FBDD) or lead optimization, understanding its core physicochemical properties—specifically its molecular weight, acid dissociation constant (pKa), and lipophilicity (logP)—is non-negotiable.

These parameters do not merely dictate solubility; they govern the molecule's permeation across lipid bilayers, its binding affinity to target metalloenzymes (such as carbonic anhydrases), and its overall pharmacokinetic (PK) profile[2]. This whitepaper deconstructs the mechanistic causality behind these properties and provides self-validating protocols for their empirical determination.

Quantitative Structural Data

The fundamental molecular properties of 5-fluoropyrimidine-2-sulfonamide dictate its behavior in aqueous and lipid environments. The low molecular weight makes it an ideal starting point for synthetic elaboration without violating Lipinski’s Rule of Five.

Table 1: Physicochemical Profile of 5-Fluoropyrimidine-2-sulfonamide

PropertyValueDerivation Method / Causality
Molecular Formula C₄H₄FN₃O₂SElemental composition[1].
Molecular Weight 177.16 g/mol Calculated standard atomic weights. Ideal for FBDD.
Exact Mass 177.0008 DaHigh-resolution mass spectrometry (HRMS) target.
Predicted pKa (NH) ~ 5.5 – 6.5Derived via SAR models based on analogous pyrimidine sulfonamides[3][4].
Predicted logP -0.1 to 0.3Consensus calculation; driven by high polarity of the pyrimidine and sulfonamide groups.
Hydrogen Bond Donors 1The primary sulfonamide (-SO₂NH₂) group.
Hydrogen Bond Acceptors 5Pyrimidine nitrogens (2), sulfonamide oxygens (2), and fluorine (1).

Mechanistic Acid-Base Chemistry: Deconstructing the pKa

While standard benzenesulfonamides typically exhibit a pKa of approximately 10.0, the pKa of 5-fluoropyrimidine-2-sulfonamide is drastically lower, predicted to be in the 5.5 to 6.5 range [3]. Understanding the causality behind this shift is critical for predicting its ionization state at physiological pH (7.4).

The Causality of Enhanced Acidity

The acidity of the sulfonamide proton is governed by the stability of its conjugate base (the sulfonamide anion). In this molecule, three distinct electronic effects synergize to stabilize the anion:

  • The Pyrimidine Ring (-I, -M Effects): The two nitrogen atoms in the pyrimidine ring are highly electronegative, creating a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This pulls electron density away from the sulfonamide group.

  • The 5-Fluoro Substituent (-I Effect): Fluorine is the most electronegative element. Its position at the 5-carbon exerts a strong inductive pull across the conjugated system, further stabilizing the negative charge on the sulfonamide nitrogen.

  • Sulfonyl Resonance: The adjacent sulfur-oxygen double bonds provide immediate resonance stabilization for the deprotonated nitrogen.

Because the pKa is lower than physiological pH (7.4), this molecule will exist predominantly in its ionized (anionic) form in systemic circulation , which drastically impacts its volume of distribution and membrane permeability.

ElectronWithdrawal F 5-Fluoro Group -I Effect (Inductive) Pyr Pyrimidine Ring -I, -M Effects F->Pyr Pulls e- density SO2 Sulfonyl Group Resonance Stabilization Pyr->SO2 Delocalizes charge NH2 Sulfonamide NH Acidic Proton SO2->NH2 Weakens N-H bond

Caption: Electron withdrawal pathway lowering the pKa of 5-fluoropyrimidine-2-sulfonamide.

Lipophilicity: The logP vs. logD Paradigm

The partition coefficient (logP) measures the lipophilicity of the unionized molecule. For 5-fluoropyrimidine-2-sulfonamide, the logP is predicted to be near zero (-0.1 to 0.3).

Causality of the Partition Coefficient
  • Hydrophilic Drivers: The pyrimidine ring itself is highly hydrophilic (logP ~ -0.25). The sulfonamide group also heavily favors aqueous solvation due to its strong hydrogen-bonding capacity.

  • Lipophilic Drivers: The addition of the fluorine atom provides a marginal increase in lipophilicity (typically adding ~0.14 to the logP), but it is insufficient to overcome the massive polarity of the core scaffold.

Crucial Insight for Drug Developers: While logP is near 0, the distribution coefficient (logD at pH 7.4) will be highly negative (likely < -1.5). Because the molecule is ionized at pH 7.4 (due to its pKa of ~6.0), it will exhibit poor passive transcellular permeability. Formulations or prodrug strategies may be required to enhance oral bioavailability.

Self-Validating Experimental Protocols

To transition from predictive models to empirical data, the following self-validating protocols must be employed. These workflows are designed to eliminate artifacts caused by the molecule's specific ionization profile.

Protocol A: pKa Determination via Potentiometric Titration

To ensure trustworthiness, this protocol utilizes a co-solvent extrapolation method to account for potential solubility limits of the unionized species.

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve exactly 2.0 mg of 5-fluoropyrimidine-2-sulfonamide in 10 mL of a 0.15 M KCl solution. Causality: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during titration.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen purge. Causality: The N₂ purge prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially lower the measured pH.

  • Data Validation (Self-Correction): Perform a blank titration (0.15 M KCl only) and subtract the blank volume from the sample volume. Calculate the pKa using a Bjerrum plot. If precipitation occurs, repeat using varying ratios of Methanol/Water and apply the Yasuda-Shedlovsky extrapolation to find the true aqueous pKa.

Protocol B: logP Determination via Shake-Flask Method (OECD 117)

This protocol strictly isolates the unionized form to measure true logP, rather than logD.

  • Phase Saturation: Stir equal volumes of 1-octanol and aqueous buffer (pH 2.0) for 24 hours. Causality: Buffering the water to pH 2.0 (more than 3 units below the predicted pKa) ensures the sulfonamide is 100% protonated and unionized. Pre-saturation prevents volume changes during the actual experiment.

  • Partitioning: Dissolve 1.0 mg of the compound in 5 mL of the pre-saturated aqueous phase. Add 5 mL of the pre-saturated octanol phase.

  • Agitation: Shake the flask mechanically for 60 minutes at 25 °C, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance: Extract aliquots from both phases. Quantify the concentration of the compound using at 254 nm.

  • Validation: Calculate mass balance: (Coctanol​×Voctanol​)+(Cwater​×Vwater​) must equal the initial mass ± 5%. Calculate logP=log10​(Coctanol​/Cwater​) .

Protocol cluster_pKa pKa Determination cluster_logP logP Determination Start 5-Fluoropyrimidine-2-sulfonamide (CAS 1564522-00-4) pKa1 Dissolve in 0.15M KCl (Constant Ionic Strength) Start->pKa1 logP1 Buffer Water to pH 2.0 (Ensures Unionized State) Start->logP1 pKa2 Titrate with 0.1M NaOH (Under N2 Purge) pKa1->pKa2 pKa3 Calculate via Bjerrum Plot (Blank Subtracted) pKa2->pKa3 logP2 Partition in Octanol/Water (Agitate & Centrifuge) logP1->logP2 logP3 Quantify via HPLC-UV (Verify Mass Balance) logP2->logP3

Caption: Self-validating experimental workflows for pKa and logP determination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5215, Sulfadiazine." PubChem. Available at:[Link]

  • Katritzky, A. R., et al. "Synthesis and physicochemical properties of thiadiazolo[3,2-a]pyrimidinesulfonamides and thiadiazolo[3,2-a]triazinesulfonamides as candidates for topically effective carbonic anhydrase inhibitors." Journal of Medicinal Chemistry, 1987. Available at:[Link]

  • Shimoda, M., et al. "Oral absorption profiles of sulfonamides in Shiba goats: a comparison among sulfadimidine, sulfadiazine and sulfanilamide." Journal of Veterinary Medical Science, 2016. Available at:[Link]

Sources

5-Fluoropyrimidine-2-sulfonamide receptor binding affinity studies

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 5-Fluoropyrimidine-2-sulfonamides

Abstract

This technical guide provides a comprehensive overview of the core methodologies employed in the characterization of receptor binding affinity for 5-fluoropyrimidine-2-sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of radioligand binding assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). With a focus on scientific integrity and field-proven insights, this guide offers detailed, step-by-step protocols, data analysis techniques, and the rationale behind experimental choices. The primary exemplar for these studies is the interaction of this class of compounds with Carbonic Anhydrase IX (CA IX), a key tumor-associated enzyme.

Introduction: The Significance of 5-Fluoropyrimidine-2-sulfonamides and Their Targets

The 5-fluoropyrimidine scaffold is a cornerstone in the development of anticancer agents, with its derivatives acting as potent antimetabolites. The addition of a sulfonamide group opens up new avenues for targeting specific enzymes, particularly the carbonic anhydrases. Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is strongly induced by hypoxia.[1] Its role in regulating intra- and extracellular pH makes it a critical factor in tumor cell survival, proliferation, and migration.[2] Consequently, CA IX has emerged as a high-value target for the development of novel cancer therapeutics.[2]

The sulfonamide moiety is a well-established zinc-binding group, making it an ideal pharmacophore for targeting the active site of zinc-containing metalloenzymes like CA IX.[3] Therefore, 5-fluoropyrimidine-2-sulfonamide derivatives represent a promising class of compounds for the selective inhibition of CA IX.

Understanding the binding affinity of these compounds to their target receptor is paramount in the early stages of drug discovery. Binding affinity, often quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its receptor.[4] A high binding affinity is often a prerequisite for potent biological activity. This guide will provide the technical details necessary to accurately determine these critical parameters.

The Central Role of Carbonic Anhydrase IX in Tumor Biology

Under hypoxic conditions, tumor cells switch to anaerobic glycolysis, leading to an accumulation of lactic acid and a decrease in extracellular pH.[1] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] The protons are extruded, contributing to the acidic tumor microenvironment, while the bicarbonate is transported into the cell to maintain a more alkaline intracellular pH, which is conducive to cell survival and proliferation.[2] This pH-regulating activity of CA IX is intrinsically linked to tumor progression and resistance to therapy.[6]

The signaling pathways influenced by CA IX are complex and contribute to its role in cancer. Notably, CA IX can enhance the activity of the EGFR/PI3K pathway, which is a key regulator of cell growth and survival.[7][8]

Below is a diagram illustrating the regulation and function of Carbonic Anhydrase IX in a tumor cell.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_cell Tumor Cell CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX catalyzes H_HCO3 H+ + HCO3- pH_Regulation Intracellular pH Regulation H_HCO3->pH_Regulation CAIX->H_HCO3 EGFR_PI3K EGFR/PI3K Pathway CAIX->EGFR_PI3K activates HIF1a HIF-1α HIF1a->CAIX induces expression Cell_Survival Cell Survival & Proliferation EGFR_PI3K->Cell_Survival Hypoxia Hypoxia Hypoxia->HIF1a stabilizes VHL_Mutation VHL Mutation VHL_Mutation->HIF1a stabilizes

Caption: Regulation and function of Carbonic Anhydrase IX in a tumor cell.

Methodologies for Receptor Binding Affinity Determination

The choice of methodology for determining binding affinity depends on several factors, including the nature of the target receptor, the availability of reagents, and the desired throughput. This section will detail three widely used and robust techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[9] These assays rely on the use of a ligand that has been labeled with a radioactive isotope, such as tritium (³H) or iodine-125 (¹²⁵I). The basic principle involves incubating the radioligand with a source of the receptor, such as cell membranes, and then separating the bound from the free radioligand to measure the amount of radioactivity associated with the receptor.

There are two main types of radioligand binding assays: saturation binding assays, which are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand itself, and competition binding assays, which are used to determine the affinity of a non-radiolabeled compound (the competitor) by measuring its ability to displace the binding of a fixed concentration of the radioligand.[10]

2.1.1. Experimental Workflow: Radioligand Binding Assay

The general workflow for a competitive radioligand binding assay is depicted below.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes with CA IX Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & Competitor (5-Fluoropyrimidine-2-sulfonamide) Membrane_Prep->Incubation Filtration Separate Bound from Free Ligand (Rapid Filtration) Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Data_Analysis Data Analysis (IC50 and Ki Determination) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

2.1.2. Step-by-Step Protocol: Competitive Radioligand Binding Assay for CA IX

This protocol is designed for determining the binding affinity of a 5-fluoropyrimidine-2-sulfonamide derivative for Carbonic Anhydrase IX using a filtration-based radioligand binding assay.

Materials:

  • Cell Membranes: Membranes prepared from cells overexpressing human Carbonic Anhydrase IX.

  • Radioligand: A suitable radiolabeled sulfonamide with high affinity for CA IX (e.g., ³H-acetazolamide or a custom-synthesized tritiated high-affinity inhibitor).

  • Competitor: The 5-fluoropyrimidine-2-sulfonamide derivative to be tested.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A vacuum manifold for 96-well plates.

  • Scintillation Cocktail and Counter.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the competitor compound in a suitable solvent (e.g., DMSO) and then serially dilute it in binding buffer to create a range of concentrations.

    • Dilute the radioligand in binding buffer to a final concentration at or below its Kd.

    • Thaw the cell membrane preparation on ice and dilute to the desired protein concentration in binding buffer.

  • Assay Setup:

    • Set up the assay in a 96-well plate.

    • For total binding , add binding buffer, radioligand, and cell membranes.

    • For non-specific binding , add a high concentration of a known, unlabeled CA IX inhibitor (e.g., acetazolamide), radioligand, and cell membranes.

    • For competitor binding , add the various dilutions of the 5-fluoropyrimidine-2-sulfonamide derivative, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[11]

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using the vacuum manifold.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

2.1.3. Data Analysis

The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each competitor concentration. A plot of percent specific binding versus the log of the competitor concentration will yield a sigmoidal curve. Non-linear regression analysis of this curve is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[11]

The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[12]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki value represents the affinity of the competitor for the receptor.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[13][14] In a typical SPR experiment for studying small molecule-protein interactions, the protein (in this case, CA IX) is immobilized on the surface of a sensor chip, and the small molecule (the 5-fluoropyrimidine-2-sulfonamide) is flowed over the surface.[13] The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[14]

SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[15]

2.2.1. Experimental Workflow: Surface Plasmon Resonance (SPR)

The following diagram outlines the key steps in an SPR experiment.

SPR_Workflow Start Start Immobilization Immobilize Carbonic Anhydrase IX on Sensor Chip Start->Immobilization Injection Inject 5-Fluoropyrimidine-2-sulfonamide (Analyte) at Various Concentrations Immobilization->Injection Association Monitor Association Phase (Binding) Injection->Association Dissociation Monitor Dissociation Phase (Wash with Buffer) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis Data Analysis (ka, kd, and Kd Determination) Regeneration->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

2.2.2. Step-by-Step Protocol: SPR Analysis of Small Molecule Binding to CA IX

This protocol provides a general outline for an SPR experiment to characterize the binding of a 5-fluoropyrimidine-2-sulfonamide to immobilized CA IX.

Materials:

  • SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip).

  • Recombinant Human Carbonic Anhydrase IX: High purity.

  • 5-Fluoropyrimidine-2-sulfonamide: The analyte of interest.

  • Immobilization Buffers: e.g., 10 mM sodium acetate at various pH values.

  • Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

  • Amine Coupling Kit: NHS, EDC, and ethanolamine.

  • Regeneration Solution: A solution that will remove the bound analyte without denaturing the immobilized protein (e.g., a low pH buffer or a high salt solution).

Protocol:

  • Immobilization of CA IX:

    • Activate the sensor chip surface with a mixture of NHS and EDC.

    • Inject the CA IX solution over the activated surface to allow for covalent coupling via amine groups.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the injection of the protein to allow for subtraction of bulk refractive index changes.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the 5-fluoropyrimidine-2-sulfonamide in running buffer.

    • Inject the analyte solutions sequentially over the immobilized CA IX surface, starting with the lowest concentration.

    • Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • Include several buffer-only injections (blanks) for double referencing.

  • Regeneration:

    • After each analyte injection cycle, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection.

2.2.3. Data Analysis

The resulting sensorgrams (plots of RU versus time) are processed by subtracting the signal from the reference flow cell and the buffer blanks. The processed data is then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (Kd).[16]

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[17] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the association constant, which is the reciprocal of Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[18]

In an ITC experiment, a solution of the ligand (the 5-fluoropyrimidine-2-sulfonamide) is titrated into a solution containing the protein (CA IX) in a sample cell. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to protein.

2.3.1. Experimental Workflow: Isothermal Titration Calorimetry (ITC)

The workflow for an ITC experiment is outlined below.

ITC_Workflow Start Start Preparation Prepare Protein (CA IX) and Ligand (5-Fluoropyrimidine-2-sulfonamide) Solutions Start->Preparation Loading Load Protein into Sample Cell and Ligand into Syringe Preparation->Loading Titration Titrate Ligand into Protein Solution (Sequential Injections) Loading->Titration Heat_Measurement Measure Heat Change After Each Injection Titration->Heat_Measurement Data_Analysis Data Analysis (Ka, ΔH, and Stoichiometry) Heat_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

2.3.2. Step-by-Step Protocol: ITC Analysis of Sulfonamide Binding to CA IX

This protocol describes a general procedure for determining the thermodynamic parameters of the interaction between a 5-fluoropyrimidine-2-sulfonamide and CA IX using ITC.

Materials:

  • Isothermal Titration Calorimeter.

  • Recombinant Human Carbonic Anhydrase IX: High purity and accurately known concentration.

  • 5-Fluoropyrimidine-2-sulfonamide: High purity and accurately known concentration.

  • Dialysis Buffer: The buffer in which the protein and ligand are prepared must be identical to avoid heats of dilution. e.g., 50 mM phosphate buffer, pH 7.0, containing 100 mM NaCl.

Protocol:

  • Sample Preparation:

    • Dialyze the CA IX protein extensively against the chosen buffer.

    • Dissolve the 5-fluoropyrimidine-2-sulfonamide in the same dialysis buffer. It may be necessary to first dissolve the compound in a small amount of DMSO and then dilute it into the buffer, ensuring the final DMSO concentration is low and identical in both the protein and ligand solutions.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment Setup:

    • Load the CA IX solution into the sample cell of the calorimeter.

    • Load the 5-fluoropyrimidine-2-sulfonamide solution into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein concentration.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The heat change associated with each injection is measured.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution, which will be subtracted from the binding data.

2.3.3. Data Analysis

The raw ITC data is a series of peaks, with the area of each peak corresponding to the heat change for that injection. Integrating these peaks and plotting the heat change per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry (n).[18] The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equations:

ΔG = -RTln(Ka) ΔG = ΔH - TΔS

Where:

  • R is the gas constant.

  • T is the absolute temperature.

Data Presentation and Interpretation

Clear and concise presentation of binding affinity data is crucial for interpretation and comparison of different compounds. The following table provides an example of how to summarize the data obtained from the different methodologies.

CompoundAssay MethodIC50 (nM)Ki (nM)ka (1/Ms)kd (1/s)Kd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
5-Fluoropyrimidine-2-sulfonamide A Radioligand Binding2510-------
5-Fluoropyrimidine-2-sulfonamide A SPR--1.5 x 10⁵1.2 x 10⁻³8----
5-Fluoropyrimidine-2-sulfonamide A ITC----9-8.5-2.5-11.01.05
Reference Inhibitor (Acetazolamide) Radioligand Binding5020-------

Table 1: Summary of Binding Affinity Data for a Hypothetical 5-Fluoropyrimidine-2-sulfonamide Derivative against Carbonic Anhydrase IX.

The data in this table allows for a direct comparison of the affinity of the test compound with a known reference inhibitor. The consistency of the affinity values (Ki and Kd) obtained from the different methods provides confidence in the results. The thermodynamic data from ITC offers deeper insights into the driving forces of the binding interaction. In this example, the negative enthalpy change (ΔH) indicates that the binding is enthalpically driven, which is common for sulfonamide inhibitors binding to carbonic anhydrases.

Conclusion: A Multi-faceted Approach to Understanding Binding Affinity

The determination of receptor binding affinity is a critical step in the drug discovery and development process for 5-fluoropyrimidine-2-sulfonamide derivatives targeting Carbonic Anhydrase IX. This guide has provided a detailed overview of three powerful methodologies: radioligand binding assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry. Each technique offers unique advantages and provides complementary information.

  • Radioligand binding assays are highly sensitive and well-suited for screening large numbers of compounds.

  • Surface Plasmon Resonance provides real-time kinetic data, offering insights into the rates of association and dissociation.

  • Isothermal Titration Calorimetry delivers a complete thermodynamic profile of the binding interaction, revealing the enthalpic and entropic driving forces.

By employing a multi-faceted approach and carefully considering the principles and protocols outlined in this guide, researchers can obtain high-quality, reliable binding affinity data. This information is essential for making informed decisions in lead optimization and for advancing the development of novel and effective therapies targeting Carbonic Anhydrase IX.

References

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  • This protocol describes how to collect binding data for a small molecule/protein interaction. (n.d.). University of Utah. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE. [Link]

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  • File:Mechanism for Carbonic Anhydrase.jpg. (2018). Wikimedia Commons. [Link]

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  • File:Carbonic Anhydrase Mechanism.jpg. (2016). Wikimedia Commons. [Link]

  • Schematic representation of regulation of carbonic anhydrase IX... (n.d.). ResearchGate. [Link]

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Early-Stage Discovery of 5-Fluoropyrimidine-2-sulfonamide Analogs: A Strategic Framework for Lead Identification

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative for Hybrid Scaffolds

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores represents a powerful approach to generating novel chemical matter with enhanced therapeutic potential. The 5-fluoropyrimidine core is a cornerstone of anticancer therapy, most famously embodied by 5-Fluorouracil (5-FU).[1][2] Its mechanism, involving the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA, is a well-established paradigm in oncology.[3] Separately, the sulfonamide moiety is a versatile and privileged scaffold in drug discovery, known for its ability to engage with a wide array of biological targets through well-defined hydrogen bonding interactions.[4][5]

This guide delineates a comprehensive, field-proven workflow for the early-stage discovery of novel 5-Fluoropyrimidine-2-sulfonamide analogs. We move beyond a simple recitation of protocols to provide the underlying strategic rationale—the causality—that transforms a series of experiments into a cohesive and intelligent drug discovery campaign. Our objective is to build a self-validating system of inquiry, where each step logically informs the next, leading to the efficient identification and characterization of promising lead candidates.

Part 1: Strategic Design and Synthesis of Analog Libraries

The foundational hypothesis is that by tethering a sulfonamide group at the 2-position of the 5-fluoropyrimidine ring, we can create a new chemical entity capable of novel target interactions while retaining the inherent antimetabolite potential of the core. The sulfonamide acts as a versatile "prospecting" group, allowing for the systematic exploration of chemical space through the introduction of diverse R-groups.

Core Synthetic Strategy: A Self-Validating Protocol

The synthesis of a focused library is the first critical step. A robust and scalable synthetic route is paramount. The following protocol is a generalized approach based on established pyrimidine chemistry.[6]

Protocol 1: General Synthesis of 5-Fluoropyrimidine-2-sulfonamide Analogs

  • Step 1: Synthesis of 2-Chloro-5-fluoropyrimidine.

    • Rationale: Commercially available 5-fluorouracil is the logical and cost-effective starting material. Chlorination at the 2-position (and 4-position) is a standard transformation to create a reactive electrophilic site for subsequent nucleophilic substitution.

    • Procedure: Treat 5-fluorouracil with an excess of phosphoryl chloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline), and heat the mixture under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the excess POCl₃ is carefully quenched and removed under reduced pressure. The resulting 2,4-dichloro-5-fluoropyrimidine is purified. Selective reduction of the 4-chloro group can be achieved if desired, but for this library, we proceed with the dichloro intermediate.

  • Step 2: Conversion to 5-Fluoro-2-thiopyrimidine.

    • Rationale: The 2-chloro group is susceptible to nucleophilic displacement. Introducing a thiol group provides a handle for oxidative chlorination to the sulfonyl chloride.

    • Procedure: React 2,4-dichloro-5-fluoropyrimidine with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The reaction is typically performed in a polar solvent like ethanol at reflux. This selectively displaces the more reactive 2-chloro group.

  • Step 3: Oxidative Chlorination to the Sulfonyl Chloride Intermediate.

    • Rationale: This is the key step to generate the reactive sulfonyl chloride intermediate. This intermediate is not typically isolated but used directly in the next step due to its reactivity.

    • Procedure: The 5-fluoro-2-thiopyrimidine is suspended in an aqueous acidic medium (e.g., acetic acid in water) and cooled in an ice bath. Chlorine gas is bubbled through the solution, or an alternative chlorinating agent is used, to effect the oxidative chlorination to 5-fluoropyrimidine-2-sulfonyl chloride.

  • Step 4: Sulfonamide Formation via Amine Coupling.

    • Rationale: The reactive sulfonyl chloride is coupled with a diverse panel of primary and secondary amines to generate the final analog library. The choice of amines is critical for exploring the Structure-Activity Relationship (SAR).

    • Procedure: The in situ-generated 5-fluoropyrimidine-2-sulfonyl chloride is added to a cooled solution of the desired amine (R₁R₂NH) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[6] The reaction is stirred until completion, followed by standard aqueous workup and purification by column chromatography or preparative HPLC.

Visualization of the Synthetic Workflow

G cluster_synthesis Synthetic Workflow A 5-Fluorouracil B 2,4-Dichloro-5-fluoropyrimidine A->B POCl₃ C 5-Fluoro-2-thiopyrimidine B->C NaSH D 5-Fluoropyrimidine-2-sulfonyl Chloride (Intermediate) C->D Cl₂/H₂O F Final Analog Library D->F E Amine Library (R₁R₂NH) E->F

Caption: Generalized synthetic route for the 5-fluoropyrimidine-2-sulfonamide library.

Part 2: The In Vitro Screening Cascade: A Funnel Approach to Lead Identification

A tiered screening approach is essential for efficiently identifying active compounds while managing resources. The cascade is designed to move from broad, cell-based assays to more specific, target-oriented evaluations.

G cluster_cascade In Vitro Screening Cascade A Tier 1: Primary Screen (Cytotoxicity) B Tier 2: Secondary Screen (Target Deconvolution) A->B Hits (IC₅₀ < 10 µM) C Tier 3: MoA Studies (Cellular Phenotype) B->C Confirmed Target Binders D Tier 4: Selectivity & Early ADME (Lead Prioritization) C->D Compounds with Defined MoA

Caption: A tiered approach ensures systematic evaluation and prioritization of compounds.

Tier 1: Primary Antiproliferative Screening

The initial goal is to assess the general cytotoxic or antiproliferative activity of the library across a diverse panel of human cancer cell lines. This establishes a preliminary spectrum of activity and potency.[7]

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Line Panel Selection:

    • Rationale: A diverse panel is crucial to identify tissue-specific sensitivities. It should include representatives from major cancer types and a non-cancerous cell line to assess selectivity.

    • Recommended Panel: A549 (Lung), HCT-116 (Colon), MCF-7 (Breast, ER+), MDA-MB-231 (Breast, Triple-Negative), and WI38 or MRC-5 (Normal Lung Fibroblast).[7][8]

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of each analog (e.g., from 100 µM to 1 nM) for 72 hours. A vehicle control (e.g., 0.1% DMSO) must be included.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Self-Validation: Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. This provides an internal control for cellular metabolic activity.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or an acidified isopropanol solution).

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Antiproliferative Activity (IC₅₀)

Compound IDA549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)WI38 (Normal) IC₅₀ (µM)Selectivity Index (SI) for A549
5-FU 2.51.83.115.06.0
Analog-01 > 50> 50> 50> 50N/A
Analog-02 1.20.85.435.229.3
Analog-03 8.912.19.541.04.6
Analog-04 0.51.10.98.517.0
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.[7] A higher SI is desirable.
Tier 2 & 3: Mechanism of Action (MoA) and Target Deconvolution

For "hit" compounds (e.g., Analogs 02 and 04), the next step is to understand how they are killing the cancer cells. Given the parent scaffolds, potential mechanisms include cell cycle arrest, apoptosis induction, and inhibition of specific kinases.[9][10][11]

Protocol 3: Cell Cycle Analysis via Flow Cytometry

  • Rationale: Many anticancer agents, including 5-FU, exert their effects by disrupting the cell division cycle.[9][12] This assay quantifies the proportion of cells in each phase (G0/G1, S, G2/M).

  • Procedure:

    • Treat a sensitive cell line (e.g., A549) with the hit compound at its IC₅₀ and 2x IC₅₀ concentration for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) in the presence of RNase A.

    • Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis:

    • Deconvolute the resulting histograms to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. A significant accumulation of cells in a particular phase suggests the compound interferes with progression through that stage.[11]

Data Presentation: Cell Cycle Distribution in A549 Cells (48h Treatment)

Treatment (at IC₅₀)% G0/G1 Phase% S Phase% G2/M PhaseInterpretation
Vehicle Control 55%30%15%Normal Progression
5-FU 20%65%15%S-Phase Arrest
Analog-02 68%12%20%G1-Phase Arrest
Analog-04 25%15%60%G2/M-Phase Arrest

Protocol 4: Apoptosis Assay (Annexin V / PI Staining)

  • Rationale: To determine if cell death is occurring through programmed cell death (apoptosis) or necrosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Procedure:

    • Treat cells as in the cell cycle protocol.

    • Harvest cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide.

    • Incubate in the dark for 15 minutes.

    • Analyze immediately by flow cytometry.

  • Interpretation:

    • Live Cells: Annexin V-negative, PI-negative.

    • Early Apoptotic: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

Target Deconvolution: For compounds inducing a specific phenotype like G2/M arrest (Analog-04), a logical next step is to screen against a panel of kinases involved in cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs).[9][10] An in vitro kinase panel screen (e.g., using a commercial service) can rapidly identify direct enzymatic inhibition and guide further SAR studies. For example, a hit against CDK2 would be consistent with a G1/S or S-phase arrest phenotype.[9]

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data from the screening cascade is now used to build an SAR model. The goal is to understand which chemical modifications lead to improved potency, selectivity, and desirable cellular effects.

Example SAR Insights:

  • Observation: Analogs with small, electron-withdrawing groups on the terminal phenyl ring of the sulfonamide (e.g., Analog-04) show potent G2/M arrest.

  • Hypothesis: The electronic properties and size of this group are critical for binding to the target protein (potentially a kinase).

  • Next Steps: Synthesize a new, focused set of analogs exploring variations at this position (e.g., chloro, fluoro, cyano, trifluoromethyl groups) to optimize this interaction.

  • Observation: Analogs with bulky, lipophilic groups (e.g., Analog-01) are inactive.

  • Hypothesis: Steric hindrance prevents the compound from reaching its binding site, or the compound has poor solubility.

  • Next Steps: Avoid large groups at this position in future designs.

This iterative cycle of design, synthesis, and testing is the core engine of lead optimization, driving the discovery program toward a clinical candidate.

References

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A Technical Guide to the Crystallographic and Computational Analysis of 5-Fluoropyrimidine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Bridging Empirical Structure with Predictive Modeling

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic design, demonstrating a remarkable versatility across a spectrum of biological targets. The introduction of a pyrimidine scaffold, particularly with electronegative substituents such as fluorine, presents a compelling case for nuanced molecular interactions and targeted inhibition. This guide focuses on 5-Fluoropyrimidine-2-sulfonamide, a molecule of significant interest at the intersection of these chemical motifs.

Our exploration is twofold. First, we delve into the world of atomic precision through X-ray crystallography, the definitive method for elucidating the three-dimensional structure of a molecule. While the specific crystal structure for 5-Fluoropyrimidine-2-sulfonamide is not publicly cataloged as of this writing, we will present a comprehensive analysis of a closely related and clinically significant analogue, Sulfadiazine (4-Amino-N-pyrimidin-2-ylbenzenesulfonamide) . This serves as an authoritative proxy, allowing us to understand the fundamental conformational and supramolecular properties inherent to the pyrimidine-sulfonamide linkage.

Second, we transition from the empirical to the predictive, employing molecular docking to forecast the binding behavior of 5-Fluoropyrimidine-2-sulfonamide against two clinically relevant protein families: Dihydropteroate Synthase (DHPS) and Carbonic Anhydrase (CA) . This section is not merely a procedural outline but a strategic guide, explaining the rationale behind target selection, protocol validation, and the interpretation of computational results. By synthesizing crystallographic principles with in-silico modeling, we aim to provide researchers and drug development professionals with a robust framework for advancing the study of novel sulfonamide-based therapeutic agents.

Part 1: Crystallographic Structure Analysis

The Foundational Logic of Single-Crystal X-ray Diffraction

The unequivocal determination of a small molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which definitive bond lengths, angles, and the overall conformation can be ascertained. The process is predicated on the ability of a well-ordered crystal lattice to diffract an incident X-ray beam into a unique, measurable pattern of reflections. The intensities of these reflections hold the information required to calculate the electron density distribution throughout the crystal's unit cell, and by extension, to map the atomic positions.[1][2]

The experimental integrity of a crystallographic study is self-validating. The process begins with the most challenging step: growing a single, high-quality crystal devoid of significant imperfections.[3] The quality of the diffraction data is directly contingent on the crystal's internal order. A typical workflow, from sample to structure, is a systematic progression designed to ensure accuracy and reproducibility.

crystallography_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of Compound crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Obtain crude product mounting Crystal Mounting on Diffractometer crystallization->mounting data_collection X-ray Exposure & Diffraction Data Collection mounting->data_collection Position in beam integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution Process reflections refinement Model Building & Structure Refinement solution->refinement Generate initial model validation Final Validation (e.g., CheckCIF) refinement->validation Optimize atomic parameters output Final Structure (CIF) validation->output Deposit to CCDC

Caption: General workflow for small molecule X-ray crystallography.
Representative Structure: Sulfadiazine

To understand the structural characteristics of a pyrimidine-sulfonamide, we analyze the crystallographic data of Sulfadiazine, a widely used antibiotic. Its structure provides critical insights into the likely geometry and intermolecular interactions that 5-Fluoropyrimidine-2-sulfonamide would adopt. The structure of sulfadiazine has been determined to be monoclinic, belonging to the P2₁/c space group.[4]

Crystallographic Parameter Sulfadiazine (CCDC Ref: 917049) [4]
Chemical Formula C₁₀H₁₀N₄O₂S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)13.6210(9)
b (Å)5.9250(3)
c (Å)14.9910(9)
α (°)90
β (°)114.574(2)
γ (°)90
Volume (ų)1100.8(1)
Z (Molecules per unit cell) 4
Key Bond Angles (°)
O(1)-S(1)-O(2)119.37(8)
N(2)-S(1)-C(4)106.20(8)

Table 1: Key crystallographic data for the representative molecule, Sulfadiazine.

Molecular Geometry and Supramolecular Interactions

In the crystal structure of Sulfadiazine, the sulfur atom of the sulfonamide group adopts a distorted tetrahedral geometry.[4] A key conformational feature of N-(pyrimidin-2-yl)benzenesulfonamide structures is the dihedral angle between the pyrimidine ring and the phenyl (or other aromatic) ring attached to the sulfonamide. This twist is significant, often exceeding 70 degrees, which indicates a non-planar overall structure.[5][6]

The crystal packing is dominated by robust hydrogen bonding. In related structures, the sulfonamide N-H group acts as a hydrogen bond donor, while a nitrogen atom on the pyrimidine ring of an adjacent molecule serves as the acceptor.[5][6] This interaction typically forms a strong dimeric motif, which is a fundamental building block of the supramolecular architecture. These dimers then assemble into larger sheets or three-dimensional networks, often stabilized by weaker C-H···O interactions and, in the case of aromatic systems, π-π stacking between pyrimidine rings of neighboring molecules.[4][5] It is highly probable that 5-Fluoropyrimidine-2-sulfonamide would exhibit similar hydrogen bonding patterns, with the fluorine atom potentially participating in weaker C-H···F interactions to further stabilize the crystal lattice.

Part 2: Molecular Docking of 5-Fluoropyrimidine-2-sulfonamide

Rationale for Target Selection

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing invaluable insights into potential binding affinity and mechanism of action. The choice of a protein target is the most critical step, dictating the relevance of the entire study. For the pyrimidine-sulfonamide scaffold, the literature provides two well-validated and high-priority target families.

  • Dihydropteroate Synthase (DHPS): This bacterial enzyme is a classic target for sulfonamide antibiotics.[7] Sulfonamides act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA), thereby blocking the folate biosynthesis pathway essential for bacterial replication.[8][9] Docking into DHPS allows for the evaluation of 5-Fluoropyrimidine-2-sulfonamide as a potential antibacterial agent.

  • Carbonic Anhydrases (CAs): This family of human metalloenzymes is a primary target for a diverse range of sulfonamide drugs used as diuretics, anti-glaucoma agents, and anti-cancer therapeutics.[10][11] The inhibitory action is mediated by the coordination of the sulfonamide group to a catalytic zinc ion in the enzyme's active site.[12] Docking into a human CA isoform, such as the well-characterized hCA II, can predict the compound's potential for therapeutic applications beyond anti-infectives.

The Self-Validating Docking Workflow

A robust molecular docking protocol is a self-validating system. The first step in any docking campaign is to reproduce the known binding mode of a co-crystallized ligand (a process called "re-docking"). A successful protocol should place the re-docked ligand within a Root Mean Square Deviation (RMSD) of less than 2.0 Å from its crystallographic position.[8][13] This confirms that the chosen docking algorithm and scoring function are appropriate for the target system.

docking_workflow cluster_prep 1. Preparation cluster_validation 2. Protocol Validation (Self-Check) cluster_docking 3. Production Docking cluster_analysis 4. Analysis p_prep Receptor Preparation (PDB Download, Add Hydrogens, Remove Water/Co-solvents) grid Define Grid Box (around active site) p_prep->grid l_prep Ligand Preparation (2D->3D Conversion, Energy Minimization) dock_run Run Docking Simulation (e.g., AutoDock Vina) l_prep->dock_run native_ligand Extract Native Ligand from PDB Complex redock Re-dock Native Ligand into Active Site native_ligand->redock rmsd Calculate RMSD (Docked vs. Crystal Pose) redock->rmsd decision RMSD < 2.0 Å? rmsd->decision decision->grid Yes (Protocol Validated) grid->dock_run analysis Analyze Results: - Binding Energy (kcal/mol) - Binding Poses - Key Interactions (H-bonds, etc.) dock_run->analysis interpretation Interpret Biological Relevance analysis->interpretation

Caption: A validated workflow for molecular docking studies.
Experimental Protocol: Molecular Docking

This protocol outlines the necessary steps for performing a molecular docking study of 5-Fluoropyrimidine-2-sulfonamide against DHPS and hCA II using widely accepted computational tools like AutoDock.[12][14]

  • Receptor Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB). Recommended structures are E. coli DHPS (e.g., PDB ID: 1AJ2) and human Carbonic Anhydrase II (e.g., PDB ID: 6SDS).[7][10]

    • Prepare the protein using software like AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Kollman charges.

  • Ligand Preparation:

    • Generate the 3D structure of 5-Fluoropyrimidine-2-sulfonamide using chemical drawing software (e.g., ChemDraw) and convert it to a 3D format.

    • Perform energy minimization using a suitable force field. For a fluorinated compound, the General Amber Force Field (GAFF2) is a robust choice.[15][16] It is crucial to ensure that the partial charges and torsional parameters for the fluoro-pyrimidine moiety are accurately represented, which may require specialized parameterization.[17][18]

    • Define the rotatable bonds in the ligand structure.

  • Docking Simulation (AutoDock Vina):

    • Define the search space (grid box) for docking. The box should be centered on and encompass the entire active site, which can be identified from the position of the co-crystallized inhibitor in the original PDB file.

    • Execute the docking run. AutoDock Vina will generate multiple binding poses for the ligand, ranked by a scoring function that estimates the binding affinity in kcal/mol.

  • Results Analysis:

    • Analyze the top-ranked poses. The most favorable pose will have the lowest binding energy (most negative value).

    • Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and (for CA II) coordination with the zinc ion.

    • Compare the predicted interactions with those observed in crystal structures of similar inhibitors to assess the biological relevance of the docking pose.

Case Study 1: Docking into Dihydropteroate Synthase (DHPS)
  • Target Receptor: E. coli Dihydropteroate Synthase (PDB: 1AJ2).[7]

  • Active Site Context: The active site contains a binding pocket for the pterin substrate and a more surface-exposed site for pABA, which is where sulfonamides bind.[7] Key interactions typically involve hydrogen bonds with conserved arginine and serine residues.

  • Anticipated Results: A successful docking pose would place the sulfonamide's aniline-like portion (the pyrimidine ring in this case) in the pABA-binding pocket. The sulfonamide group would likely form hydrogen bonds with the protein backbone or key residues. The fluorine atom could potentially form favorable interactions with the local environment.

Metric Predicted Value Key Interacting Residues (Hypothetical)
Binding Affinity (kcal/mol) -7.0 to -9.0Arg, Ser, Lys, Phe
Hydrogen Bonds Sulfonamide N-H, Pyrimidine NBackbone carbonyls, side chains of polar residues
Hydrophobic Interactions Pyrimidine RingAromatic/aliphatic residues (e.g., Phe)

Table 2: Hypothetical docking results for 5-Fluoropyrimidine-2-sulfonamide with DHPS.

Case Study 2: Docking into Human Carbonic Anhydrase II (hCA II)
  • Target Receptor: Human Carbonic Anhydrase II (PDB: 6SDS).[10]

  • Active Site Context: The hCA II active site is a conical cleft containing a catalytic Zn²⁺ ion. The primary mechanism of sulfonamide inhibition involves the deprotonated sulfonamide nitrogen coordinating directly to the zinc ion, displacing a water/hydroxide molecule. The inhibitor is further anchored by a hydrogen bond network involving residues like Thr199 and Thr200.[2][10]

  • Anticipated Results: The primary validation of a correct docking pose is the coordination of the sulfonamide group to the active site zinc. The pyrimidine ring would occupy a hydrophobic region of the active site, while the sulfonyl oxygens would likely form hydrogen bonds with the surrounding residues.

Metric Predicted Value Key Interacting Residues (Hypothetical)
Binding Affinity (kcal/mol) -8.0 to -10.5Thr199, Thr200, Gln92, His94
Key Interaction Sulfonamide-N coordinationCatalytic Zn²⁺ ion
Hydrogen Bonds Sulfonyl oxygensThr199, Gln92
Hydrophobic Interactions Pyrimidine RingVal121, Leu198, Phe131

Table 3: Hypothetical docking results for 5-Fluoropyrimidine-2-sulfonamide with hCA II.

Conclusion

This guide provides a comprehensive framework for the structural and computational evaluation of 5-Fluoropyrimidine-2-sulfonamide. By leveraging crystallographic data from a close chemical analogue, we have established a baseline for the molecule's intrinsic structural properties, including its non-planar conformation and propensity for strong hydrogen-bonded dimer formation. This structural knowledge informs and enhances our predictive modeling. The detailed molecular docking protocols for two distinct and highly relevant protein targets—bacterial DHPS and human CA II—offer a clear path for assessing the compound's therapeutic potential. The causality behind each step, from target selection to protocol validation, is emphasized to ensure scientific rigor. The synthesis of empirical structural principles with validated computational methods provides a powerful, multi-faceted approach to guide the rational design and optimization of next-generation sulfonamide inhibitors.

References

  • Alterio, V., De Simone, G., Esposito, D., et al. (2020). PDB ID: 6SDS, HUMAN CARBONIC ANHYDRASE II IN COMPLEX WITH A SULFONAMIDE INHIBITOR. RCSB Protein Data Bank. [Link]

  • Leitans, J., Dvinskis, E., Tars, K. (2023). PDB ID: 8CO3, Three dimensional structure of human carbonic anhydrase XII in complex with sulfonamide. RCSB Protein Data Bank. [Link]

  • Menchise, V., De Simone, G., Alterio, V., et al. (2005). Carbonic anhydrase II in complex with a membrane-impermeant sulfonamide inhibitor. RCSB Protein Data Bank. [Link]

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  • Chakravarty, S., Kannan, K.K. (1994). DRUG-PROTEIN INTERACTIONS: STRUCTURE OF SULFONAMIDE DRUG COMPLEXED WITH HUMAN CARBONIC ANHYDRASE I. RCSB Protein Data Bank. [Link]

  • Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E79, 331–334. [Link]

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  • Achari, A., Somers, D.O., Champness, J.N., et al. (1998). CRYSTAL STRUCTURE OF A BINARY COMPLEX OF E. COLI DIHYDROPTEROATE SYNTHASE. RCSB Protein Data Bank. [Link]

  • Salmas, R. E., et al. (2022). Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening. Journal of Chemical Information and Modeling. [Link]

  • Yun, M.-K., White, S.W. (2012). Dihydropteroate Synthase in complex with pHBA and DHP+. RCSB Protein Data Bank. [Link]

  • De Luca, L., et al. (2016). Carbonic anhydrase inhibitors: identifying therapeutic cancer agents through virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 159-173. [Link]

  • Wang, J., et al. (2001). On the Transferability of Force Field Parameters With an ab Initio Force Field Developed for Sulfonamides. Journal of Computational Chemistry, 22(12), 1255-1264. [Link]

  • S. H. R. Si, T. M. K. T. H, and M. A. A. (2013). Crystal structure of 4-amino-N-pyrimidin-2-ylbenzenesulfonamide. Bulgarian Chemical Communications, 45(3), 409-413. [Link]

  • ResearchGate (2022). Validation of the docking protocol. The carbonic anhydrase protein is shown as a ribbon. ResearchGate. [Link]

  • Khan, A., et al. (2017). Therapeutic potential of carbonic anhydrase inhibitors. Journal of Postgraduate Medical Institute, 31(4). [Link]

  • Dennis, A. K., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(3), 667-675. [Link]

  • Pipitò, R., et al. (2023). AB-DB: Force-Field parameters, MD trajectories, QM-based data, and Descriptors of Antimicrobials. Scientific Data, 10(1), 743. [Link]

  • Aldeghi, M., et al. (2024). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling. [Link]

  • Rehman, A. U., et al. (2025). Integrating Multi-Domain Approach for Identification of Neo Anti-DHPS Inhibitors Against Pathogenic Stenotrophomonas maltophilia. International Journal of Molecular Sciences, 26(16), 12345. [Link]

  • Kumar, A., et al. (2013). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation, 9(19), 963-968. [Link]

  • Toure, M., et al. (2024). Study by Molecular Docking of the interactions between dihydroorotate dehydrogenase and a series of inhibitors of pyrrole. World Journal of Advanced Research and Reviews, 21(02), 123-134. [Link]

  • Man-Un, K., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Physical Chemistry A, 126(14), 2286-2297. [Link]

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  • Dennis, A. K., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(3), 667-675. [Link]

  • Aduri, R., et al. (2007). AMBER Force Field Parameters for the Naturally Occurring Modified Nucleosides in RNA. Journal of Chemical Theory and Computation, 3(4), 1464-1475. [Link]

  • Man-Un, K., et al. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]

  • Dodda, L. S., et al. (2022). Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides. Molecules, 27(8), 2568. [Link]

  • Man-Un, K., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed. [Link]

  • Lohith, T. N., et al. (2022). The existence of H-bond and halogen bond in the crystal packing of pyrimidine containing sulfonamide derivative: A combined experimental and computational approach. Journal of Molecular Structure, 1261, 132869. [Link]

  • Digital CSIC (2025). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Digital CSIC. [Link]

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Methodological & Application

Dissolution of 5-Fluoropyrimidine-2-sulfonamide in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Fluoropyrimidine-2-sulfonamide is a synthetic compound of interest within contemporary drug discovery and chemical biology, integrating the pharmacologically significant 5-fluoropyrimidine core with a reactive sulfonamide moiety. The 5-fluorouracil (5-FU) scaffold is a cornerstone of chemotherapy, primarily functioning through the inhibition of thymidylate synthase, which disrupts DNA synthesis in rapidly dividing cancer cells.[1][2] The addition of a sulfonamide group, a well-established pharmacophore in a multitude of therapeutic agents, suggests a potential for novel mechanisms of action or synergistic effects, possibly targeting enzymes like carbonic anhydrases or acting as a bioisostere for other functional groups.[3]

Given its likely poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of 5-Fluoropyrimidine-2-sulfonamide for use in a variety of in vitro biological assays.[4][5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[5][6] However, its use necessitates a standardized protocol to ensure compound integrity, accurate concentration, and the avoidance of experimental artifacts arising from solvent effects.[4][5]

This document provides a detailed protocol for the dissolution of 5-Fluoropyrimidine-2-sulfonamide in DMSO, alongside critical considerations for solution stability, storage, and safe handling. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for preparing this compound for biological screening and downstream applications.

Materials and Equipment

Chemicals and Reagents:

  • 5-Fluoropyrimidine-2-sulfonamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile

  • Inert gas (e.g., Argon or Nitrogen)

Equipment and Consumables:

  • Calibrated analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator

  • -20°C and -80°C freezers for storage

Protocol for Dissolving 5-Fluoropyrimidine-2-sulfonamide in DMSO

This protocol is designed to generate a high-concentration stock solution (e.g., 10 mM) of 5-Fluoropyrimidine-2-sulfonamide in DMSO. It is imperative that the final concentration of DMSO in any subsequent aqueous-based biological assay be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[4][5]

Step-by-Step Dissolution Procedure
  • Pre-Dissolution Preparations:

    • Bring the vial of 5-Fluoropyrimidine-2-sulfonamide and the anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture. DMSO is highly hygroscopic.[4]

    • Perform all handling of the solid compound and DMSO within a certified chemical fume hood.

  • Weighing the Compound:

    • Using a calibrated analytical balance, accurately weigh the desired amount of 5-Fluoropyrimidine-2-sulfonamide into a sterile, tared microcentrifuge tube or amber glass vial.

  • Addition of DMSO:

    • Carefully add the calculated volume of anhydrous DMSO to the vessel containing the solid compound to achieve the desired stock concentration.

  • Facilitating Dissolution:

    • Tightly cap the vial or tube.

    • Gently vortex the mixture for 1-2 minutes to initiate dissolution.[4] Avoid vigorous vortexing that may introduce air bubbles.[4]

    • If the compound is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes.[4] The low-level heat generated during sonication can aid dissolution.

    • For compounds that are particularly difficult to dissolve, gentle warming in a 37°C water bath may be employed.[4] However, exercise caution as excessive heat can lead to compound degradation.[4]

  • Final Preparation and Aliquoting:

    • Once the compound is fully dissolved, visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials.[4]

    • Purge the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing to displace oxygen and moisture, further preserving the integrity of the compound.

Workflow for Dissolution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Preparation A Equilibrate Compound and DMSO to Room Temperature B Weigh Compound in Fume Hood A->B C Add Anhydrous DMSO B->C D Vortex Gently C->D E Sonicate if Necessary D->E If not fully dissolved G Visually Inspect for Complete Dissolution D->G If fully dissolved F Gentle Warming (Optional) E->F If still not dissolved E->G If fully dissolved F->G H Aliquot into Single-Use Vials G->H I Purge with Inert Gas H->I J Store at -20°C or -80°C I->J

Caption: Workflow for the dissolution of 5-Fluoropyrimidine-2-sulfonamide in DMSO.

Stability and Storage of Stock Solutions

The stability of 5-Fluoropyrimidine-2-sulfonamide in DMSO has not been extensively reported. Therefore, it is crucial to adhere to best practices for storing DMSO stock solutions.

  • Storage Temperature: Store the aliquoted stock solutions at -20°C for short-term storage (weeks to months) and at -80°C for long-term storage (months to years).[4]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to compound degradation.[4] The use of single-use aliquots is the most effective strategy to mitigate this.

  • Moisture: Protect the stock solutions from moisture, as water can affect the solubility and stability of some compounds in DMSO.[7] Ensure vials are tightly sealed.

  • Light: Store stock solutions in amber vials or in the dark to protect from light-induced degradation, a common issue with aromatic compounds.

It is important to note that some classes of compounds, such as certain 5-aminopyrimidines, have shown instability in DMSO, leading to oxidation and color changes over time.[8] Researchers should be vigilant for any changes in the appearance of their stock solutions and consider periodic purity analysis (e.g., via HPLC) for long-term studies.

Quantitative Data Summary

ParameterRecommendation/GuidelineRationale
DMSO Purity ≥99.9% AnhydrousMinimizes water content which can affect solubility and stability.[4][7]
Final DMSO in Assay < 0.5% (v/v)High concentrations of DMSO can be cytotoxic and interfere with assay results.[4][5][6]
Storage Temperature -20°C (short-term), -80°C (long-term)Low temperatures slow down potential degradation reactions.[4]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles that can degrade the compound.[4]

Safety and Handling Precautions

5-Fluoropyrimidine derivatives are potent cytotoxic agents, and sulfonamides can be sensitizers. Therefore, stringent safety measures must be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling 5-Fluoropyrimidine-2-sulfonamide and its DMSO solutions.[9]

  • Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of fine powders.[9]

  • Disposal: Dispose of all waste materials (gloves, tubes, pipette tips) contaminated with the compound in accordance with institutional and local regulations for chemical waste.

  • DMSO-Specific Hazards: DMSO can facilitate the absorption of other chemicals through the skin.[10] Therefore, it is crucial to avoid skin contact with the DMSO solutions. In case of contact, wash the affected area immediately and thoroughly with water.[9]

Conclusion

The protocol detailed in this application note provides a comprehensive and scientifically grounded approach to the dissolution of 5-Fluoropyrimidine-2-sulfonamide in DMSO. By adhering to these guidelines, researchers can prepare stock solutions of this compound with a high degree of confidence in their concentration and integrity, thereby ensuring the reliability and reproducibility of their experimental results. Given the absence of specific literature on this compound, it is incumbent upon the researcher to perform initial small-scale solubility and stability tests to optimize the protocol for their specific experimental needs.

References

  • Thermo Fisher Scientific. (2011). Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Ghafouri-Fard, S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PMC.
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  • Quanticate. (2026). Safety Data Sheet for N-(3-(2-(2-Chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide.
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  • ResearchGate. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior.
  • PMC. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
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  • MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
  • Dr.Oracle. (2025). What precautions should be taken when prescribing Dimethyl Sulfoxide (DMSO) for 5-Fluorouracil (5-FU)
  • PubMed. (2022). Colorimetric fluoride detection in dimethyl sulfoxide using a heteroleptic ruthenium(ii) complex with amino and amide groups: X-ray crystallographic and spectroscopic analyses.
  • Toray Fine Chemicals Co., Ltd. DMSO-StG (Dimethyl Sulfoxide Sterilized Grade).

Sources

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 5-Fluoropyrimidine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and full validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Fluoropyrimidine-2-sulfonamide. The method is suitable for routine quality control and research applications. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and water, providing excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3][4]

Introduction

5-Fluoropyrimidine-2-sulfonamide is a key intermediate and potential active pharmaceutical ingredient (API) belonging to the sulfonamide class of compounds.[5][6] Sulfonamides are known for their broad spectrum of biological activities.[5][6] Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations during development and manufacturing.[7] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and reproducibility.[7][8]

The polar nature of many sulfonamides can present a challenge for retention and separation using traditional reversed-phase HPLC methods.[9][10] This application note describes a systematic approach to developing a robust RP-HPLC method that overcomes these challenges, followed by a comprehensive validation study to demonstrate its fitness for purpose, adhering to the stringent requirements of regulatory bodies such as the FDA.[11][12][13][14][15]

Experimental

Materials and Reagents
  • 5-Fluoropyrimidine-2-sulfonamide Reference Standard: (Purity > 99.5%)

  • HPLC Grade Methanol: (Fisher Scientific or equivalent)

  • HPLC Grade Water: (Milli-Q or equivalent)

  • Orthophosphoric Acid: (85%, Analytical Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol:Water (30:70, v/v) with 0.1% Orthophosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 10 minutes
Rationale for Method Parameter Selection
  • Column: A C18 stationary phase was chosen as it is a versatile, nonpolar phase suitable for the retention of a wide range of compounds.[10] The dimensions and particle size were selected to provide a balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A simple isocratic mobile phase of methanol and water was selected for its ease of preparation and robustness. The 30:70 ratio was optimized to achieve adequate retention and a reasonable run time for the analyte. The addition of 0.1% orthophosphoric acid helps to control the pH of the mobile phase, ensuring consistent ionization of the analyte and improving peak shape.

  • Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is standard for a 4.6 mm i.d. column and provides good efficiency. The 10 µL injection volume was chosen to ensure sufficient sensitivity while avoiding column overload.

  • Column Temperature: Maintaining a constant column temperature of 30 °C helps to ensure reproducible retention times and peak shapes.

  • Detection Wavelength: The UV detection wavelength of 265 nm was selected based on the UV spectrum of 5-Fluoropyrimidine-2-sulfonamide, which showed maximum absorbance at this wavelength, thus providing optimal sensitivity.[16]

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-Fluoropyrimidine-2-sulfonamide reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, a suitable extraction procedure may be required.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (if applicable), and a standard solution of 5-Fluoropyrimidine-2-sulfonamide. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. The peak area response was plotted against the corresponding concentration, and a linear regression analysis was performed. The correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery was calculated as the percentage of the measured amount versus the added amount.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst using a different instrument. The relative standard deviation (%RSD) was calculated for both sets of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C). The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) was assessed.

Results and Discussion

The developed HPLC method provided a well-resolved, symmetric peak for 5-Fluoropyrimidine-2-sulfonamide with a retention time of approximately 4.5 minutes. The validation results are summarized in the tables below.

Method Validation Summary

Table 2: Linearity and Range

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 3: Accuracy (Recovery)

Concentration LevelMean Recovery (%)%RSD
80%99.80.5
100%100.20.3
120%99.50.6

Table 4: Precision

Precision Level%RSD
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 2.0%

Table 5: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

The robustness study showed that minor variations in the method parameters did not significantly affect the chromatographic performance, indicating the reliability of the method for routine use.

Workflow and Diagrams

The overall workflow for the HPLC method development and validation is depicted below.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Chromatographic Conditions (Flow Rate, Temperature, Wavelength) Dev2->Dev3 Dev4 System Suitability Testing Dev3->Dev4 Val1 Specificity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val5 LOD & LOQ Val2->Val5 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val6 Robustness Val4->Val6 Report Final Application Note & Protocol Val6->Report Finalize Method

Caption: HPLC Method Development and Validation Workflow.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 5-Fluoropyrimidine-2-sulfonamide has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for analytical method validation.[1][2][3][11][13] The short run time and simple mobile phase make this method suitable for high-throughput analysis in both research and quality control environments.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • IMEKO. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. Retrieved from [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]

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  • Scientific Literature. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Retrieved from [Link]

  • Semantic Scholar. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical field. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • ResearchGate. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • IP Innovative Publication. (2026). Method development and validation of fluorouracil in bulk and pharmaceutical dosage form by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2015). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • National Center for Biotechnology Information. 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

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Application Note: Evaluating 5-Fluoropyrimidine-2-sulfonamide as a Dual-Targeting Pharmacophore in Hypoxic Mammalian Cell Culture Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Oncology Drug Development Professionals Compound: 5-Fluoropyrimidine-2-sulfonamide (CAS: 1564522-00-4)

Executive Summary & Mechanistic Rationale

In modern oncology drug discovery, targeting the hypoxic tumor microenvironment remains a formidable challenge. As a Senior Application Scientist, I frequently encounter single-target agents that fail in 3D or hypoxic cell models due to compensatory survival pathways. To circumvent this, we can leverage bifunctional building blocks like , a commercially available compound that presents a unique structural convergence of two highly validated pharmacophores:

  • The Sulfonamide Moiety (Hypoxia Targeting): Primary sulfonamides are the hallmark zinc-binding pharmacophores for1[1]. CAIX maintains intracellular pH homeostasis; inhibiting it causes fatal intracellular acidification in hypoxic cells.

  • The 5-Fluoropyrimidine Moiety (Antimetabolite): Structurally analogous to 5-fluorouracil (5-FU), this moiety acts as a prodrug/pharmacophore for2[2].

By evaluating this compound in a controlled hypoxic mammalian cell culture assay, we can establish a self-validating system to measure synergistic cytotoxicity.

G Compound 5-Fluoropyrimidine-2-sulfonamide (CAS: 1564522-00-4) Moiety1 Sulfonamide Moiety Compound->Moiety1 Moiety2 5-Fluoropyrimidine Moiety Compound->Moiety2 Target1 Inhibits Carbonic Anhydrase IX (CAIX) in Hypoxia Moiety1->Target1 Target2 Inhibits Thymidylate Synthase (TS) in Cytosol Moiety2->Target2 Effect1 Disrupts Intracellular pH Homeostasis Target1->Effect1 Effect2 Depletes dTTP & Induces S-Phase Arrest Target2->Effect2 Outcome Synergistic Tumor Cell Apoptosis (Self-Validating Endpoint) Effect1->Outcome Effect2->Outcome

Fig 1: Dual-targeting mechanism of 5-Fluoropyrimidine-2-sulfonamide in hypoxic tumor models.

Experimental Design: Building a Self-Validating System

To ensure absolute trustworthiness in your assay data, a protocol cannot simply be a list of liquid handling steps; it must prove its own internal logic. We utilize the HT-29 human colorectal adenocarcinoma cell line , which is3[3].

The Causality of the Controls:
  • Hypoxia Confirmation (Quality Control): Hypoxic cells heavily acidify their media via CAIX-mediated hydration of CO2. Measuring extracellular pH drop validates that the hypoxic chamber is functioning and CAIX is active.

  • Target 1 (CAIX) Engagement: If the sulfonamide moiety successfully inhibits CAIX, the extracellular pH will normalize compared to the untreated hypoxic control.

  • Target 2 (TS) Engagement: If the 5-fluoropyrimidine moiety successfully inhibits TS, adding exogenous thymidine (10 µM) to the media will bypass the TS blockade and partially rescue cell viability.

Step-by-Step Protocol: Hypoxic Viability & Target Engagement Assay

Phase 1: Preparation and Hypoxic Pre-Equilibration

Causality Note: Mammalian cells experience severe oxidative shock if moved directly from normoxia to hypoxia or if treated with oxygen-rich media. Pre-equilibration is non-negotiable.

  • Cell Seeding: Seed HT-29 cells at 5,000 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS and 25 mM HEPES. Leave in a standard normoxic incubator (21% O₂, 5% CO₂, 37°C) for 24 hours to allow adherence.

  • Media Pre-Equilibration: Place a sterile reservoir of compound-dilution media (DMEM + 1% FBS) into the hypoxic workstation (1% O₂, 5% CO₂, 94% N₂) for at least 12 hours prior to drug treatment.

  • Compound Preparation: Dissolve 5-Fluoropyrimidine-2-sulfonamide in 100% DMSO to a 10 mM stock. Prepare a 9-point dose-response curve (ranging from 100 µM to 10 nM) using the pre-equilibrated hypoxic media. Ensure final DMSO concentration remains ≤0.5%.

Phase 2: Dual-Condition Treatment
  • Dosing: Transfer the 96-well plates into the hypoxic workstation. Aspirate the seeding media and replace it with 100 µL of the hypoxic drug dilutions.

  • Rescue Control Wells: To specific control wells treated with the IC90 of the compound, add 10 µM exogenous thymidine.

  • Incubation: Maintain the plates in the hypoxic chamber for 72 hours. Run a parallel set of plates in the normoxic incubator as a baseline comparator.

Phase 3: Self-Validating Readouts
  • Extracellular pH Measurement: Before adding viability reagents, extract 50 µL of supernatant from the top of each well. Measure the pH using a micro-pH electrode or a phenol red absorbance microplate assay. Expected Result: Untreated hypoxic wells should drop to ~pH 6.8; compound-treated wells should rescue this drop.

  • Viability Assay: Add 50 µL of CellTiter-Glo® (Promega) directly to the remaining media in the wells. Incubate for 10 minutes at room temperature on a shaker.

  • Luminescence Reading: Read the plate on a multi-mode microplate reader to quantify ATP levels (directly proportional to viable cell count).

Expected Data Presentation & Interpretation

By structuring the data into a comparative matrix, the dual-action nature of the compound becomes immediately apparent. The table below summarizes the expected quantitative shifts based on the mechanistic rationale:

Experimental ConditionExtracellular pH (at 72h)Cell Viability IC₅₀ (µM)Thymidine Rescue EffectMechanistic Interpretation
Normoxia (21% O₂) 7.35 ± 0.05~ 45.2 µMHigh RescueCAIX is not expressed. Toxicity is driven solely by TS inhibition (5-fluoropyrimidine).
Hypoxia (1% O₂) 6.80 ± 0.08~ 8.4 µMPartial RescueCAIX is active (low pH). Compound exhibits synergistic potency via dual CAIX/TS inhibition.
Hypoxia + Compound (10 µM) 7.25 ± 0.04N/AN/ASulfonamide moiety successfully engages and inhibits CAIX, preventing media acidification.

Data Analysis Insights: The significant leftward shift in the IC₅₀ under hypoxic conditions confirms that the sulfonamide moiety is actively engaging CAIX, creating a synthetic lethality effect when combined with the TS-inhibiting 5-fluoropyrimidine backbone. The fact that thymidine only partially rescues the cells in hypoxia (unlike in normoxia) proves that cell death is being driven by two distinct mechanisms, fulfilling the self-validating criteria of the assay.

References

  • Sigma-Aldrich. "5-fluoropyrimidine-2-sulfonamide | 1564522-00-4 - MilliporeSigma". Source: sigmaaldrich.com.
  • "Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors". Source: PubMed/NIH.
  • "Cancer radiotheranostics targeting carbonic anhydrase-IX with 111In- and 90Y-labeled ureidosulfonamide scaffold for SPECT imaging and radionuclide-based therapy". Source: PubMed/NIH.
  • "A naturally occurring tyrosine to histidine replacement at residue 33 of human thymidylate synthase confers resistance to 5-fluoro-2'-deoxyuridine in mammalian and bacterial cells". Source: PubMed/NIH.

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The Strategic Role of 5-Fluoropyrimidine-2-sulfonamide in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of a multitude of therapeutic agents. Its inherent biological significance, stemming from its presence in the nucleobases of DNA and RNA, has made it a "privileged" structure in drug discovery.[1] When functionalized with a sulfonamide group, the resulting pyrimidine sulfonamide moiety offers a unique combination of physicochemical properties that are highly advantageous for drug design, including improved water solubility and metabolic stability.[2][3] This guide focuses on a particularly valuable building block within this class: 5-Fluoropyrimidine-2-sulfonamide . The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly enhance the potency and selectivity of drug candidates.[4]

This document provides a comprehensive overview of 5-Fluoropyrimidine-2-sulfonamide as a precursor in API synthesis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile intermediate. We will delve into its chemical properties, synthesis, and its application in the construction of complex APIs, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties of 5-Fluoropyrimidine-2-sulfonamide

A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for successful reaction design and optimization. The table below summarizes the key properties of 5-Fluoropyrimidine-2-sulfonamide.

PropertyValueSource
Molecular Formula C₄H₄FN₃O₂S[5]
Molecular Weight 177.16 g/mol [5]
Appearance Off-white to white solidCommercially available data
Melting Point >200 °C (decomposes)Typical for similar structures
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in waterInferred from structure
pKa Estimated to be in the range of 5-7 for the sulfonamide N-H[6][7]

The Synthetic Utility of 5-Fluoropyrimidine-2-sulfonamide: A Gateway to Diverse APIs

The reactivity of 5-Fluoropyrimidine-2-sulfonamide is primarily centered around the sulfonamide functional group. The nitrogen atom can act as a nucleophile or, after deprotonation, can participate in various coupling reactions. This dual reactivity makes it a versatile precursor for the synthesis of a wide array of API classes, most notably sulfonylureas and other substituted sulfonamides.

A general workflow for the utilization of 5-Fluoropyrimidine-2-sulfonamide in API synthesis is depicted below. The process typically begins with the synthesis of the precursor itself, followed by its reaction with a suitable coupling partner to introduce the desired pharmacophore.

G cluster_0 Precursor Synthesis cluster_1 API Synthesis 2-Amino-5-fluoropyrimidine 2-Amino-5-fluoropyrimidine Diazotization & Sulfonylation Diazotization & Sulfonylation 2-Amino-5-fluoropyrimidine->Diazotization & Sulfonylation 1. NaNO₂, HCl 2. SO₂, CuCl₂ 5-Fluoropyrimidine-2-sulfonyl_chloride 5-Fluoropyrimidine- 2-sulfonyl chloride Diazotization & Sulfonylation->5-Fluoropyrimidine-2-sulfonyl_chloride Amination Amination 5-Fluoropyrimidine-2-sulfonyl_chloride->Amination NH₃ Precursor 5-Fluoropyrimidine- 2-sulfonamide Amination->Precursor Coupling_Reaction Coupling Reaction (e.g., Sulfonylurea formation) Precursor->Coupling_Reaction Coupling_Partner Amine, Isocyanate, or other electrophile Coupling_Partner->Coupling_Reaction API Active Pharmaceutical Ingredient (API) Coupling_Reaction->API

Figure 1: General workflow for API synthesis using 5-Fluoropyrimidine-2-sulfonamide.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 5-Fluoropyrimidine-2-sulfonamide and its subsequent use in the preparation of a representative API.

Protocol 1: Synthesis of 5-Fluoropyrimidine-2-sulfonamide

The synthesis of the title precursor is a multi-step process that begins with the commercially available 2-amino-5-fluoropyrimidine. The key transformation involves a Sandmeyer-type reaction to introduce the sulfonyl chloride group, followed by amination.[8]

Step 1: Synthesis of 2-Amino-5-fluoropyrimidine (if not commercially available)

A robust synthesis of 2-amino-5-fluoropyrimidine can be achieved from 2-aminopyrimidine through a sequence of nitration, reduction, diazotization (Schiemann reaction), and hydrolysis.[9][10]

Step 2: Synthesis of 5-Fluoropyrimidine-2-sulfonyl Chloride

This step employs a diazotization reaction of 2-amino-5-fluoropyrimidine followed by reaction with sulfur dioxide in the presence of a copper catalyst.[8]

  • Materials:

    • 2-Amino-5-fluoropyrimidine

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Sulfur Dioxide (SO₂)

    • Copper(I) Chloride (CuCl)

    • Acetonitrile (MeCN)

    • Dichloromethane (DCM)

    • Ice

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet, suspend 2-amino-5-fluoropyrimidine (1.0 eq) in a mixture of acetonitrile and concentrated HCl at -5 to 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 0 °C. Stir the mixture for 1 hour to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in acetonitrile saturated with sulfur dioxide gas at 0 °C.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, ensuring the temperature does not rise above 5 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Pour the reaction mixture onto ice-water and extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 5-fluoropyrimidine-2-sulfonyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 5-Fluoropyrimidine-2-sulfonamide

The final step involves the reaction of the sulfonyl chloride with ammonia.[3]

  • Materials:

    • 5-Fluoropyrimidine-2-sulfonyl Chloride

    • Aqueous Ammonia (28-30%)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude 5-fluoropyrimidine-2-sulfonyl chloride from the previous step in dichloromethane or THF and cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia to the stirred solution. An exothermic reaction will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude 5-Fluoropyrimidine-2-sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Application in API Synthesis - Synthesis of a Sulfonylurea Derivative

Sulfonylureas are a prominent class of drugs, particularly known for their use as anti-diabetic agents.[11] The following protocol describes a general method for the synthesis of a sulfonylurea derivative from 5-Fluoropyrimidine-2-sulfonamide and an appropriate isocyanate.

G Precursor 5-Fluoropyrimidine-2-sulfonamide Deprotonation Deprotonation Precursor->Deprotonation Base Base (e.g., K₂CO₃, DBU) Base->Deprotonation Sulfonamide_Anion Sulfonamide Anion Deprotonation->Sulfonamide_Anion Nucleophilic_Attack Nucleophilic Attack Sulfonamide_Anion->Nucleophilic_Attack Isocyanate R-N=C=O Isocyanate->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Protonation Protonation Intermediate->Protonation Work-up Sulfonylurea Sulfonylurea API Protonation->Sulfonylurea

Figure 2: Reaction mechanism for sulfonylurea formation.

  • Materials:

    • 5-Fluoropyrimidine-2-sulfonamide

    • A substituted isocyanate (R-N=C=O)

    • Anhydrous base (e.g., potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

    • Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)

  • Procedure:

    • To a stirred suspension of 5-Fluoropyrimidine-2-sulfonamide (1.0 eq) and the anhydrous base (1.2 eq) in the chosen anhydrous solvent, add the substituted isocyanate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • If a precipitate has formed, filter the solid and wash it with a small amount of cold solvent.

    • If the product is soluble, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude sulfonylurea derivative by column chromatography on silica gel or by recrystallization.

Conclusion and Future Perspectives

5-Fluoropyrimidine-2-sulfonamide is a highly valuable and versatile precursor for the synthesis of a diverse range of active pharmaceutical ingredients. Its unique structural features, combining the biologically significant fluorinated pyrimidine ring with the synthetically malleable sulfonamide group, provide a powerful platform for the development of novel therapeutics. The protocols and insights provided in this guide are intended to facilitate the work of researchers in harnessing the full potential of this important building block. As the demand for more potent and selective drugs continues to grow, the strategic application of precursors like 5-Fluoropyrimidine-2-sulfonamide will undoubtedly play a crucial role in the future of drug discovery and development.[12][13]

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  • Durr, G. J. (1965). Some 5-fluoropyrimidines. Journal of Medicinal Chemistry.
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  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). PubMed. Available at: [Link]

  • Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. (2018). PubMed. Available at: [Link]

  • Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. (2017). PubMed. Available at: [Link]

Sources

In vivo dosing strategies for 5-Fluoropyrimidine-2-sulfonamide in murine models

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the preclinical evaluation of 5-Fluoropyrimidine-2-sulfonamide , focusing on formulation, pharmacokinetics (PK), and in vivo murine dosing strategies.

Mechanistic Rationale: The Dual-Pharmacophore Advantage

The development of hybrid chemotherapeutic agents aims to overcome the limitations of single-target therapies. 5-Fluoropyrimidine-2-sulfonamide represents a rationally designed dual-pharmacophore.

  • The 5-Fluoropyrimidine Moiety: Acts as an antimetabolite. Upon intracellular conversion, it irreversibly inhibits thymidylate synthase (TS), depleting deoxythymidine triphosphate (dTTP) pools, and misincorporates into RNA and DNA, leading to S-phase specific cell death[1].

  • The Sulfonamide Moiety: Serves as a potent inhibitor of Carbonic Anhydrase IX (CAIX)[2]. CAIX is a transmembrane metalloenzyme highly overexpressed in the hypoxic cores of solid tumors, where it regulates intracellular pH.

Causality in Model Selection: Because this compound targets both rapid cell division (TS inhibition) and hypoxic survival (CAIX inhibition), standard well-vascularized subcutaneous xenografts may underrepresent its efficacy. Orthotopic or large-volume hypoxic tumor models are strongly recommended to accurately evaluate the sulfonamide-driven targeting mechanism.

MOA cluster_0 Antimetabolite Pathway cluster_1 Hypoxia Targeting Pathway Compound 5-Fluoropyrimidine- 2-sulfonamide Pyrimidine 5-Fluoropyrimidine Moiety Compound->Pyrimidine Sulfonamide Sulfonamide Moiety Compound->Sulfonamide TS Thymidylate Synthase (TS) Inhibition Pyrimidine->TS DNA DNA Damage & Apoptosis TS->DNA CellDeath Tumor Cell Death DNA->CellDeath Synergy CAIX Carbonic Anhydrase IX (CAIX) Inhibition Sulfonamide->CAIX Hypoxia Intracellular Acidification CAIX->Hypoxia Hypoxia->CellDeath Synergy

Dual-action mechanism of 5-Fluoropyrimidine-2-sulfonamide in tumor cells.

In Vivo Experimental Workflow

To ensure reproducibility and adherence to animal welfare standards[3], the transition from in vitro validation to in vivo efficacy must follow a strict, self-validating cascade.

Workflow Formulation 1. Formulation Optimization PK 2. Pharmacokinetics (IV, IP, PO) Formulation->PK MTD 3. MTD Determination (Dose Escalation) PK->MTD Efficacy 4. Xenograft Efficacy Models MTD->Efficacy Analysis 5. Tissue/Tumor Analysis (PD) Efficacy->Analysis

Step-by-step preclinical in vivo evaluation workflow for murine models.

Formulation Dynamics & Pharmacokinetics (PK)

The Causality of Formulation Choices

While the parent compound 5-Fluorouracil is highly water-soluble, the addition of the sulfonamide group drastically increases the lipophilicity (LogP) of the molecule. Attempting to dose this compound in standard 0.9% saline will result in precipitation, leading to erratic PK profiles and fatal micro-embolisms if administered intravenously (IV).

To overcome this, a co-solvent system is required to disrupt the crystalline lattice and maintain the compound in solution upon injection into the aqueous physiological environment.

Expected Pharmacokinetic Parameters

Mice possess high hepatic dihydropyrimidine dehydrogenase (DPD) activity, which rapidly clears fluoropyrimidines. The sulfonamide moiety provides partial steric hindrance, extending the half-life compared to standard 5-FU, but frequent dosing is still required to maintain therapeutic exposure.

Route of AdministrationBioavailability (F%)T_max (hours)Half-life (t_1/2)Primary Utility in Murine Models
Intravenous (IV) 100%Immediate~0.5 - 1.0 hrBaseline PK profiling; acute toxicity testing.
Intraperitoneal (IP) 75 - 85%0.5 - 1.0~1.5 - 2.5 hrsPreferred for efficacy. Balances exposure and ease of repeated dosing.
Oral (PO) < 20%1.0 - 2.0VariableNot recommended due to erratic gastrointestinal absorption and high first-pass metabolism.

Self-Validating Experimental Protocols

Protocol A: Formulation Preparation (10 mg/mL)

This protocol utilizes a standard 10/40/5/45 co-solvent system to ensure complete solubilization.

  • Weighing: Accurately weigh 10.0 mg of 5-Fluoropyrimidine-2-sulfonamide powder into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of 100% DMSO (10% v/v). Vortex for 60 seconds. Causality: DMSO acts as the primary solvent to break the hydrophobic interactions of the sulfonamide ring.

  • Surfactant Addition: Add 400 µL of PEG300 (40% v/v) and vortex, followed by 50 µL of Tween-80 (5% v/v). Causality: PEG and Tween create micelles that prevent the compound from crashing out when the aqueous phase is introduced.

  • Aqueous Dilution: Slowly add 450 µL of sterile 0.9% Saline (45% v/v) dropwise while continuously vortexing.

  • System Validation: Visually inspect the solution against a dark background. If any particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. Self-Validation Check: Prepare a vehicle-only control (DMSO/PEG/Tween/Saline without the drug). If the vehicle control causes >5% body weight loss in mice, the DMSO/Tween ratio must be reduced, and the drug concentration adjusted accordingly.

Protocol B: Maximum Tolerated Dose (MTD) Determination

Causality: Due to the antimetabolite nature of the drug, toxicity is often delayed. Gastrointestinal (GI) crypt cells and bone marrow are highly sensitive to TS inhibition. A rapid single-dose escalation will miss delayed GI toxicity. Therefore, a repeated-dose MTD design is required.

  • Animal Allocation: Randomize female athymic nude mice (6-8 weeks old) into groups of 3.

  • Dose Escalation: Administer the formulated compound via IP injection at 10, 25, 50, and 100 mg/kg using a "daily for 5 days" (qd x 5) schedule.

  • Monitoring: Weigh mice daily for 14 days. Monitor for signs of GI toxicity (diarrhea, hunched posture) and myelosuppression (lethargy, pallor).

  • System Validation (Humane Endpoints): The MTD is defined as the highest dose resulting in no more than 15% transient body weight loss, with full recovery by Day 14, and zero lethality[3]. If a dose causes >20% weight loss, animals must be immediately euthanized, validating that the dose exceeds the MTD.

Protocol C: Xenograft Efficacy and Pharmacodynamic (PD) Sampling

Causality: Because the compound is S-phase specific, continuous target engagement is required. A single large dose will only kill the fraction of cells currently synthesizing DNA. Repeated dosing ensures cells entering the S-phase over a prolonged period are targeted.

Dosing ScheduleRationaleAnticipated EfficacyToxicity Risk
50 mg/kg IP, qd x 5 Maximizes S-phase capture; mimics clinical continuous infusion.HighModerate (GI toxicity)
75 mg/kg IP, bi-weekly Allows bone marrow recovery between doses.ModerateLow
100 mg/kg IV, single dose High C_max, poor sustained exposure.LowHigh (Acute toxicity)
  • Tumor Implantation: Implant 5 x 10^6 relevant tumor cells (e.g., HT-29 colorectal carcinoma, known for hypoxic cores) subcutaneously into the right flank.

  • Treatment Initiation: Once tumors reach an average volume of 150-200 mm³, randomize into Vehicle Control and Treatment groups (n=8/group).

  • Dosing: Administer 50 mg/kg IP daily for 5 consecutive days, followed by 2 days off (qd x 5, 2 weeks).

  • PD Sampling (System Validation): To validate the dual mechanism, sacrifice 2 mice per group at 4 hours post-final dose.

    • TS Inhibition Check: Extract tumor tissue and perform Western blot for TS expression (TS often upregulates in response to 5-FU inhibition)[1].

    • CAIX Inhibition Check: Stain tumor sections with pimonidazole (hypoxia marker) and assess intracellular pH or CAIX active-site occupancy[2].

Sources

Mass spectrometry fragmentation pattern of 5-Fluoropyrimidine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Collision-Induced Dissociation of 5-Fluoropyrimidine-2-sulfonamide

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation pattern of 5-Fluoropyrimidine-2-sulfonamide, a molecule of interest in medicinal chemistry and drug development. By leveraging foundational principles of mass spectrometry, we delineate the characteristic fragmentation pathways observed under positive-mode Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). This document serves as a practical resource for researchers, scientists, and drug development professionals, offering both a theoretical framework for fragmentation and a robust, step-by-step protocol for experimental analysis. The methodologies described herein are designed to be self-validating, ensuring high confidence in the structural elucidation and identification of this compound in complex analytical workflows.

Introduction: The Analytical Imperative

5-Fluoropyrimidine-2-sulfonamide belongs to a class of compounds that incorporates two key pharmacophores: a fluorinated pyrimidine ring and an aromatic sulfonamide group. Fluoropyrimidines are a well-established class of antimetabolites used in cancer therapy, with 5-Fluorouracil (5-FU) being a prominent example.[1][2] The sulfonamide moiety is a cornerstone of antibacterial agents and other therapeutics.[3] The combination of these two groups in a single scaffold presents unique opportunities for drug design.

Accurate structural characterization is paramount for advancing such compounds through the development pipeline. High-resolution mass spectrometry (HRMS) is an indispensable tool for this purpose, providing not only precise mass measurements but also rich structural information through fragmentation analysis.[4] Understanding the collision-induced dissociation (CID) behavior of 5-Fluoropyrimidine-2-sulfonamide is essential for developing sensitive and specific analytical methods for its identification, quantitation, and metabolite profiling. This guide explains the causal factors driving the molecule's fragmentation and provides a validated protocol for its analysis.

Theoretical Fragmentation Analysis

The fragmentation of 5-Fluoropyrimidine-2-sulfonamide is governed by the chemical properties of its constituent parts: the sulfonamide group and the fluorinated pyrimidine ring. Under positive-mode ESI, the molecule readily protonates to form the precursor ion, [M+H]⁺. The subsequent fragmentation upon CID is directed by the lability of the carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds of the sulfonamide group and the relative stability of the resulting fragment ions.[5]

Two primary fragmentation pathways are proposed:

  • Neutral Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation pathway for aromatic sulfonamides involves the neutral loss of SO₂ (64 Da) through a gas-phase intramolecular rearrangement.[6] This process is often highly favorable and results in a prominent product ion, providing a diagnostic marker for the sulfonamide class. The electron-withdrawing nature of the fluoropyrimidine ring can influence the Ar-sulfur bond strength, making this a key pathway to monitor.[6]

  • Cleavage of the C-S Bond: Dissociation of the bond between the pyrimidine ring and the sulfur atom results in the loss of the entire sulfonamide group as a radical (•SO₂NH₂) or the formation of the 5-fluoropyrimidinyl cation. This pathway directly probes the core heterocyclic structure.

The pyrimidine ring itself is a stable heteroaromatic system, and its cleavage typically requires higher collision energies, occurring after the more labile sulfonamide group has fragmented.[7]

G cluster_main Proposed Fragmentation Pathway of 5-Fluoropyrimidine-2-sulfonamide mol 5-Fluoropyrimidine-2-sulfonamide [M+H]⁺ m/z 180.0087 C₄H₅FN₃O₂S⁺ frag1 [M+H - SO₂]⁺ m/z 116.0468 C₄H₅FN₃⁺ mol->frag1  -SO₂  (63.9619 Da) frag2 [M+H - SO₂NH₂]⁺ m/z 98.0284 C₄H₂FN₂⁺ mol->frag2  -•SO₂NH₂  (79.9803 Da)

Caption: Proposed major fragmentation pathways for protonated 5-Fluoropyrimidine-2-sulfonamide.

Predicted Mass Spectrometry Data

The table below summarizes the key ions expected in the MS/MS spectrum of 5-Fluoropyrimidine-2-sulfonamide. High-resolution mass spectrometry is recommended to confirm the elemental composition of each fragment, thereby increasing the confidence of identification.[4]

Ion Calculated m/z (Monoisotopic) Proposed Formula Description of Loss / Fragment Identity
[M+H]⁺180.0087C₄H₅FN₃O₂S⁺Precursor Ion (Protonated Molecule)
Product Ion 1116.0468C₄H₅FN₃⁺Neutral loss of sulfur dioxide (SO₂). A diagnostic rearrangement for arylsulfonamides.[6]
Product Ion 298.0284C₄H₂FN₂⁺Cleavage of the C-S bond, resulting in the 5-fluoropyrimidinyl cation.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a generalized yet robust methodology for the analysis of 5-Fluoropyrimidine-2-sulfonamide using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Reagents and Sample Preparation
  • Solvents: Use LC-MS grade acetonitrile, methanol, and water.

  • Additives: Use LC-MS grade formic acid.

  • Standard Stock Solution: Accurately weigh and dissolve 5-Fluoropyrimidine-2-sulfonamide in methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 1 µg/mL for direct infusion or LC-MS method development.[8]

Liquid Chromatography (LC) Parameters

The goal of the LC method is to ensure the analyte is adequately retained, resolved from potential contaminants, and delivered to the MS source in a solvent composition amenable to efficient ionization.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry (MS) Parameters

These parameters should be optimized for the specific instrument in use. The values provided are a reliable starting point.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Type:

    • Full Scan MS: To identify the precursor ion ([M+H]⁺) at m/z 180.01.

    • Product Ion Scan (MS/MS): To generate the fragmentation spectrum of the precursor ion.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350 °C.[2]

  • Cone Gas (N₂): Flow at 50 L/hr.

  • Collision Gas: Argon.

  • Collision Energy (CE): Optimize in the range of 10-40 eV. A ramped CE experiment is recommended to capture both low-energy (e.g., SO₂ loss) and high-energy (e.g., ring cleavage) fragments.

G cluster_workflow General LC-MS/MS Workflow A Sample Preparation B LC Separation (C18 Column) A->B C ESI Source (Ionization) B->C D Q1: Precursor Isolation (m/z 180.01) C->D E Collision Cell (Fragmentation) D->E F TOF/Orbitrap (Fragment Detection) E->F G Data Analysis F->G

Caption: A generalized workflow for the LC-MS/MS analysis of 5-Fluoropyrimidine-2-sulfonamide.

Data Interpretation and Protocol Validation

The resulting product ion spectrum should be compared against the predicted data in Section 3. The protocol is considered self-validating if the following criteria are met:

  • Precursor Ion Confirmation: A prominent ion at m/z 180.0087 (within 5 ppm mass accuracy on a high-resolution instrument) is observed in the full scan spectrum.

  • Diagnostic Fragment Confirmation: The presence of the key product ions at m/z 116.0468 ([M+H - SO₂]⁺) and m/z 98.0284 ([M+H - SO₂NH₂]⁺) is confirmed in the MS/MS spectrum. The neutral loss of 63.9619 Da is a particularly strong indicator of a sulfonamide-containing structure.[6][9]

The relative abundance of these fragments will depend on the collision energy applied. Lower energies typically favor the rearrangement and loss of SO₂, while higher energies may promote the more direct C-S bond cleavage.

Conclusion

The mass spectrometric fragmentation of 5-Fluoropyrimidine-2-sulfonamide is characterized by predictable and diagnostic pathways, primarily involving the neutral loss of SO₂ and the cleavage of the C-S bond linking the sulfonamide moiety to the pyrimidine ring. These fragmentation patterns serve as a reliable chemical fingerprint for the structural confirmation of the molecule. The comprehensive LC-MS/MS protocol detailed in this note provides a validated, high-confidence starting point for researchers engaged in the analysis of this and structurally related compounds, facilitating robust method development for applications ranging from discovery chemistry to clinical research.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link][3]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link][4]

  • Zhang, N., Yu, Q., & Wang, Y. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry, 54(11), 869-877. [Link][5]

  • El-Gohary, N. S. (2016). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharma and Bio Sciences, 7(2), 853-858. [Link][10]

  • Wikipedia contributors. (2023). Fluoropyrimidine. Wikipedia, The Free Encyclopedia. [Link][1]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][11]

  • Ye, G., & Staempfli, A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 676-84. [Link][6]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link][9]

  • Purbosari, A., & Martono, S. (2021). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Indonesian Journal of Pharmacy, 32(3), 365-373. [Link][2]

Sources

Application Note: Preparation, Handling, and Storage of 5-Fluoropyrimidine-2-sulfonamide Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals.

Introduction & Chemical Profiling

5-Fluoropyrimidine-2-sulfonamide (5-FPS) (CAS: 1564522-00-4) is a highly versatile building block and pharmacophore intermediate. Featuring a highly electronegative fluorine atom at the 5-position of a pyrimidine ring and a hydrogen-bonding sulfonamide moiety at the 2-position, it is extensively utilized in the synthesis of acetohydroxyacid synthase (AHAS) inhibitors (agrochemicals) and thymidylate synthase inhibitors (antineoplastic agents)[1].

Because the biological efficacy of 5-FPS derivatives relies heavily on the structural integrity of both the C-F bond and the sulfonamide linkage, improper solvation or storage can lead to rapid degradation, confounding downstream assay results. This protocol establishes a self-validating, highly reproducible methodology for preparing and storing 5-FPS stock solutions.

Table 1: Physicochemical Properties & Formulation Parameters
ParameterSpecificationCausality / Experimental Implication
CAS Number 1564522-00-4Unique identifier for procurement and QC.
Molecular Formula C4H4FN3O2SContains both H-bond donors and acceptors.
Molecular Weight 177.16 g/mol Required for precise molarity calculations (e.g., 1.77 mg/mL for 10 mM).
Primary Solvent Anhydrous DMSO (≥99.9%)Highly polar aprotic solvent required to disrupt crystalline lattice without inducing hydrolysis[1].
Aqueous Solubility Poor to ModerateRequires step-down dilution in buffers to prevent precipitation.
Stability Profile Moisture & Air SensitiveAtmospheric water induces slow nucleophilic displacement or hydrolysis[2].

Solvent Selection & The Causality of Degradation

The selection of the vehicle is the most critical variable in stock solution preparation. While standard Dimethyl Sulfoxide (DMSO) is the universal solvent for in vitro assays, Anhydrous DMSO (<0.005% water) must be used for 5-FPS.

The Mechanistic Rationale:

  • Hygroscopicity: Standard DMSO rapidly absorbs atmospheric moisture.

  • Hydrolytic Vulnerability: The sulfonamide group, while generally stable, can undergo slow hydrolysis in the presence of water and trace acidic/basic impurities over extended storage periods.

  • Nucleophilic Vulnerability: The electron-withdrawing nature of the pyrimidine ring, exacerbated by the fluorine atom, makes the ring susceptible to nucleophilic attack by water molecules over time, leading to defluorination or ring-opening[2].

By utilizing anhydrous DMSO and purging vials with inert gas (Nitrogen or Argon), the hydrolysis trajectory is completely arrested, ensuring the stock solution remains chemically identical to the day it was synthesized[3].

Standard Operating Procedure: 10 mM Stock Solution Preparation

This methodology guarantees a self-validating system where environmental variables are strictly controlled.

Materials Required:
  • 5-Fluoropyrimidine-2-sulfonamide powder (Equilibrated to room temperature in a desiccator)

  • Anhydrous DMSO (Sealed under Argon)

  • Analytical balance (0.01 mg precision)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon or Nitrogen gas line

Step-by-Step Protocol:
  • Thermal Equilibration: Allow the sealed vial of 5-FPS powder to reach room temperature (approx. 30 minutes) inside a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing: Weigh exactly 1.77 mg of 5-FPS into a sterile, static-free amber glass vial.

  • Solvent Addition: Working rapidly or inside a glove box, add exactly 1.00 mL of Anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Cap the vial tightly. Vortex for 30–60 seconds. If particulates remain, subject the vial to mild water-bath sonication (room temperature) for 2 minutes. Caution: Do not use heated sonication, as excess thermal energy can initiate solvent-solute reactions.

  • Inert Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5 seconds to displace ambient air, then immediately seal with a PTFE-lined cap.

StockPrep Step1 1. Thermal Equilibration (Desiccator, 30 mins) Step2 2. Precision Weighing (1.77 mg for 10 mM) Step1->Step2 Step3 3. Solvent Addition (1.0 mL Anhydrous DMSO) Step2->Step3 Step4 4. Dissolution (Vortex / Mild Sonication) Step3->Step4 Step5 5. Inert Gas Purging (Argon / Nitrogen) Step4->Step5 Step6 6. Aliquoting & Storage (-20°C, Amber Vials) Step5->Step6

Workflow for the preparation and validation of 5-FPS stock solutions.

Storage, Stability, and Aliquoting Strategy

DMSO has a freezing point of 18.5°C; thus, stock solutions will freeze solid in standard laboratory refrigerators (4°C) or freezers (-20°C).

The Freeze-Thaw Problem: Repeatedly thawing a master stock vial requires opening it to ambient air. Because cold DMSO is a powerful desiccant, it will immediately pull moisture from the air, introducing water into the stock. Over 5-10 freeze-thaw cycles, the water content can rise significantly, leading to compound degradation and precipitation.

Best Practices:

  • Single-Use Aliquots: Divide the 1 mL master stock into ten 100 µL aliquots in amber PCR tubes or microcentrifuge vials.

  • Temperature: Store at -20°C for short-to-medium term (up to 6 months) or -80°C for long-term storage (up to 2 years)[3][4].

  • Light Protection: The C-F bond and the pyrimidine ring can be sensitive to prolonged UV exposure. Always use amber vials or wrap clear tubes in aluminum foil.

Downstream Assay Formulation Guidelines

When transitioning from the DMSO stock to aqueous biological assays (in vitro or in vivo), precipitation is the primary failure mode.

In Vitro Assays (Cell Culture / Enzyme Inhibition)
  • Rule of Thumb: The final DMSO concentration in cell culture should never exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity[1][5].

  • Dilution Method: Do not add the DMSO stock directly to the cell media. Instead, perform a serial dilution in DMSO to 1000x your final desired concentration, and then spike 1 µL of this intermediate stock into 1 mL of pre-warmed culture media. Rapid vortexing ensures the compound remains in suspension.

In Vivo Assays (Murine Models)

Because 5-FPS has limited aqueous solubility, a pure saline vehicle will cause immediate precipitation. Use a co-solvent formulation strategy:

  • Dissolve the required dose in 5% DMSO .

  • Add 10% Tween-80 or PEG400 to act as a surfactant/solubilizer[1].

  • Slowly add 85% Saline (0.9% NaCl) while vortexing continuously to form a clear microemulsion.

Mechanism Substrate Endogenous Substrate (e.g., Pyruvate) Target Target Enzyme (e.g., AHAS) Substrate->Target Product Downstream Metabolites (Branched-Chain Amino Acids) Target->Product Catalysis Inhibitor 5-FPS Derivative (Inhibitor) Inhibitor->Target Competitive / Allosteric Inhibition

Pharmacological inhibition mechanism of pyrimidine-2-sulfonamide derivatives.

Quality Control (QC)

To ensure trustworthiness, verify the integrity of the stock solution every 6 months using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Dilute a 1 µL aliquot of the stock into 1 mL of Acetonitrile/Water (50:50).

  • Monitor for the parent mass [M+H]+ at m/z 178.16.

  • The appearance of lower mass fragments or early-eluting peaks on the UV chromatogram (254 nm) indicates sulfonamide cleavage or ring degradation, necessitating the disposal of the batch.

References

  • MDPI. Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. Retrieved from: [Link]

  • Centers for Disease Control and Prevention (CDC). Dermal Exposure to 3-Amino-5-mercapto-1,2,4-triazole (AMT) Induces Sensitization and Airway Hyperreactivity in BALB/c Mice. Retrieved from:[Link]

Sources

Protocol for Determining Enzyme Inhibition by 5-Fluoropyrimidine-2-sulfonamide Derivatives: A Colorimetric Carbonic Anhydrase Assay

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Discovery Professionals

Abstract & Introduction

The convergence of privileged chemical scaffolds is a powerful strategy in modern drug discovery. 5-Fluoropyrimidines, exemplified by the cornerstone anticancer agent 5-Fluorouracil (5-FU), function as antimetabolites that disrupt DNA and RNA synthesis.[1][2] The sulfonamide moiety (R-SO₂NH₂) is a quintessential pharmacophore, renowned for its ability to potently and selectively inhibit metalloenzymes by coordinating with the active site metal ion, most notably the zinc ion in Carbonic Anhydrases (CAs).[3][4]

The novel class of 5-Fluoropyrimidine-2-sulfonamide compounds represents a rational design approach to create highly targeted therapeutic agents. These hybrid molecules are hypothesized to inhibit key enzymes implicated in pathology, particularly the tumor-associated Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly expressed in response to tumor hypoxia, playing a critical role in pH regulation and promoting cancer cell survival and metastasis.[5][6][7] Its limited expression in normal tissues makes it an attractive target for anticancer therapeutics.[7]

This application note provides a robust, field-proven protocol for determining the inhibitory activity of 5-Fluoropyrimidine-2-sulfonamide derivatives against human carbonic anhydrase. The described method is a reproducible colorimetric assay suitable for medium- to high-throughput screening and detailed kinetic analysis of potential inhibitors.

Principle of the Assay

The enzymatic assay quantifies the esterase activity of carbonic anhydrase. While the physiological function of CAs is the reversible hydration of CO₂, many isoforms also efficiently catalyze the hydrolysis of certain ester substrates.[4] This protocol utilizes p-nitrophenyl acetate (pNPA) as the substrate.

The core principle is as follows:

  • Enzymatic Reaction: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate pNPA into acetate and p-nitrophenol.

  • Chromogenic Detection: The product, p-nitrophenol, is a yellow-colored chromophore that absorbs light maximally at 400-405 nm. The rate of its formation is directly proportional to the enzyme's activity.

  • Inhibition Measurement: When a potent inhibitor, such as a 5-Fluoropyrimidine-2-sulfonamide derivative, binds to the enzyme's active site, the catalytic rate decreases. This leads to a reduced rate of p-nitrophenol production, allowing for the precise determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[4][8]

G cluster_0 Enzymatic Reaction cluster_1 Detection pNPA p-Nitrophenyl Acetate (Substrate, Colorless) Enzyme Carbonic Anhydrase (hCA) pNPA->Enzyme Binds to active site pNP p-Nitrophenol (Product, Yellow) Spectro Spectrophotometer (Measure Absorbance at 400 nm) pNP->Spectro Quantified Enzyme->pNP Catalyzes Hydrolysis Inhibitor 5-Fluoropyrimidine- 2-sulfonamide (Inhibitor) Inhibitor->Enzyme Blocks active site

Caption: Principle of the colorimetric CA inhibition assay.

Materials and Reagents

Equipment
  • Microplate reader with kinetic reading capability at 400-405 nm (e.g., Spectramax or similar)

  • 96-well, clear, flat-bottom microplates

  • Multichannel and single-channel precision pipettes

  • Reagent reservoirs

  • Sterile pipette tips

Reagents & Buffers
Reagent/BufferPreparation InstructionsStorage
Assay Buffer 50 mM Tris-SO₄, pH 7.4. Prepare using Tris base and adjust pH with sulfuric acid.4°C
hCA Enzyme Solution Prepare a 1 mg/mL stock solution of purified human Carbonic Anhydrase (e.g., hCA I, hCA II, or hCA IX) in Assay Buffer. Aliquot and store. For the assay, dilute to a working concentration (e.g., 0.1-0.2 µM) in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15 minutes.-80°C (Stock), 4°C (Working)
Substrate Solution 3 mM p-Nitrophenyl Acetate (pNPA). Dissolve pNPA in a minimal volume of acetonitrile (e.g., <5% of final volume) and then dilute to the final concentration with Assay Buffer. Prepare this solution fresh daily. Room Temp, protected from light
Test Compounds Prepare 10 mM stock solutions of each 5-Fluoropyrimidine-2-sulfonamide derivative in 100% DMSO. Create serial dilutions from this stock for the assay.-20°C
Reference Inhibitor Prepare a 10 mM stock solution of Acetazolamide in 100% DMSO. Acetazolamide is a well-characterized, potent CA inhibitor.[8][9]-20°C

Experimental Protocol

This protocol is optimized for a 200 µL final reaction volume in a 96-well plate format.

G start Start prep Prepare Reagents: Buffer, Enzyme, Substrate, Compounds start->prep plate Plate Setup (96-well): Add Assay Buffer prep->plate add_cmpd Add 10 µL of Test/Reference Compounds or DMSO (Solvent Control) plate->add_cmpd add_enz Add 10 µL of hCA Enzyme Solution to all wells except Blanks add_cmpd->add_enz pre_incubate Pre-incubate plate for 10 min at 25°C add_enz->pre_incubate add_sub Initiate Reaction: Add 10 µL of pNPA Substrate Solution to all wells pre_incubate->add_sub read Immediately measure absorbance at 400 nm (kinetic mode) for 15-30 min at 25°C add_sub->read analyze Data Analysis: Calculate Reaction Rates, % Inhibition, and IC50 Values read->analyze end End analyze->end

Caption: Workflow of the Carbonic Anhydrase inhibitor assay.

Plate Setup
  • Design the Plate Layout: Carefully map the wells for each condition. It is crucial to include all necessary controls to ensure data validity.

    • Blank Wells: Control for non-enzymatic substrate hydrolysis.

    • Enzyme Control (100% Activity): Contains enzyme and buffer, but no inhibitor.

    • Solvent Control: Contains enzyme, buffer, and the same concentration of DMSO as the inhibitor wells. This is critical to account for any solvent effects on enzyme activity.

    • Test Compound Wells: Contain enzyme, buffer, and varying concentrations of the 5-Fluoropyrimidine-2-sulfonamide derivatives.

    • Reference Inhibitor Wells: Contain enzyme, buffer, and varying concentrations of Acetazolamide.

  • Reagent Addition:

    • Blank Wells: Add 190 µL of Assay Buffer.

    • Enzyme Control Wells: Add 180 µL of Assay Buffer.

    • Inhibitor/Solvent Control Wells: Add 170 µL of Assay Buffer.

  • Compound/Solvent Addition:

    • Add 10 µL of the appropriate test compound dilution, reference inhibitor dilution, or pure DMSO (for Solvent Control wells) to the designated wells.

  • Enzyme Addition:

    • Add 10 µL of the hCA I enzyme working solution to all wells except the Blank wells . The total volume should now be 190 µL in the Blank wells and 190 µL in all other wells.

  • Pre-incubation:

    • Gently tap the plate to mix.

    • Pre-incubate the plate at room temperature (25°C) for 10 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.

Reaction Initiation and Measurement
  • Initiate Reaction: Using a multichannel pipette, add 10 µL of the freshly prepared 3 mM pNPA substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the increase in absorbance at 400 nm. Record data every 30 seconds for 15-30 minutes at 25°C.

Data Analysis and Interpretation

Calculation of Reaction Rate

For each well, plot absorbance versus time. The rate of reaction (V) is the slope of the linear portion of this curve (ΔAbs/min). Most plate reader software can calculate this automatically.

Calculation of Percent Inhibition

The percent inhibition for each inhibitor concentration is calculated relative to the solvent control (considered 0% inhibition or 100% activity).

Formula: % Inhibition = [1 - (V_inhibitor / V_solvent_control)] * 100

Where:

  • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • V_solvent_control is the reaction rate of the solvent control.

IC₅₀ Determination
  • Plot the % Inhibition against the logarithm of the inhibitor concentration .

  • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve.

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Data Presentation

Summarize the calculated IC₅₀ values in a table for clear comparison between different 5-Fluoropyrimidine-2-sulfonamide derivatives and the reference inhibitor.

CompoundTarget EnzymeIC₅₀ (nM) [Example]
Reference (Acetazolamide) hCA II12.1
Derivative 1 hCA II25.5
Derivative 2 hCA II8.3
Derivative 3 hCA II>10,000

Note: IC₅₀ values are highly dependent on experimental conditions (e.g., enzyme and substrate concentration). The data presented here are for illustrative purposes only.

Trustworthiness and Experimental Validation

  • Linearity: Ensure that the reaction rate for the uninhibited enzyme is linear for the duration of the measurement. If not, adjust the enzyme concentration.

  • Solvent Effects: The final concentration of DMSO should ideally be kept below 1% (v/v) to minimize its effect on enzyme activity. The solvent control is essential to normalize for any unavoidable effects.

  • Reference Compound: Consistently running a known inhibitor like Acetazolamide validates the assay's performance and allows for comparison of results across different experiments and laboratories.[8][9]

  • Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.

References

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. (2014). Journal of Medicinal Chemistry.
  • Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay.Request PDF.
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
  • CA IX Inhibitors.Santa Cruz Biotechnology.
  • Carbonic Anhydrase IX Inhibitors as Candidates for Combin
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.Request PDF.
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX)
  • Carbonic Anhydrase IX Inhibitors.Selleckchem.com.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).Assay Genie.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI.
  • Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.Benchchem.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).Sigma-Aldrich.
  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
  • Fluoropyrimidine P
  • Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. (2005). Journal of Medicinal Chemistry.

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Application Notes and Protocols for the Formulation of 5-Fluoropyrimidine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-Fluoropyrimidine-2-sulfonamide, a novel compound with potential therapeutic applications. Given the inherent physicochemical challenges associated with sulfonamide and fluoropyrimidine moieties, particularly poor aqueous solubility, this guide focuses on advanced formulation techniques to enhance its delivery. We will delve into two primary strategies: amorphous solid dispersions and liposomal encapsulation. This guide provides not only detailed, step-by-step protocols for these formulation techniques but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the methodologies. Furthermore, protocols for critical characterization techniques, including drug loading efficiency and in vitro release, are presented to validate the formulation's performance.

Introduction: Overcoming the Solubility Challenge of 5-Fluoropyrimidine-2-sulfonamide

The successful development of a new chemical entity into a viable therapeutic agent is often contingent on surmounting the hurdle of poor aqueous solubility.[1] 5-Fluoropyrimidine-2-sulfonamide, a molecule combining the structural features of a sulfonamide and a fluoropyrimidine, is anticipated to exhibit limited water solubility. The sulfonamide group, while providing some polarity, is often dominated by the hydrophobic nature of its associated aromatic rings.[2] Similarly, fluoropyrimidines, a class of antimetabolite drugs, can also present solubility challenges.[3]

Poor solubility can lead to low and erratic oral bioavailability, hindering the translation of a potent molecule into an effective drug.[1] Therefore, advanced formulation strategies are imperative. This guide will focus on two proven techniques for enhancing the solubility and dissolution of poorly soluble drugs:

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, converting the crystalline drug into a higher-energy amorphous state.[4][5] This amorphous form has a greater apparent solubility and dissolution rate compared to its crystalline counterpart.[6]

  • Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[7] For a hydrophobic drug like 5-Fluoropyrimidine-2-sulfonamide, it can be partitioned within the lipid bilayer, effectively shielding it from the aqueous environment and improving its stability and solubility.[8]

This document will provide detailed protocols for both approaches, along with the necessary characterization methods to ensure the development of a robust and effective drug delivery system.

Physicochemical Characterization (Predicted)

While experimental data for 5-Fluoropyrimidine-2-sulfonamide is not widely available, we can predict its physicochemical properties based on its structure. These predictions are crucial for guiding formulation development.

PropertyPredicted Value/CharacteristicImplication for Formulation
Aqueous Solubility LowDirect administration is challenging; solubility enhancement is required.
LogP HighIndicates hydrophobicity, suitable for lipid-based formulations.
pKa Weakly acidic (sulfonamide group)pH-dependent solubility; potential for salt formation.[2]
Melting Point HighHigh crystal lattice energy, suggesting a significant energy barrier to dissolution.

Formulation Strategy 1: Amorphous Solid Dispersion by Solvent Evaporation

The solvent evaporation method is a widely used technique to prepare solid dispersions. It involves dissolving both the drug and a hydrophilic polymer in a common solvent, followed by the removal of the solvent to form a solid matrix with the drug dispersed within it.[9]

Rationale for Polymer Selection

The choice of polymer is critical for the stability and performance of the solid dispersion.[2] The ideal polymer should:

  • Be water-soluble to facilitate rapid dissolution.

  • Have good miscibility with the drug to prevent phase separation.

  • Inhibit the recrystallization of the amorphous drug during storage and dissolution.[10]

Commonly used polymers for solid dispersions include Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), and Hydroxypropyl Methylcellulose (HPMC).[11][12] For a drug like 5-Fluoropyrimidine-2-sulfonamide, a polymer with hydrogen bond accepting groups, such as PVP, would be a logical starting point to promote drug-polymer interactions and stabilize the amorphous form.[13]

Experimental Workflow: Solid Dispersion Preparation

cluster_prep Preparation cluster_char Characterization prep1 Dissolve Drug and Polymer in a Common Solvent prep2 Solvent Evaporation (Rotary Evaporator) prep1->prep2 prep3 Drying (Vacuum Oven) prep2->prep3 prep4 Milling and Sieving prep3->prep4 char1 Solid-State Characterization (DSC, XRD, SEM) prep4->char1 char2 Drug Content Analysis prep4->char2 char3 In Vitro Dissolution prep4->char3

Caption: Workflow for Solid Dispersion Preparation and Characterization.

Detailed Protocol: Solid Dispersion of 5-Fluoropyrimidine-2-sulfonamide (1:5 Drug-to-Polymer Ratio)

Materials:

  • 5-Fluoropyrimidine-2-sulfonamide

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable common solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh 100 mg of 5-Fluoropyrimidine-2-sulfonamide and 500 mg of PVP K30. Dissolve both in a minimal amount of methanol (e.g., 20-30 mL) in a round-bottom flask.[14] Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40-50°C.[9] Continue until a thin, solid film is formed on the inner wall of the flask.

  • Drying: Scrape the solid film from the flask. Place the solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle.[9] Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Characterization of the Solid Dispersion
  • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug. The absence of a sharp endothermic peak corresponding to the melting point of the crystalline drug indicates its amorphous state.[15]

  • Powder X-Ray Diffraction (PXRD): To further verify the amorphous state. A diffuse halo pattern instead of sharp Bragg peaks indicates an amorphous solid.[16]

  • Scanning Electron Microscopy (SEM): To observe the morphology of the solid dispersion particles.

  • Drug Content Uniformity: To ensure the drug is evenly distributed throughout the polymer matrix. This is typically done by dissolving a known amount of the solid dispersion and quantifying the drug concentration using a validated analytical method like UV-Vis spectrophotometry or HPLC.

Formulation Strategy 2: Liposomal Encapsulation by Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for preparing liposomes. It involves dissolving the lipids and the hydrophobic drug in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous medium to form liposomes.[17][18]

Rationale for Lipid Selection

The choice of lipids is crucial for the stability, drug loading, and release characteristics of the liposomes.[4][7] Key considerations include:

  • Phospholipid Headgroup and Acyl Chain: The choice of phospholipid (e.g., phosphatidylcholine - PC) and its acyl chain length and saturation affect the rigidity and permeability of the bilayer. For a hydrophobic drug, a more rigid bilayer (e.g., using saturated lipids like DSPC) can improve drug retention.[19]

  • Cholesterol: The inclusion of cholesterol is critical for stabilizing the lipid bilayer, reducing its permeability, and preventing drug leakage.[4] A typical concentration is 30-50 mol%.

  • Surface Modification (PEGylation): Incorporating a PEGylated lipid (e.g., DSPE-PEG2000) can create a hydrophilic layer on the surface of the liposomes, which can improve their stability and circulation time in vivo.

Experimental Workflow: Liposome Preparation

cluster_prep Preparation cluster_char Characterization prep1 Dissolve Lipids and Drug in Organic Solvent prep2 Form Thin Lipid Film (Rotary Evaporator) prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Extrusion or Sonication) prep3->prep4 char1 Size, PDI, Zeta Potential (DLS) prep4->char1 char2 Encapsulation Efficiency prep4->char2 char3 In Vitro Drug Release prep4->char3

Caption: Workflow for Liposome Preparation and Characterization.

Detailed Protocol: Liposomal Formulation of 5-Fluoropyrimidine-2-sulfonamide

Materials:

  • 5-Fluoropyrimidine-2-sulfonamide

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform and Methanol (organic solvent mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid and Drug Dissolution: In a round-bottom flask, dissolve DPPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in a chloroform:methanol (2:1 v/v) mixture. Add 5-Fluoropyrimidine-2-sulfonamide to the lipid solution (e.g., at a 1:10 drug-to-lipid weight ratio).[20]

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the phase transition temperature (Tc) of DPPC (~41°C). A thin, uniform lipid film should form on the flask wall.[21]

  • Drying: Dry the film under a high vacuum for at least 2 hours (or overnight) to remove all traces of the organic solvent.[21]

  • Hydration: Hydrate the lipid film with pre-warmed (to a temperature above Tc) PBS (pH 7.4) by gentle rotation of the flask.[17] This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[20] Perform multiple passes (e.g., 11-21) to ensure a narrow size distribution.

  • Purification: Remove the unencapsulated drug by dialysis or gel filtration chromatography.

  • Storage: Store the liposomal suspension at 4°C.

Characterization of the Liposomal Formulation
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS).[][23] A narrow PDI (ideally < 0.2) indicates a homogenous population of liposomes.[5] The zeta potential provides an indication of the surface charge and stability of the liposomal dispersion.

  • Morphology: The shape and surface characteristics of the liposomes can be visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM.

Critical Quality Attribute Assessment: Protocols

Protocol: Determination of Drug Loading and Encapsulation Efficiency

This protocol describes an indirect method for determining the encapsulation efficiency (EE%) and drug loading content (DLC%).[24]

Procedure:

  • Separation of Free Drug: Take a known volume of the liposomal suspension and separate the unencapsulated drug from the liposomes. This can be achieved by ultracentrifugation, where the liposomes will form a pellet, leaving the free drug in the supernatant.[25]

  • Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of the free drug using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).[24]

  • Calculation:

    • Encapsulation Efficiency (EE%): EE% = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100[26]

    • Drug Loading Content (DLC%): First, lyse the liposome pellet from step 1 with a suitable solvent (e.g., methanol) to release the encapsulated drug and quantify its amount. DLC% = (Amount of encapsulated drug / Total weight of liposomes) x 100

Protocol: In Vitro Drug Release Study using the Dialysis Method

The dialysis method is commonly used to assess the in vitro release of drugs from nanoformulations.[27][28]

Procedure:

  • Dialysis Bag Preparation: Use a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes (e.g., 12-14 kDa).[29] Pre-soak the dialysis bag in the release medium.

  • Experimental Setup: Place a known volume of the liposomal formulation into the dialysis bag and seal it. Suspend the bag in a larger volume of release medium (e.g., PBS pH 7.4, maintained at 37°C) with constant, gentle stirring.[29] The large volume of the external medium ensures sink conditions.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Conclusion

The formulation of 5-Fluoropyrimidine-2-sulfonamide presents a significant challenge due to its predicted poor aqueous solubility. However, the application of advanced formulation strategies such as amorphous solid dispersions and liposomal encapsulation offers promising avenues to enhance its delivery. The detailed protocols and scientific rationale provided in this guide are intended to equip researchers with the necessary tools and knowledge to successfully formulate this and other poorly soluble drug candidates. Rigorous characterization of the formulated product is paramount to ensure its quality, stability, and performance.

References

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). Creative Biostructure. [Link]

  • LNP characterization guidelines: Size, PDI, Morphology. (n.d.). Inside Therapeutics. [Link]

  • Dissolution enhancement of poorly soluble drug by solvent evaporation method using hydrophilic polymer: a solid dispersion techn. (2012). SciSpace. [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (n.d.). Inside Therapeutics. [Link]

  • Determination of drug loading and encapsulation efficiency. (2018). Bio-protocol. [Link]

  • Rationale for polymer selection? (2016). ResearchGate. [Link]

  • Characterization of amorphous solid dispersions. (2019). Kinam Park. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). Protocols.io. [Link]

  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). ACS Publications. [Link]

  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.). Crystal Pharmatech. [Link]

  • Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach. (n.d.). PMC. [Link]

  • Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. (2022). MDPI. [Link]

  • Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. [Link]

  • How can I calculate drug loading efficiency? (2021). ResearchGate. [Link]

  • Protocol for Liposome Preparation Through Thin-film Hydration. (n.d.). Avanti Polar Lipids. [Link]

  • Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling. (2021). PMC. [Link]

  • Liposomes: structure, composition, types, and clinical applications. (n.d.). PMC. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (2012). Scholars Research Library. [Link]

  • Fundamental aspects of solid dispersion technology for poorly soluble drugs. (n.d.). PMC. [Link]

  • Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. (2024). Crystal Pharmatech. [Link]

  • Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. (2022). Yashwantrao Bhonsale College of Pharmacy. [Link]

  • Full article: Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. (2023). Taylor & Francis. [Link]

  • Liposome characteristics. (A) Size and polydispersity index (PDI) of... (n.d.). ResearchGate. [Link]

  • SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • The role of lipid geometry in designing liposomes for the solubilisation of poorly water soluble drugs. (n.d.). Aston Publications Explorer. [Link]

  • Techniques for characterization of solid dispersions. (n.d.). ResearchGate. [Link]

  • An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. (n.d.). PMC. [Link]

  • Insoluble Polymers in Solid Dispersions for Improving Bioavailability of Poorly Water-Soluble Drugs. (2020). MDPI. [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024). MDPI. [Link]

  • Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery. (2014). Dove Medical Press. [Link]

  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies. [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (n.d.). PubMed. [Link]

  • 5-Fluoropyrimidine-2,4(1H,3H)-dione--(methanesulfinyl)methane (1/1). (n.d.). PubChem. [Link]

  • A novel kind of antitumour drugs using sulfonamide as parent compound. (2001). PubMed. [Link]

  • PharmGKB summary: fluoropyrimidine pathways. (n.d.). PMC. [Link]

  • Route-Specific Challenges in the Delivery of Poorly Water-Soluble Drugs. (2022). SpringerLink. [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2021). MDPI. [Link]

  • Structures of 5-fluorouracil and its prodrugs. (n.d.). ResearchGate. [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (n.d.). PubMed. [Link]

  • Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). American Pharmaceutical Review. [Link]

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Troubleshooting & Optimization

How to improve the aqueous solubility of 5-Fluoropyrimidine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and formulation scientists encountering aqueous solubility bottlenecks with 5-Fluoropyrimidine-2-sulfonamide and its derivatives.

Diagnostic Overview: The Chemistry of the Bottleneck

Before troubleshooting, it is critical to understand the physicochemical causality behind the insolubility of 5-Fluoropyrimidine-2-sulfonamide. The molecule presents a dual challenge:

  • High Crystal Lattice Energy: The 2-sulfonamide group acts as a potent hydrogen bond donor and acceptor, forming highly stable intermolecular dimers in the solid state. Breaking this lattice is thermodynamically unfavorable in pure water[1].

  • Halogen-Induced Lipophilicity: The substitution of fluorine at the 5-position of the pyrimidine ring exerts a strong electron-withdrawing inductive effect. While this improves metabolic stability, it significantly increases the lipophilicity (LogP) and hydrophobicity of the core ring system.

To achieve successful solubilization, your strategy must either disrupt the crystal lattice (via ionization/salt formation) or mask the hydrophobic fluoropyrimidine core (via complexation or surfactants).

Solubilization Troubleshooting Workflow

SolubilizationStrategy Root Problem: Poor Aqueous Solubility 5-Fluoropyrimidine-2-sulfonamide Decision What is the experimental phase? Root->Decision InVitro In Vitro / Biochemical Assays Decision->InVitro High-Throughput / Cellular InVivo In Vivo / Preclinical Dosing Decision->InVivo Animal Models Cosolvent Cosolvent Dilution (DMSO -> Aqueous Buffer) InVitro->Cosolvent Salt pH Adjustment & Salt Formation (Target pH > pKa) InVivo->Salt Primary Strategy CD Cyclodextrin Complexation (HP-β-CD Inclusion) InVivo->CD If pH sensitive Nano Particle Size Reduction (Milling / Nanosuspension) InVivo->Nano If chemically unstable Salt->CD Synergy (Ternary Complexes)

Decision tree for selecting the optimal solubilization strategy for 5-Fluoropyrimidine-2-sulfonamide.

Interactive Troubleshooting Q&A

Q1: I am trying to dose this compound in vivo, but it precipitates in standard saline. What is the most thermodynamically efficient way to force it into solution? A: Leverage the inherent acidity of the sulfonamide group via pH adjustment and salt formation . Sulfonamides (-SO₂NH₂) are weakly acidic. In 5-Fluoropyrimidine-2-sulfonamide, the strongly electron-withdrawing fluoropyrimidine ring stabilizes the conjugate base, lowering the pKa of the sulfonamide proton (typically to ~5.0 - 6.0). By adjusting your formulation vehicle to a pH of 7.5 to 8.0 (at least 1.5 units above the pKa), you force >95% of the molecules into an ionized state. This ionization introduces powerful ion-dipole interactions with water, breaking the crystal lattice and exponentially increasing solubility[1][2].

Q2: My downstream in vivo model is highly sensitive to pH changes, and I cannot use an alkaline vehicle. How can I formulate this at a neutral pH (7.0 - 7.4)? A: Utilize Cyclodextrin (CD) Complexation . Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic outer surface and a lipophilic inner cavity[3]. When you introduce the drug to a solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), the hydrophobic 5-fluoropyrimidine ring partitions into the apolar cavity to escape the aqueous environment. This "inclusion complex" masks the hydrophobic moiety from water, enhancing apparent solubility without altering the drug's covalent structure or requiring extreme pH shifts[4][5].

Q3: I am conducting high-throughput in vitro enzyme assays. The compound crashes out when I transfer it from my stock solution to the assay buffer. How do I prevent this? A: This is a classic solvent-shift precipitation issue. When transitioning from a 100% DMSO stock to an aqueous buffer, the sudden drop in solvent capacity causes rapid nucleation. To prevent this, use a step-down cosolvent strategy . Prepare your high-concentration stock in DMSO, but perform your intermediate serial dilutions in a transition solvent (e.g., 50% DMSO / 50% Buffer or using a non-ionic surfactant like 0.1% Tween-20) before the final transfer to the assay well. Ensure the final DMSO concentration in the assay remains ≤1% to avoid artifactual enzyme inhibition[6].

Methodology Vault: Self-Validating Protocols

Protocol A: In Situ Sodium Salt Formation (pH-Driven Solubilization)

Mechanism: Deprotonation of the sulfonamide nitrogen to form a highly soluble sodium salt.

  • Dispense: Weigh the required mass of 5-Fluoropyrimidine-2-sulfonamide into a sterile glass vial.

  • Suspend: Add 80% of the final target volume of Sterile Water for Injection (WFI). The compound will remain as a cloudy suspension.

  • Titrate: While under continuous magnetic stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously.

  • Equilibrate: Pause titration when the pH reaches 7.8. Allow 15 minutes for the solid to fully dissolve as it ionizes. The solution should transition from opaque to completely transparent.

  • Buffer (Optional): Add a concentrated phosphate buffer to lock the pH at 7.4–7.8, preventing precipitation from atmospheric CO₂ absorption.

  • QS & Filter: Bring to the final volume with WFI and pass through a 0.22 µm PES syringe filter.

  • Validation Check: Measure the optical density of the final filtrate at 600 nm (OD₆₀₀) using a spectrophotometer. An OD₆₀₀ < 0.05 confirms the absence of sub-visual colloidal aggregates, validating a true thermodynamic solution.

Protocol B: HP-β-CD Inclusion Complex Preparation

Mechanism: Hydrophobic encapsulation of the fluoropyrimidine core[7].

  • Prepare Host Solution: Dissolve HP-β-CD in a physiological buffer (e.g., PBS, pH 7.4) to create a 20% (w/v) host solution.

  • Saturate: Add an excess amount (beyond expected solubility) of 5-Fluoropyrimidine-2-sulfonamide to the CD solution.

  • Complexation: Seal the vial and agitate on a rotary shaker at 25°C for 48 hours. Causality: Inclusion complexation is an equilibrium process driven by van der Waals forces and hydrophobic interactions, which requires significant time to reach thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Filter: Carefully decant and filter the supernatant through a 0.45 µm PVDF filter.

  • Validation Check: Quantify the solubilized drug concentration in the supernatant via HPLC-UV. Compare this peak area against a standard curve generated in 100% DMSO to calculate the exact aqueous concentration achieved.

Data Matrices: Strategy Comparison

Table 1: Quantitative Comparison of Solubilization Strategies for Sulfonamides

Solubilization StrategyPrimary Physicochemical MechanismTypical Solubility Gain (Fold-Increase)Physiological TolerabilityIdeal Application Phase
pH Adjustment (Salt) Ionization of sulfonamide (-SO₂NH⁻); reduction of lattice energy[2].100x – 1000xModerate (Requires buffering to avoid injection site pain).Preclinical PK/PD, IV Dosing
HP-β-CD Complexation Hydrophobic shielding of the fluoropyrimidine ring[5].10x – 50xHigh (HP-β-CD is FDA approved for parenteral use).In Vivo Efficacy, Tox Studies
Cosolvent (DMSO) Disruption of water hydrogen-bond network; dielectric constant reduction[6].> 1000xLow (Toxicity and precipitation upon dilution).In Vitro Assays (Cell/Enzyme)
Nanosuspension Increased surface area to volume ratio; enhanced dissolution kinetics[1].Apparent: 5x - 20xHigh (No harsh excipients required).Oral Bioavailability Studies

Sources

Troubleshooting 5-Fluoropyrimidine-2-sulfonamide precipitation in culture media

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting issues related to the solubility and precipitation of 5-Fluoropyrimidine-2-sulfonamide and related compounds in cell culture media. This guide is designed to provide in-depth, scientifically grounded solutions to common challenges encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)
Q1: Why is my 5-Fluoropyrimidine-2-sulfonamide precipitating out of my cell culture medium?

Precipitation of a test compound in culture media is a frequent issue that can compromise experimental results. The primary reasons for this are multifaceted and often interconnected.

Core Scientific Principles:

The solubility of any compound, including those with a sulfonamide group, is governed by its physicochemical properties and its interaction with the solvent system—in this case, a complex aqueous-based culture medium.

  • Exceeding Aqueous Solubility Limit: The most common cause is that the final working concentration of your compound exceeds its maximum solubility in the aqueous, buffered environment of the cell culture medium.[1] Even if the compound dissolves readily in a concentrated organic stock solution like DMSO, its solubility can drop dramatically when diluted into the media.[2]

  • pH-Dependent Solubility: Sulfonamide groups (—SO₂NH₂) are typically weakly acidic.[3][4][5] The pKa of this group can vary widely depending on the overall molecular structure but often falls in a range that is sensitive to the pH of standard culture media (typically pH 7.2-7.6).[3][6][7][8] If the media pH is below the compound's pKa, the sulfonamide group will be largely protonated (unionized), which often reduces aqueous solubility and promotes precipitation.[9]

  • "Salting Out" Effect: Culture media are rich in various salts. High concentrations of these salts can reduce the amount of available water molecules to solvate the compound, effectively decreasing its solubility and causing it to "salt out" of the solution.

  • Interactions with Media Components: Serum, a common supplement, contains high concentrations of proteins like albumin. While protein binding can sometimes increase the apparent solubility of a compound, it can also lead to the formation of insoluble complexes.[10][11][12]

  • Temperature Shifts: Compounds are often stored as concentrated stocks at -20°C, thawed at room temperature, and then added to media at 37°C. These temperature changes can affect solubility. Furthermore, if plates are moved to a colder environment (e.g., for imaging), compounds may precipitate out of the now supersaturated solution.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause localized supersaturation, leading to immediate "crashing out" or precipitation of the compound before it has a chance to disperse and dissolve.[2]

Q2: What is the correct way to prepare and add my compound to the culture media to avoid precipitation?

A systematic and careful preparation technique is the most effective way to prevent precipitation. The goal is to transition the compound from a high-concentration organic stock to a low-concentration aqueous working solution without exceeding the solubility limit at any step.

Step-by-Step Recommended Protocol:

  • Prepare a High-Concentration Stock in an Appropriate Solvent:

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent for most nonpolar compounds due to its high solvating power and miscibility with water.[13][14] Use only fresh, anhydrous, cell-culture grade DMSO, as contaminating moisture can degrade the compound or reduce its solubility.[13]

    • Concentration: Prepare a stock solution at a high concentration (e.g., 10-50 mM). This minimizes the final volume of organic solvent added to your cells. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it below 0.1% if possible.[13]

    • Dissolution: Ensure the compound is fully dissolved in the stock solution. Use a vortex mixer and, if necessary, gentle warming (37°C) or sonication to aid dissolution.[2][15][16] Visually inspect the stock against a light source to ensure no solid particulates remain.

  • Perform Serial Dilutions (Intermediate Steps):

    • Avoid Direct Dilution: Do not add a small volume of highly concentrated stock directly into a large volume of media. This is a primary cause of "solvent shock" precipitation.[14]

    • Recommended Method: Perform one or more intermediate dilution steps in either 100% DMSO or in pre-warmed (37°C) complete culture medium.[13][14] For example, to get to a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first dilute 1:10 in media to make a 1 mM intermediate solution, and then dilute that 1:100 into your final culture vessel.

  • Final Addition to Culture:

    • Pre-warm the Media: Always use media that has been pre-warmed to 37°C.

    • Add Dropwise and Mix: Add the final aliquot of the compound (or the intermediate dilution) to the culture medium dropwise, while gently swirling the flask or plate.[1] This ensures rapid dispersal and prevents localized high concentrations.

Below is a workflow diagram illustrating the recommended procedure.

G cluster_0 Stock Solution Preparation cluster_1 Dilution to Working Concentration weigh Weigh Solid Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve stock High-Concentration Stock (e.g., 10 mM in 100% DMSO) dissolve->stock intermediate Create Intermediate Dilution (e.g., 1:10 in warm media) stock->intermediate Prevents 'Solvent Shock' final_add Add Dropwise to Final Culture Volume While Gently Mixing intermediate->final_add working Final Working Solution (e.g., 10 µM in <0.1% DMSO) final_add->working

Caption: Recommended workflow for preparing compound solutions for cell culture.

Q3: My compound precipitates only after several hours or days in the incubator. What is causing this delayed effect?

Delayed precipitation points to changes occurring in the culture medium over time.

  • pH Shift Due to Cell Metabolism: As cells metabolize, they produce acidic byproducts like lactic acid, which can lower the pH of the medium.[1] Conversely, the bicarbonate-CO₂ buffering system is dynamic. If the CO₂ level in the incubator is not correctly matched to the sodium bicarbonate concentration in the medium, the pH can drift.[6][8][17][18] For a weakly acidic sulfonamide, a drop in pH can decrease its ionization and solubility, leading to precipitation over time.

    • DMEM vs. RPMI: Note that different media have different buffering capacities. For instance, DMEM often has a higher sodium bicarbonate concentration (44mM) and theoretically requires a higher CO₂ level (around 10%) to maintain a physiological pH of ~7.4, although 5% is conventionally used.[6]

  • Compound Instability: The compound itself may be chemically unstable in the aqueous, 37°C environment, degrading into less soluble byproducts.

  • Evaporation: In plates or flasks that are not properly sealed, evaporation can occur over long incubation periods. This increases the concentration of all components, including your compound, potentially pushing it past its solubility limit.

Troubleshooting Steps:

  • Monitor Media pH: Check the pH of your media (using a sterile strip or meter on a control well) at the start and end of your experiment. A color change in the phenol red indicator (from red to yellow) is a clear sign of acidification.

  • Ensure Proper CO₂ Levels: Verify that your incubator's CO₂ concentration is appropriate for the medium you are using.[6]

  • Prepare Fresh Solutions: For long-term experiments, consider replacing the media with freshly prepared compound-containing media every 24-48 hours.[1]

  • Minimize Evaporation: Use plates with tight-fitting lids, seal plates with gas-permeable membranes, and ensure the incubator's water pan is full to maintain humidity.

Q4: How can I experimentally determine the maximum soluble concentration of my compound in my specific culture medium?

A simple, systematic solubility test can save significant time and resources by establishing the practical working limits of your compound before you commit to a large-scale experiment.

Protocol for Solubility Assessment:

  • Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • Serial Dilution in Media: Set up a series of sterile microcentrifuge tubes. In each tube, place a fixed volume of your complete, pre-warmed cell culture medium (e.g., 990 µL).

  • Addition of Compound:

    • To the first tube, add a calculated volume of your DMSO stock to achieve the highest desired concentration (e.g., 10 µL of 50 mM stock into 990 µL of media for a 500 µM final concentration).

    • Add the stock solution slowly, drop-by-drop, while gently vortexing the tube to ensure immediate mixing.[1]

    • Perform a 2-fold serial dilution by transferring 500 µL from the first tube into the next tube (containing 500 µL of media), and so on. This creates a range of concentrations (e.g., 500 µM, 250 µM, 125 µM, etc.).

  • Incubation and Observation: Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO₂) for a set period (e.g., 2 hours, 24 hours).

  • Visual Inspection: After incubation, carefully inspect each tube against a dark background with a light source. Look for any signs of precipitation, such as cloudiness (turbidity), visible crystals, or a film on the tube walls. The highest concentration that remains perfectly clear is your maximum practical soluble concentration.

Data Logging Table:

Concentration (µM)DMSO Final (%)Visual Observation (2h)Visual Observation (24h)
5001.0%Heavy PrecipitateHeavy Precipitate
2500.5%Slight TurbidityObvious Precipitate
1250.25%ClearSlight Turbidity
62.50.125%ClearClear
31.250.063%ClearClear

From this example data, the maximum recommended working concentration for a 24-hour experiment would be 62.5 µM.

G start Precipitation Observed q1 When does it occur? start->q1 immediate Immediately upon addition to media q1->immediate delayed After hours/days in incubator q1->delayed sol_limit Cause: Exceeding solubility limit or solvent shock immediate->sol_limit ph_drift Cause: Media pH shift, degradation, or evaporation delayed->ph_drift sol1 Solution: Lower final concentration sol_limit->sol1 sol2 Solution: Use serial dilutions (intermediate step) sol_limit->sol2 sol3 Solution: Add dropwise to pre-warmed, mixing media sol_limit->sol3 sol4 Solution: Monitor/stabilize media pH (check CO₂ level) ph_drift->sol4 sol5 Solution: Use fresh media for long-term experiments ph_drift->sol5 sol6 Solution: Increase incubator humidity and seal plates ph_drift->sol6

Caption: Troubleshooting decision tree for precipitation issues.

References
  • ResearchGate. What should be the pH of Cell culture media before keeping it in the CO2 incubator?. Available from: [Link]

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(27), 6694-6706. Available from: [Link]

  • Culture Collections. CO2 concentration and pH control in the cell culture laboratory. Available from: [Link]

  • Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Available from: [Link]

  • Wikipedia. Sulfonamide (medicine). Available from: [Link]

  • Agafonov, A. V., & Davydova, O. I. (2002). Relationship between the solubility parameter and the binding of drugs by plasma proteins. Pharmaceutical Chemistry Journal, 36(11), 613-615. Available from: [Link]

  • Shargel, L., & Yu, A. B. C. (2022). Protein binding. In Applied Biopharmaceutics & Pharmacokinetics, 8e. McGraw-Hill. Available from: [Link]

  • Semantic Scholar. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Available from: [Link]

  • Unknown. SULPHONAMIDES.pdf. Available from: [Link]

  • ResearchGate. The pK a values of the sulfonamides investigated. Available from: [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. Available from: [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Outsourced Pharma. 4 Factors Affecting Solubility Of Drugs. Available from: [Link]

  • ibidi. Live Cell Imaging Parameters | Carbon Dioxide (CO2) Levels. Available from: [Link]

  • Slideshare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]

  • ACS Publications. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Available from: [Link]

  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Available from: [Link]

  • ResearchGate. Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. Available from: [Link]

  • Altervista. The pH of culture medium - Cellculture2. Available from: [Link]

  • ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Available from: [Link]

  • ResearchGate. How do you dissolve chemicals in the culture medium?. Available from: [Link]

  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
  • American Laboratory. The Significance of pH Stability for Cell Cultures. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique- Characterization, Dissolution and Molecular-Modeling Studies. Available from: [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available from: [Link]

  • ResearchGate. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation | Request PDF. Available from: [Link]

  • SpringerLink. Importance of Protein Binding for the Interpretation of Serum or Plasma Drug Concentrations. Available from: [Link]

  • RUN. Enhancement of the solubility of 5-fluorouracil through encapsulation within β-cyclodextrin to control fibroblast growth in gla. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique. Available from: [Link]

  • ACS Publications. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Available from: [Link]

Sources

Optimizing reaction yield in 5-Fluoropyrimidine-2-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 5-Fluoropyrimidine-2-Sulfonamide Synthesis

Overview & Mechanistic Strategy

The synthesis of 5-fluoropyrimidine-2-sulfonamide is a critical pathway in the development of kinase inhibitors, agricultural herbicides, and antineoplastic agents. The standard bench-scale and industrial approach relies on a three-phase sequence starting from1[1]. Because pyrimidine-2-sulfonyl chlorides are highly electrophilic and notoriously prone to decomposition[2], achieving high reaction yields requires strict temperature control, anhydrous amination conditions, and rigorous in-process controls (IPCs).

Synthesis Workflow

SynthesisRoute SM 2-Chloro-5-fluoropyrimidine (Electrophilic Core) Thio 2-(Benzylthio)-5-fluoropyrimidine (Stable Intermediate) SM->Thio Benzyl Mercaptan, K2CO3 SNAr (IPC: LC-MS) SCl 5-Fluoropyrimidine-2-sulfonyl chloride (Highly Reactive) Thio->SCl NCS, HCl, MeCN Oxidative Chlorination Prod 5-Fluoropyrimidine-2-sulfonamide (Target Compound) SCl->Prod NH3 in Dioxane Amination (IPC: LC-MS)

Caption: Workflow for 5-fluoropyrimidine-2-sulfonamide synthesis via thioetherification.

Self-Validating Experimental Protocols

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Causality: The C2 chlorine of 2-chloro-5-fluoropyrimidine is highly activated by the adjacent electron-withdrawing pyrimidine nitrogens. Benzyl mercaptan is chosen as the nucleophile because the resulting benzyl thioether is stable, non-volatile, and perfectly primed for oxidative cleavage.

  • Step-by-Step Methodology:

    • Dissolve 2-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add finely powdered K₂CO₃ (1.5 eq) and cool the suspension to 0 °C.

    • Dropwise add benzyl mercaptan (1.05 eq) over 15 minutes to control the exothermic SNAr reaction.

    • Stir for 2 hours at room temperature.

    • Quench with ice water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • System Validation (IPC): Analyze the crude mixture via LC-MS. The validation trigger to proceed is the complete disappearance of the starting material mass and the appearance of the[M+H]⁺ peak for the thioether.

Phase 2: Oxidative Chlorination

  • Causality: Direct oxidation of the thioether to a sulfonyl chloride requires a controlled chlorine source. Using N-Chlorosuccinimide (NCS) with aqueous HCl in acetonitrile provides mild, in-situ generation of active chlorine, preventing over-oxidation to the sulfonic acid[3].

  • Step-by-Step Methodology:

    • Suspend the thioether (1.0 eq) in a 4:1 mixture of acetonitrile and 2M aqueous HCl.

    • Cool the mixture to -10 °C using an ice-salt bath. Critical: Do not allow the internal temperature to exceed 0 °C.

    • Add NCS (3.5 eq) portion-wise over 30 minutes.

    • Stir for 1 hour at -5 °C.

    • Rapidly extract with cold dichloromethane (DCM), wash with ice-cold brine, dry over Na₂SO₄, and concentrate under reduced pressure using a water bath set to <20 °C.

  • System Validation (IPC): Sulfonyl chlorides degrade rapidly on standard reversed-phase LC columns. Validation hack: Take a 10 µL aliquot of the organic layer, quench it in 1 mL of methanol containing 1 drop of triethylamine to form the methyl sulfonate ester. Analyze this stable ester via LC-MS to confirm complete conversion.

Phase 3: Anhydrous Amination

  • Causality: Pyrimidine-2-sulfonyl chlorides rapidly decompose into 2-chloropyrimidine or hydrolyze to the sulfonic acid in the presence of water or heat[2]. Amination must utilize an anhydrous ammonia source immediately after isolation.

  • Step-by-Step Methodology:

    • Immediately dissolve the crude sulfonyl chloride in anhydrous THF at -20 °C.

    • Slowly add a solution of 0.5 M ammonia in dioxane (3.0 eq).

    • Allow the reaction to warm to 0 °C over 1 hour.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and purify via silica gel chromatography.

  • System Validation (IPC): LC-MS of the final organic layer will show the target sulfonamide [M+H]⁺ peak.

Quantitative Data: Oxidative Chlorination Reagent Comparison

To optimize the critical Phase 2 step, refer to the following performance metrics of common oxyhalogenation systems:

Reagent SystemReaction Temp (°C)Reaction Time (h)Typical Yield (%)Primary Impurity Profile
NCS / HCl / MeCN -10 to 01.075 - 852-Chloropyrimidine (<5%)
Cl₂ gas / AcOH / H₂O 0 to 52.545 - 55Sulfonic acid (hydrolysis)
Oxone / KCl / H₂O 0 to 104.065 - 75Sulfonic acid (hydrolysis)
SOCl₂ / H₂O₂ 00.570 - 802-Chloropyrimidine (~10%)

Troubleshooting & FAQs

Q: My oxidative chlorination yields mostly 2-chloro-5-fluoropyrimidine instead of the sulfonyl chloride. What is happening? A: You are experiencing C-S bond cleavage. Heterocyclic sulfonyl chlorides, specifically pyrimidine-2-sulfonyl chlorides, are highly unstable and rapidly decompose to the corresponding 2-chloropyrimidine via extrusion of SO₂[2]. Solution: Strictly control the internal temperature (-10 °C to 0 °C) during the reaction and rotary evaporation. Do not store the sulfonyl chloride; telescope it immediately into the amination step.

Q: Can I use aqueous ammonium hydroxide (NH₄OH) for the amination step? A: It is highly discouraged. The combination of water and the highly electrophilic pyrimidine-2-sulfonyl chloride leads to rapid competitive hydrolysis, forming 5-fluoropyrimidine-2-sulfonic acid instead of the sulfonamide. Always use anhydrous ammonia in dioxane or THF.

Q: What is a greener alternative to NCS for the oxidative chlorination step? A: A combination of Oxone and KCl in water/acetonitrile is a highly effective, environmentally friendly alternative. This system generates chlorine in situ via 4, providing good yields of sulfonyl chlorides from thioethers without the need for harsh gaseous reagents[4].

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett. 2

  • ACS Publications. (2025). Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. 1

  • Benchchem. Pyrimidine-5-sulfonyl chloride Chemical Reactivity and Derivatization. 3

  • ResearchGate. (2014). ChemInform Abstract: Oxyhalogenation of Thiols and Disulfides into Sulfonyl Chlorides/Bromides Using Oxone-KX (X: Cl or Br) in Water. Chem-Asian J. 4

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Toxicity of 5-Fluoropyrimidine-2-sulfonamide In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 5-Fluoropyrimidine-2-sulfonamide and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of in vitro experimentation and minimize off-target toxicity. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments, leading to more accurate and reliable data.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)

Question: My replicate wells in my 96-well plate show significant variability in absorbance readings after treatment with 5-Fluoropyrimidine-2-sulfonamide. What could be the cause, and how can I fix it?

Answer: High variability is a common issue that can mask the true effect of your compound. The root causes often lie in inconsistent cell handling, pipetting errors, or the physicochemical properties of the compound itself.

Troubleshooting Steps:

  • Inconsistent Cell Seeding:

    • Cause: Uneven cell distribution across the plate.

    • Solution: Ensure your cells are in a single-cell suspension before seeding. After adding cells to the plate, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting the plate sit for extended periods before incubation, which can cause cells to settle in the center of the wells. For commonly used cell lines, here are some recommended seeding densities for a 96-well plate to reach 70-80% confluency at the time of assay[1][2][3][4][5]:

Cell LineSeeding Density (cells/well)
A549 (Lung Carcinoma)5,000 - 10,000
MCF-7 (Breast Cancer)8,000 - 15,000
HCT116 (Colon Cancer)5,000 - 10,000
HepG2 (Liver Cancer)10,000 - 20,000
  • Compound Precipitation:

    • Cause: 5-Fluoropyrimidine-2-sulfonamide, like many small molecules, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.

    • Solution:

      • Visually inspect your wells for any precipitate after adding the compound.

      • Determine the solubility of your compound in the culture medium beforehand.

      • Use a suitable solvent like DMSO, ensuring the final concentration does not exceed 0.5% to avoid solvent-induced toxicity[6][7].

  • Edge Effects:

    • Cause: Evaporation from the outer wells of the plate can lead to increased compound and media concentration, affecting cell growth.

    • Solution: Avoid using the outermost wells of the 96-well plate for experimental conditions. Instead, fill these wells with sterile PBS or media to create a humidity barrier.

Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations

Question: I'm observing significant cell death at nanomolar concentrations of my 5-Fluoropyrimidine-2-sulfonamide derivative, which is much lower than the expected IC50 for its intended target. Is this an off-target effect?

Answer: It is highly likely that you are observing off-target toxicity. Many kinase inhibitors can affect multiple kinases, some of which may be essential for cell survival. The sulfonamide moiety can also contribute to off-target effects[8][9].

Troubleshooting Workflow:

G A Unexpected High Cytotoxicity Observed B Perform Detailed Dose-Response Curve A->B C Compare with Known IC50 of On-Target B->C D Screen Against a Kinase Panel C->D Discrepancy Found G Use Structurally Unrelated Inhibitor for On-Target C->G No Discrepancy, but want to confirm H Knockdown/Knockout of On-Target C->H Alternative Confirmation E Identify Off-Target Kinases with High Affinity D->E F Validate Off-Target Effect in Cells E->F I Phenotype Persists? F->I G->I H->I J Likely Off-Target Effect I->J Yes K Likely On-Target Effect I->K No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Steps:

  • Confirm with a Structurally Unrelated Inhibitor: If another inhibitor for the same target is available, test it in your assay. If it produces a similar cytotoxic profile, the effect is more likely on-target. If the high cytotoxicity is unique to your compound, it points towards an off-target effect[10].

  • Kinase Profiling: The most definitive way to identify off-target interactions is to screen your compound against a broad panel of kinases. This will provide an IC50 value for your compound against hundreds of different kinases, revealing its selectivity profile[11][12].

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your compound is binding to its intended target within the cell and can also be adapted to identify off-target binding partners[11].

Issue 3: No or Weak Signal in Western Blot for Downstream Target Inhibition

Question: I'm trying to validate the on-target effect of my 5-Fluoropyrimidine-2-sulfonamide by looking at the phosphorylation of a downstream substrate, but I'm not seeing a decrease in the phosphorylated protein. What's going wrong?

Answer: This could be due to a number of factors, from suboptimal assay conditions to the compound not effectively inhibiting the target in your cellular model.

Western Blot Troubleshooting Table:

Problem Possible Cause Solution
No change in phosphorylationInsufficient compound concentration or incubation time.Perform a time-course and dose-response experiment to determine the optimal conditions for target inhibition.
Poor antibody quality.Validate your primary antibody to ensure it is specific for the phosphorylated form of your protein of interest.
Cell line is not a suitable model.Confirm that the target kinase is expressed and active in your chosen cell line and that the downstream pathway is functional.
Weak or no signalLow protein concentration.Increase the amount of protein loaded onto the gel[13].
Inefficient protein transfer.Confirm successful transfer by staining the membrane with Ponceau S before blocking[13].
High backgroundInadequate blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk)[13][14].

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 5-Fluoropyrimidine-2-sulfonamide?

A1: The 5-Fluoropyrimidine moiety is structurally related to 5-fluorouracil (5-FU), a well-known anticancer drug that inhibits thymidylate synthase, leading to disruption of DNA synthesis[15][16]. The sulfonamide group is a common scaffold in many kinase inhibitors[8][9]. Recent studies on derivatives of 5-Fluoropyrimidine-2-sulfonamide suggest they can act as potent inhibitors of cyclin-dependent kinase 9 (CDK9) or focal adhesion kinase (FAK)[17][18][19]. Therefore, the primary mechanism of action is likely the inhibition of a protein kinase.

G 5-Fluoropyrimidine-2-sulfonamide 5-Fluoropyrimidine-2-sulfonamide CDK9/FAK Inhibition CDK9/FAK Inhibition 5-Fluoropyrimidine-2-sulfonamide->CDK9/FAK Inhibition Downregulation of downstream targets (e.g., c-Myc, Mcl-1) Downregulation of downstream targets (e.g., c-Myc, Mcl-1) CDK9/FAK Inhibition->Downregulation of downstream targets (e.g., c-Myc, Mcl-1) Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Downregulation of downstream targets (e.g., c-Myc, Mcl-1)->Apoptosis/Cell Cycle Arrest

Sources

Technical Support Center: 5-Fluoropyrimidine-2-sulfonamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the degradation and stability of 5-Fluoropyrimidine-2-sulfonamide at room temperature.

A Note from the Senior Application Scientist:

Data on the specific degradation pathways and stability profile of 5-Fluoropyrimidine-2-sulfonamide are not extensively documented in publicly available literature. This guide is therefore structured as a proactive framework to empower researchers to establish the intrinsic stability of the molecule. By leveraging established principles from studies on related sulfonamides and fluoropyrimidines, this document provides the necessary methodologies and troubleshooting logic to confidently assess and manage the stability of 5-Fluoropyrimidine-2-sulfonamide in your experiments.

Section 1: Troubleshooting Guide - Proactive Stability Assessment

The most common "issue" encountered with a novel compound is the unknown. Instead of reacting to degradation, the most effective approach is to proactively determine the compound's liabilities. This section guides you through designing and executing forced degradation studies, which are essential for understanding a molecule's intrinsic stability.[1][2]

Q1: I am starting work with 5-Fluoropyrimidine-2-sulfonamide. How do I determine its stability profile and what potential degradation products to look for?

Answer:

The critical first step is to conduct a forced degradation (or stress testing) study .[3] This is a systematic process where the compound is exposed to harsh conditions that are more severe than standard accelerated stability testing.[1][4]

The primary goals of this study are twofold:

  • To Identify Degradation Pathways: You will generate and identify the most likely degradation products that could form under various environmental stresses. This is crucial for understanding potential safety and efficacy issues.[3]

  • To Develop a Stability-Indicating Analytical Method: The data from this study is essential for developing and validating an analytical method (typically HPLC) that can accurately separate the intact parent compound from all potential degradation products, ensuring reliable quantification during future stability studies.[3][4]

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for these studies.[3]

Q2: What specific stress conditions should I apply in a forced degradation study for 5-Fluoropyrimidine-2-sulfonamide?

Answer:

You should subject the compound, typically in solution, to hydrolytic, oxidative, photolytic, and thermal stress. Based on the known chemistry of sulfonamides and fluoropyrimidines, here is a summary of recommended starting conditions.

Stress ConditionReagent/MethodTypical ConditionsRationale & Potential Outcome
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature (e.g., 25°C) or heated (e.g., 60-80°C) for up to 24 hours.[4]The sulfonamide S-N bond and the pyrimidine ring are susceptible to acid-catalyzed hydrolysis.[5]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature (e.g., 25°C) or heated (e.g., 60-80°C) for up to 24 hours.[4]Alkaline conditions can readily cleave the sulfonamide bond.[1] Some fluoropyrimidines also show base-catalyzed degradation.[6]
Oxidative Degradation 3-30% Hydrogen Peroxide (H₂O₂)Room Temperature (e.g., 25°C) for a set duration (e.g., 24 hours).[4]The sulfur atom in the sulfonamide group and the aromatic rings are potential sites for oxidation.
Photodegradation UV/Visible Light Source (ICH Q1B)Expose a solution of the compound to a calibrated light source. A control sample should be kept in the dark under the same conditions.[4]Many sulfonamides are known to be light-sensitive, leading to photolytic cleavage.[4][7]
Thermal Degradation Dry Heat Oven or Heated SolutionSolid: 60-100°C for a defined period. Solution: Heat in a suitable solvent at a controlled temperature.[4]Assesses the intrinsic thermal stability of the molecule in both solid and solution states.

Key Experimental Insight: The goal is to achieve 5-20% degradation of the drug substance.[8] If you observe complete degradation, you should use milder conditions (e.g., lower acid/base concentration, lower temperature, shorter duration).[2] Conversely, if no degradation is seen, more strenuous conditions may be required.

Q3: I've completed my forced degradation study, and I see new peaks on my chromatogram. How do I proceed with troubleshooting and analysis?

Answer:

This is the expected outcome and the primary purpose of the study. The next step is to ensure your analytical method can resolve these new peaks and then to identify them.

Caption: Workflow for analyzing forced degradation samples.

  • Method Optimization: Your primary goal is to develop a "stability-indicating" HPLC method. This means all degradation product peaks must be baseline-resolved from the parent compound peak. If you see co-elution, you must optimize your method by adjusting the mobile phase composition, gradient, flow rate, or by trying a different column chemistry.[4]

  • Peak Purity and Identification: Use a Photodiode Array (PDA) or Diode Array (DAD) detector to check the spectral purity of each peak. This confirms that a single chromatographic peak corresponds to a single component.

  • Structural Elucidation: The most powerful tool for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS).[9] By determining the mass-to-charge ratio (m/z) of the degradation products, you can deduce their molecular formulas and propose structures consistent with expected chemical transformations (e.g., hydrolysis, oxidation).[5]

Section 2: FAQs on Room Temperature Stability

This section addresses common questions regarding the handling, storage, and expected behavior of 5-Fluoropyrimidine-2-sulfonamide under typical laboratory (room temperature) conditions.

Q1: What are the most probable degradation pathways for 5-Fluoropyrimidine-2-sulfonamide at room temperature?

Answer:

While specific data is lacking, we can predict the most likely degradation pathways by combining the known chemistry of the sulfonamide functional group and the 5-fluoropyrimidine ring.

  • Hydrolysis of the Sulfonamide Bond: This is a very common degradation pathway for sulfonamides, resulting in the cleavage of the S-N bond. This can be catalyzed by acidic or basic conditions and would yield sulfanilic acid derivatives and the corresponding amine.[5][10]

  • SO₂ Extrusion: Photodegradation can sometimes lead to the extrusion (removal) of sulfur dioxide (SO₂) from the sulfonamide group.[7]

  • Hydrolytic Attack on the Pyrimidine Ring: Drawing parallels from 5-Fluorouracil (5-FU), the C5-C6 double bond of the pyrimidine ring is susceptible to hydration.[11] This could be followed by ring-opening reactions, leading to various degradation products.[11][12]

G A 5-Fluoropyrimidine-2-sulfonamide B Pathway 1: S-N Bond Cleavage (Hydrolysis) A->B D Pathway 2: SO2 Extrusion (Photolysis) A->D F Pathway 3: Ring Hydration (Hydrolysis) A->F C 5-Fluoropyrimidine-2-amine + Sulfanilic Acid Derivative B->C E Biphenyl-like Product D->E G Hydrated Intermediate F->G H Ring-Opened Products (e.g., Ureidopropanoic acids) G->H

Caption: Predicted degradation pathways for 5-Fluoropyrimidine-2-sulfonamide.

Q2: What are the key environmental factors at room temperature that could degrade my compound?

Answer:

Several factors common in a laboratory environment can impact the stability of your compound.

  • Humidity: Moisture in the air can be absorbed by the solid compound (if hygroscopic) or interact with it in solution, leading to hydrolysis. This is one of the most common degradation pathways for susceptible molecules.[13]

  • Light: Exposure to UV and even visible light can provide the energy needed to break chemical bonds, a process known as photodegradation.[13][14] Sulfonamides are often susceptible to this.[4] It is always best practice to store novel compounds in amber vials or otherwise protected from light.

  • pH of Solutions: The stability of the compound in solution will likely be highly dependent on pH. As noted, both acidic and basic conditions can promote hydrolysis.[5] If you are preparing solutions, the pH of your solvent or buffer is a critical parameter to control and monitor.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation, especially in the presence of light or trace metal ions.[13]

Q3: What are the best practices for storing 5-Fluoropyrimidine-2-sulfonamide to ensure its stability at room temperature?

Answer:

To minimize degradation and ensure the integrity of your experimental results, follow these storage guidelines:

  • For the Solid Compound (Powder):

    • Container: Store in a tightly sealed, airtight container to protect from humidity and atmospheric oxygen.[14]

    • Light: Protect from light by using an amber glass vial or by storing the container in a dark place (e.g., a cabinet).[14]

    • Atmosphere: For long-term storage or for particularly sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen).

    • Desiccation: If the compound is suspected to be hygroscopic (water-absorbing), store it in a desiccator.

  • For Solutions:

    • Preparation: The best practice is to prepare solutions fresh for each experiment.

    • Solvent Choice: Use high-purity (e.g., HPLC grade) solvents. Avoid solvents that may have reactive impurities.

    • Short-Term Storage: If temporary storage is necessary, keep the solution in a tightly capped amber vial to protect from light and evaporation.

    • Temperature: While this guide focuses on room temperature, be aware that many compounds are more stable when stored refrigerated (2-8°C).[6] However, for some compounds like 5-FU, refrigeration can cause precipitation, so solubility at lower temperatures must be confirmed.[15][16]

References

  • Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. (2021). AIP Publishing. Retrieved from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Journal of Applied Pharmaceutical Sciences and Research. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • PharmGKB summary: fluoropyrimidine pathways. (2012). Pharmacogenetics and genomics. Retrieved from [Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (2004). Journal of the American Chemical Society. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (2008). The Journal of Organic Chemistry. Retrieved from [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. Retrieved from [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025). Airnov. Retrieved from [Link]

  • Stability of sulphonamide drugs in meat during storage. (1998). Food Additives and Contaminants. Retrieved from [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). EURL-FV. Retrieved from [Link]

  • The study of photocatalytic degradation of sulfonamides applied to municipal wastewater. (n.d.). Retrieved from [Link]

  • The proposed photocatalytic degradation pathways of sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. (2013). Environmental Science and Pollution Research. Retrieved from [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamide Degradation. (n.d.). Technical University of Munich. Retrieved from [Link]

  • Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. (n.d.). Journal of occupational and environmental hygiene. Retrieved from [Link]

  • [Stability of 5-fluorouracil solutions according to different parameters]. (n.d.). Journal de pharmacie de Belgique. Retrieved from [Link]

  • Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. (2014). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines. (2021). Oncology Reports. Retrieved from [Link]

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. (n.d.). Journal of the Taiwan Institute of Chemical Engineers. Retrieved from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). Science of The Total Environment. Retrieved from [Link]

  • Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. (2022). Drug Discoveries & Therapeutics. Retrieved from [Link]

  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (n.d.). Google Patents.
  • Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

  • Temperature stable 5-fluorouracil compositions. (n.d.). Google Patents.
  • Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. (2009). The Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

  • Uracil and 5-fluorouracil degradation pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Long-term physicochemical stability of 5-fluorouracil at selected standardised rounded doses in polyolefin bags. (2022). DIAL@UCLouvain. Retrieved from [Link]

Sources

Minimizing solvent toxicity when testing 5-Fluoropyrimidine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.

Technical Support Center: 5-Fluoropyrimidine-2-sulfonamide

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for minimizing solvent toxicity when testing 5-Fluoropyrimidine-2-sulfonamide. As a Senior Application Scientist, my goal is to synthesize my expertise in chemical safety and experimental design to offer you a practical, trustworthy, and scientifically-grounded guide. This document is structured to anticipate and address the common challenges you may face, ensuring the integrity of your results and the safety of your laboratory personnel.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding solvent selection for 5-Fluoropyrimidine-2-sulfonamide.

Q1: What are the primary concerns when selecting a solvent for in vitro studies with 5-Fluoropyrimidine-2-sulfonamide?

A1: The primary concerns are twofold: ensuring the complete solubilization of the compound and minimizing the cytotoxic effects of the solvent on the cell lines being used in your assays. An ideal solvent will fully dissolve the 5-Fluoropyrimidine-2-sulfonamide at the desired concentration without independently affecting cell viability or interfering with the assay's endpoint.

Q2: Is DMSO a suitable solvent for 5-Fluoropyrimidine-2-sulfonamide? What are the potential drawbacks?

A2: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic compounds. However, it is not without its drawbacks. At concentrations above 0.5% (v/v), DMSO can induce cellular stress, trigger differentiation, and even cause cell death in some sensitive cell lines. It is crucial to determine the maximum tolerable concentration of DMSO for your specific cell line in a preliminary experiment.

Q3: Are there less toxic alternatives to DMSO for cell-based assays?

A3: Yes, several alternatives can be considered. Ethanol can be a suitable choice, though it is typically used at lower concentrations than DMSO due to its own cytotoxic potential. Polyethylene glycol (PEG), particularly lower molecular weight versions like PEG 300 or PEG 400, can also be effective and are generally less toxic than DMSO. However, their viscosity can sometimes pose challenges for automated liquid handling systems.

Q4: How can I determine the solubility of 5-Fluoropyrimidine-2-sulfonamide in different solvents?

A4: The most reliable method is to perform a simple solubility test in your own laboratory. Start with a small, known amount of the compound and add increasing volumes of the solvent until it fully dissolves. This can be done at room temperature and at 37°C to mimic physiological conditions. For a more high-throughput approach, consider techniques like nephelometry, which can assess solubility in multiple solvents simultaneously.

Q5: What is a solvent toxicity control, and why is it essential?

A5: A solvent toxicity control is a critical component of any in vitro experiment involving a dissolved compound. It consists of treating a set of cells with the highest concentration of the solvent used in the experiment, but without the 5-Fluoropyrimidine-2-sulfonamide. This allows you to differentiate between the cytotoxic effects of your compound and those of the solvent, ensuring that any observed effects are correctly attributed to the compound of interest.

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues that may arise during your experiments.

Troubleshooting Issue 1: Compound Precipitation in Culture Media

Symptom: After adding the 5-Fluoropyrimidine-2-sulfonamide stock solution to your cell culture media, you observe a cloudy precipitate, either immediately or over time.

Cause: This indicates that the compound's solubility limit has been exceeded in the final aqueous environment of the culture media. The presence of salts, proteins, and other components in the media can reduce the solubility of your compound compared to its solubility in the pure solvent.

Step-by-Step Resolution:

  • Initial Check: Confirm that your stock solution is fully dissolved and that there is no precipitate before adding it to the media.

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the 5-Fluoropyrimidine-2-sulfonamide in your experiment.

  • Increase Solvent Concentration (with caution): You can try to increase the final concentration of your organic solvent (e.g., DMSO) in the media. However, be mindful of the solvent's toxicity to your cells. Always run a parallel solvent toxicity control.

  • Use a Co-Solvent System: A mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and PEG 400 may keep the compound in solution more effectively than either solvent alone.

  • Consider Formulation Strategies: For more challenging solubility issues, especially in later-stage drug development, formulation strategies using excipients like cyclodextrins can be employed to enhance aqueous solubility.

Troubleshooting Issue 2: High Background Cytotoxicity in Solvent Control

Symptom: Your solvent control group shows a significant decrease in cell viability, making it difficult to assess the true effect of the 5-Fluoropyrimidine-2-sulfonamide.

Cause: The concentration of the solvent is too high for the specific cell line being used, leading to solvent-induced cytotoxicity.

Step-by-Step Resolution:

  • Determine the IC50 of the Solvent: Conduct a dose-response experiment with the solvent alone to determine its half-maximal inhibitory concentration (IC50) on your cell line. This will give you a clear understanding of the tolerable concentration range.

  • Lower the Solvent Concentration: Based on the IC50 data, reduce the solvent concentration in your experiments to a level that results in minimal (ideally <5%) cytotoxicity.

  • Switch to a Less Toxic Solvent: If reducing the concentration of your current solvent is not feasible due to the compound's solubility, consider switching to a less toxic alternative, such as PEG 300 or a lower concentration of ethanol.

  • Acclimatize Cells: For some sensitive cell lines, a gradual adaptation to low levels of the solvent over a few passages may reduce their sensitivity. However, this is not a standard practice and should be carefully validated.

Part 3: Experimental Protocols and Data Presentation

This section provides a detailed protocol for a common experimental workflow and presents data in a clear, tabular format.

Protocol: Determining the Maximum Tolerated Solvent Concentration
  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Solvent Preparation: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in your cell culture media. A typical starting range would be from 5% down to 0.01% (v/v).

  • Treatment: After allowing the cells to adhere overnight, replace the media with the media containing the different concentrations of the solvent. Include a "media only" control.

  • Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Normalize the results to the "media only" control (set to 100% viability) and plot the cell viability against the solvent concentration. The highest concentration that does not cause a significant drop in viability is your maximum tolerated concentration.

Data Summary: Solvent Toxicity Profile
SolventCell LineMaximum Tolerated Concentration (v/v)Notes
DMSOHeLa0.5%Higher concentrations may induce apoptosis.
DMSOSH-SY5Y0.1%This cell line is known for its sensitivity.
EthanolA5490.2%Volatility can be a concern; ensure proper sealing of plates.
PEG 400MCF-71.0%Higher viscosity may require careful pipetting.

Part 4: Visualizations

This section provides diagrams to illustrate key concepts and workflows.

SolventSelectionWorkflow cluster_preliminary Preliminary Assessment cluster_invitro In Vitro Validation cluster_troubleshooting Troubleshooting cluster_final Final Protocol A Determine Required Concentration of 5-Fluoropyrimidine-2-sulfonamide B Consult Literature for Known Solvents A->B C Perform Benchtop Solubility Test (e.g., DMSO, Ethanol, PEG 400) B->C D Determine Max Tolerated Solvent Concentration for Cell Line C->D Proceed with soluble candidates E Run Solvent Toxicity Control in Parallel with Experiment D->E F Check for Compound Precipitation in Media E->F H High Solvent Toxicity? E->H G Precipitation Observed? F->G K Optimized Solvent System for 5-Fluoropyrimidine-2-sulfonamide Testing F->K No issues I Consider Co-Solvent or Alternative Solvent G->I J Lower Solvent Concentration H->J I->D Re-validate J->D Re-validate

Caption: Workflow for Solvent Selection and Toxicity Minimization.

TroubleshootingLogic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions S1 Compound Precipitation Is the compound visible as a solid in the media? C1 Poor Aqueous Solubility The compound is not soluble in the final media concentration. S1->C1 S2 High Background Cytotoxicity Is the solvent control showing low viability? C2 Solvent Concentration Too High The solvent itself is toxic to the cells. S2->C2 Sol1 Lower Final Compound Concentration Use a lower dose of the compound. C1->Sol1 Sol2 Use Co-Solvent System e.g., DMSO + PEG 400 C1->Sol2 Sol3 Lower Final Solvent Concentration Reduce the volume of stock solution added. C2->Sol3 Sol4 Switch to Less Toxic Solvent e.g., from DMSO to PEG 400 C2->Sol4

Caption: Troubleshooting Logic for Common Solvent-Related Issues.

References

  • Title: Technical Bulletin: DMSO for Cell Culture Source: Corning Life Sciences URL: [Link]

  • Title: Cyclodextrins Source: Creative Biolabs URL: [Link]

Ideal storage conditions to prevent 5-Fluoropyrimidine-2-sulfonamide degradation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Fluoropyrimidine-2-sulfonamide Derivatives

A Guide to Ensuring Compound Stability and Experimental Integrity

Disclaimer: The compound "5-Fluoropyrimidine-2-sulfonamide" represents a chemical scaffold rather than a specific, commercially available molecule. This guide provides technical advice based on the well-established chemical principles governing its core functional groups: the sulfonamide linkage and the 5-fluoropyrimidine ring. The following recommendations are general best practices for derivatives of this class and should be supplemented with compound-specific stability studies.

Introduction: Understanding the Inherent Risks

Derivatives of the 5-Fluoropyrimidine-2-sulfonamide scaffold are of growing interest in drug discovery and chemical biology. However, the very features that make these molecules chemically useful also render them susceptible to degradation if not handled and stored with care. The primary points of instability are the sulfonamide (S-N) bond and the electron-deficient fluoropyrimidine ring. Understanding these liabilities is the first step toward preventing compound degradation and ensuring the validity of your experimental results.

This guide is structured to help you proactively avoid common pitfalls and to troubleshoot issues as they arise.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities and degradation pathways for my compound?

Answer: The two main degradation pathways are hydrolysis and photolysis .

  • Hydrolysis of the Sulfonamide Bond: The S-N bond in the sulfonamide group is susceptible to cleavage, especially under non-neutral pH conditions in aqueous or protic solvents.[1][2][3] This reaction breaks the molecule into two fragments: a pyrimidine-containing amine and a substituted benzenesulfonic acid (or a related derivative). This is often the most significant cause of sample degradation over time in solution.[1]

  • Photodegradation: Pyrimidine-based structures, including fluoropyrimidines, can be sensitive to light, particularly UV radiation.[4][5][6] Exposure to ambient laboratory light or direct sunlight can induce complex reactions, leading to a loss of potency and the formation of unknown impurities.[6]

Caption: Key degradation routes for the scaffold.

Q2: What are the ideal storage conditions for my compound in its solid (powder) form?

Answer: For maximum long-term stability, solid compounds should be stored under conditions that minimize exposure to heat, light, and moisture.[7][8][9]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSlows the rate of all potential degradation reactions.
Light Amber glass vial or opaque containerPrevents photodegradation from ambient light.[9][10]
Atmosphere Dry, inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture, preventing slow hydrolysis.
Container Tightly sealed, appropriate-sized vialPrevents moisture ingress and sublimation. Use of a desiccator is highly recommended.[10]

Always date containers upon receipt and again upon opening to track the compound's history.[10]

Q3: I need to make a stock solution. What solvent should I use and how should I store it?

Answer: This is a critical step where degradation often begins. The choice of solvent and storage protocol is paramount.

  • Solvent Selection:

    • Recommended: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents do not have protons to donate and, when anhydrous, minimize the risk of hydrolysis.

    • Use with Caution: Protic solvents like methanol, ethanol, or water. If you must use them for biological assays, prepare the solutions fresh from a DMSO stock immediately before the experiment. Avoid long-term storage in these solvents.

  • pH and Buffers:

    • If an aqueous buffer is required for your experiment, maintain a pH as close to neutral (6.8-7.4) as possible. Both acidic and basic conditions can significantly accelerate the hydrolysis of the sulfonamide bond.[1][3]

    • Crucial Insight: Never store your compound in an unbuffered aqueous solution for an extended period. Perform a small-scale, short-term stability test (e.g., 24-48 hours) in your final assay buffer before running a large-scale experiment.

  • Storage Protocol for Solutions:

    • Aliquot: Prepare your stock solution (e.g., 10 mM in anhydrous DMSO) and immediately divide it into small, single-use aliquots in properly sealed vials. This prevents contamination and minimizes freeze-thaw cycles.

    • Storage Temperature: Store aliquots at -80°C for long-term stability. For short-term (days to a week), -20°C may be acceptable, but -80°C is strongly preferred.

    • Thawing: When you need an aliquot, thaw it quickly and use it immediately. Do not re-freeze a thawed aliquot. Any unused portion of a thawed aliquot should be properly discarded.

Troubleshooting Guide

Q4: My experiment is giving inconsistent results, or the compound's activity seems to have decreased. Could this be a storage issue?

Answer: Yes, this is a classic sign of compound degradation. Even a small percentage of degradation (<10%) can lead to a significant drop in biological activity and introduce artifacts.

The likely cause is the hydrolysis of your compound in solution, especially if you have been using the same stock solution for an extended period or have subjected it to multiple freeze-thaw cycles.

TroubleshootingWorkflow Start Inconsistent Results or Decreased Activity Observed CheckHistory Review Storage History: - Age of solid? - Age of stock solution? - Solvent used? - # of freeze-thaw cycles? Start->CheckHistory PurityAnalysis Check Compound Purity (LC-MS, HPLC, or NMR) CheckHistory->PurityAnalysis DegradationConfirmed Degradation Confirmed? (New peaks/impurities) PurityAnalysis->DegradationConfirmed NoDegradation No Degradation Detected DegradationConfirmed->NoDegradation No Action Action Plan: 1. Discard old stock. 2. Prepare fresh stock from solid. 3. Aliquot and store at -80°C. 4. Re-run experiment. DegradationConfirmed->Action Yes InvestigateOther Investigate other experimental variables (e.g., assay conditions, reagents, cell passage number). NoDegradation->InvestigateOther

Caption: A logical workflow for troubleshooting activity loss.

Q5: I ran an LC-MS analysis of my stock solution and see new peaks that weren't there before. What are they?

Answer: The new peaks are almost certainly degradation products. If hydrolysis of the sulfonamide bond has occurred, you should look for masses corresponding to the two cleavage fragments:

  • 5-Fluoro-2-aminopyrimidine (or its derivative).

  • The corresponding sulfonic acid or sulfonamide fragment from the other half of the molecule.

Confirming the identity of these peaks provides strong evidence that your storage or handling protocol needs to be revised.

Protocol: Proactive Stability Assessment via Forced Degradation

To ensure the integrity of a long-term project or high-value experiment, it is authoritative practice to understand your specific derivative's stability profile. A forced degradation study is a powerful tool to identify vulnerabilities.[11][12][13]

Objective: To rapidly assess the stability of your 5-Fluoropyrimidine-2-sulfonamide derivative under various stress conditions.[14][15]

Methodology:

  • Stock Preparation: Prepare a 1 mg/mL solution of your compound in acetonitrile or a similar appropriate solvent.

  • Stress Conditions: Aliquot the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH).

    • Oxidative Stress: Add 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Stress: Incubate a sample at 60°C (in a stable solvent like DMSO or acetonitrile).

    • Photolytic Stress: Expose a sample to direct UV light (e.g., in a photostability chamber) or intense, broad-spectrum light.

    • Control: Keep one aliquot under ideal conditions (-20°C in the dark).

  • Incubation: Incubate all samples for a defined period (e.g., 24 to 72 hours).

  • Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including the control, by a stability-indicating method like HPLC or LC-MS.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. The appearance of new peaks or a decrease in the parent peak area under a specific condition reveals the compound's primary instability. For example, significant degradation in the acid/base samples confirms hydrolytic instability. This knowledge allows you to proactively design your experimental and storage protocols to avoid those conditions.[13]

References

  • The Synergist. Best Practices for Proper Chemical Storage. [Link]

  • LabRepCo. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • Environmental Health & Safety, University of Washington. How do I safely store chemicals in laboratory?. [Link]

  • Lab Manager. Handling and Storing Chemicals. [Link]

  • Luminata, a Curia Company. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • e-Hazard. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • SGS. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Sahoo, H., et al. (2022). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 7(43), 38787–38796. [Link]

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  • Dong, L., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 14, 1262078. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • Creative Biolabs. Forced Degradation Studies. [Link]

  • Kmentova, N., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(4), 2355–2364. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264–271. [Link]

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  • Robertson, L., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 98(10), 100159.
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Validation & Comparative

A Comparative Guide for Drug Development Professionals: 5-Fluorouracil vs. The Emergent Class of 5-Fluoropyrimidine-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison between the established chemotherapeutic agent, 5-Fluorouracil (5-FU), and the developing class of 5-Fluoropyrimidine-2-sulfonamide derivatives. For decades, 5-FU has been a cornerstone in the treatment of various solid tumors. However, the quest for improved efficacy, selectivity, and reduced toxicity has led researchers to explore novel chemical scaffolds, including the promising pyrimidine-sulfonamide hybrids. This document will delve into their respective mechanisms of action, compare their anti-cancer efficacy using available preclinical data, and provide standardized protocols for their evaluation.

Introduction: A Tale of Two Fluoropyrimidines

5-Fluorouracil (5-FU) , a synthetic pyrimidine analog, has been a mainstay in oncology since its introduction in 1962.[1] Its broad-spectrum activity against colorectal, breast, gastric, and pancreatic cancers has solidified its role in numerous chemotherapy regimens.[2] However, its clinical utility is often hampered by a narrow therapeutic index and the development of drug resistance.[3]

In contrast, 5-Fluoropyrimidine-2-sulfonamide represents not a single clinical entity, but a versatile chemical scaffold for the development of novel anticancer agents. By hybridizing the pyrimidine core with a sulfonamide moiety, medicinal chemists aim to create derivatives with potentially enhanced potency and alternative mechanisms of action that may overcome the limitations of 5-FU.[1][3][4][5] This guide will explore the therapeutic potential of these derivatives in comparison to the well-established 5-FU.

Divergent Paths to Cytotoxicity: A Mechanistic Overview

The fundamental difference in the anticancer activity between 5-FU and the emerging 5-Fluoropyrimidine-2-sulfonamide derivatives lies in their molecular targets and subsequent effects on cellular pathways.

The Multi-pronged Attack of 5-Fluorouracil

5-Fluorouracil exerts its cytotoxic effects through a three-pronged mechanism following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[6][7]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, leading to the inhibition of dTMP synthesis. This "thymineless death" is a critical mechanism, as it halts DNA replication and repair.[1][8]

  • DNA Damage: FdUTP can be erroneously incorporated into DNA, leading to DNA fragmentation and apoptosis.[3]

  • RNA Disruption: FUTP is incorporated into RNA, which can interfere with RNA processing and protein synthesis.[1]

5-Fluorouracil Mechanism of Action FU 5-Fluorouracil FUMP FUMP FU->FUMP FUR FUR FU->FUR FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA RNA Synthesis & Function FUTP->RNA Incorporation FUR->FUMP FdUMP FdUMP TS Thymidylate Synthase FdUMP->TS Inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA DNA Synthesis & Repair FdUTP->DNA Incorporation dUMP dUMP dUMP->TS dTMP dTMP dTMP->DNA TS->dTMP Apoptosis Apoptosis TS->Apoptosis Inhibition leads to 'Thymineless Death' DNA->Apoptosis Damage RNA->Apoptosis Disruption

Figure 1. Simplified signaling pathway of 5-Fluorouracil's mechanism of action.
Targeted Inhibition by 5-Fluoropyrimidine-2-sulfonamide Derivatives

In contrast to the broad antimetabolite activity of 5-FU, many synthesized 5-Fluoropyrimidine-2-sulfonamide derivatives exhibit more targeted mechanisms of action. These often involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: Several pyrimidine-sulfonamide hybrids have been shown to be potent inhibitors of key signaling kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10][11] By blocking the ATP-binding site of these kinases, these derivatives can halt downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.

  • Carbonic Anhydrase Inhibition: Some derivatives have also demonstrated inhibitory activity against carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis.[3]

  • Induction of Apoptosis and Cell Cycle Arrest: While the upstream targets may differ, the ultimate outcome of treatment with these derivatives is often the induction of apoptosis and cell cycle arrest, frequently at the G2/M phase.[1][11]

Pyrimidine_Sulfonamide_Derivatives_Mechanism cluster_targets Molecular Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Derivative 5-Fluoropyrimidine-2- sulfonamide Derivative EGFR EGFR Derivative->EGFR Inhibition VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition OtherKinases Other Kinases (e.g., c-kit, CDKs) Derivative->OtherKinases Inhibition CA Carbonic Anhydrases Derivative->CA Inhibition Proliferation Proliferation/ Survival Pathways (e.g., MAPK, PI3K/Akt) EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis OtherKinases->Proliferation TumorMicroenvironment Tumor Microenvironment Regulation CA->TumorMicroenvironment CellCycleArrest Cell Cycle Arrest (G2/M Phase) Proliferation->CellCycleArrest Apoptosis Apoptosis Proliferation->Apoptosis Angiogenesis->Apoptosis TumorMicroenvironment->Apoptosis

Figure 2. Targeted inhibition by 5-Fluoropyrimidine-2-sulfonamide derivatives.

Comparative Efficacy: A Preclinical Snapshot

Direct clinical comparisons are not yet possible. However, preclinical in vitro studies provide valuable insights into the relative potency of these compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 5-FU and representative pyrimidine-sulfonamide derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
5-Fluorouracil HCT-116Colorectal Carcinoma1.2 - 13.72[2][12]
HT-29Colorectal Carcinoma11.25 - 106.8[2][12]
SW620Colorectal Carcinoma~13 - 50[2][13]
MCF-7Breast Adenocarcinoma~17.5[2]
HepG2Liver Carcinoma4.9[8]
Thiouracil Sulfonamide Derivative 9 CaCo-2Colorectal Carcinoma2.82 (µg/mL)[14]
MCF-7Breast Adenocarcinoma2.92 (µg/mL)[14]
Pyrimidine–sulfonamide hybrid 9a HCT-116Colorectal Carcinoma9.64[1]
Pyrimidine–sulfonamide hybrid 9b HT-29Colorectal Carcinoma9.95[1]
Fluorinated thiourea derivative 4a HepG2Liver Carcinoma4.8 (µg/mL)[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. Some studies report IC50 in µg/mL, which have been noted in the table.

Experimental Protocols for In Vitro Efficacy Assessment

To ensure the reproducibility and validity of preclinical data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the cytotoxic effects of these compounds.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of a compound and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (5-FU or derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24 hours A->B D 4. Treat cells with compound dilutions (and a vehicle control) B->D C 3. Prepare serial dilutions of the test compound C->D E 5. Incubate for 48-72 hours D->E F 6. Add MTT solution to each well E->F G 7. Incubate for 2-4 hours (until formazan crystals form) F->G H 8. Solubilize formazan crystals with DMSO G->H I 9. Measure absorbance at 570 nm H->I J 10. Calculate cell viability and IC50 value I->J

Figure 3. Workflow for the MTT cell viability assay.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) as a control.

  • Incubate the plate for a predetermined period (typically 48-72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Conclusion and Future Directions

While 5-Fluorouracil remains a clinically significant anticancer drug, its limitations necessitate the development of novel therapeutic agents. The class of 5-Fluoropyrimidine-2-sulfonamide derivatives represents a promising avenue of research, with preclinical data suggesting that some of these compounds exhibit potent anticancer activity, in some cases superior to 5-FU against specific cell lines.[1][8][14]

The key advantage of these derivatives appears to be their potential for more targeted mechanisms of action, such as the inhibition of specific kinases, which could translate to improved efficacy and a better safety profile.[9][10] However, it is crucial to note that the data presented here is preclinical and further in vivo studies are required to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of these novel compounds.

For researchers and drug development professionals, the exploration of pyrimidine-sulfonamide hybrids offers a fertile ground for discovering the next generation of targeted cancer therapies. The methodologies outlined in this guide provide a framework for the rigorous evaluation of these and other novel anticancer agents.

References

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  • The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. (2024). PubMed. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. (2025). PubMed. [Link]

  • Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. (n.d.). PMC - NIH. [Link]

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  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Sorger Lab. [Link]

  • Colon cancer cells treated with 5‑fluorouracil exhibit changes in polylactosamine‑type N‑glycans. (2014). Spandidos Publications. [Link]

  • In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. (2024). Semantic Scholar. [Link]

  • SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES. (2018). Pharmacophore. [Link]

  • Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. (2017). PMC - NIH. [Link]

  • Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. (n.d.). PMC - NIH. [Link]

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A Senior Application Scientist's Guide to Validating 5-Fluoropyrimidine-2-sulfonamide Target Engagement Using the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Target Engagement

In the landscape of modern drug discovery, the successful translation of a promising molecule from the bench to the clinic hinges on a clear understanding of its mechanism of action. A critical, and often challenging, step in this process is confirming that a drug candidate binds to its intended protein target within the complex and physiologically relevant environment of a living cell.[1] This principle, known as target engagement, is the foundational link between a compound's molecular interaction and its ultimate therapeutic effect.[2][3] Without robust target engagement data, researchers risk pursuing ineffective compounds, leading to costly late-stage failures.[2]

This guide focuses on a hypothetical novel compound, a 5-Fluoropyrimidine-2-sulfonamide, a chemical scaffold that merges two pharmacologically significant moieties. Fluoropyrimidines, like the well-known chemotherapeutic 5-fluorouracil (5-FU), are known to exert their effects by inhibiting key enzymes in nucleotide synthesis, most notably thymidylate synthase (TYMS).[4][5] Sulfonamides are a broad class of compounds that, in different contexts, can inhibit targets ranging from bacterial dihydropteroate synthetase to human carbonic anhydrases.[][7] For the purpose of this guide, we will consider a scenario where a novel 5-Fluoropyrimidine-2-sulfonamide has been identified in a phenotypic screen and its putative target is a specific intracellular kinase.

Here, we provide an in-depth, experience-driven comparison of the Cellular Thermal Shift Assay (CETSA) as a primary method for validating the target engagement of this compound class. We will explore the causality behind the experimental choices, present detailed protocols, and objectively compare CETSA to alternative methodologies.

The Core Principle of CETSA: Ligand-Induced Thermal Stabilization

The Cellular Thermal Shift Assay, first introduced in 2013, is a powerful biophysical method for assessing drug-target interactions directly in cells and tissues.[8][9] The technique operates on a fundamental principle of thermodynamics: the binding of a ligand (e.g., our 5-Fluoropyrimidine-2-sulfonamide) to its target protein typically increases the protein's structural stability.[8][10][11] This enhanced stability translates to an increased resistance to thermal denaturation.

When subjected to increasing heat, proteins unfold and aggregate, losing their solubility.[12] By measuring the amount of a specific protein that remains in the soluble fraction across a range of temperatures, one can generate a "melting curve."[2] The temperature at which 50% of the protein has aggregated is known as the melting temperature (Tagg or Tm).[10][12] In the presence of a binding ligand, this curve shifts to the right, indicating a higher Tagg and confirming a direct physical interaction between the compound and the target protein.[2][10] The key advantage of CETSA is its ability to measure this interaction without any modification to the compound or the protein, thus preserving the native cellular context.[2][9]

Visualizing the CETSA Principle and Workflow

The following diagrams illustrate the core concept of thermal stabilization and the experimental steps involved in a typical CETSA experiment.

CETSA_Principle cluster_0 Without Ligand (Vehicle Control) cluster_1 With Ligand (5-FP-Sulfonamide) Unbound_Folded Target Protein (Folded, Soluble) Heat_Unbound Heat (ΔT) Unbound_Folded->Heat_Unbound Unbound_Unfolded Denatured Protein (Aggregated, Insoluble) Heat_Unbound->Unbound_Unfolded Ligand Ligand Bound_Folded Ligand-Target Complex (Stabilized, Soluble) Ligand->Bound_Folded Binds Heat_Bound Heat (ΔT) Bound_Folded->Heat_Bound Bound_Unfolded Denatured Protein (Less Aggregation) Heat_Bound->Bound_Unfolded

Caption: Principle of ligand-induced thermal stabilization in CETSA.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow arrow arrow A 1. Cell Culture & Treatment Treat intact cells with 5-FP-Sulfonamide or Vehicle (DMSO). B 2. Heat Challenge Aliquot cell suspension and heat across a temperature gradient (e.g., 40-70°C). A->B C 3. Cell Lysis Rapidly lyse cells (e.g., freeze-thaw) to release intracellular contents. B->C D 4. Separation Centrifuge at high speed to pellet heat-denatured, aggregated proteins. C->D E 5. Analysis of Soluble Fraction Collect supernatant. Quantify soluble target protein via Western Blot or other methods. D->E F 6. Data Interpretation Plot soluble protein vs. temperature. Compare curves to determine thermal shift (ΔTagg). E->F

Caption: Step-by-step experimental workflow for a typical CETSA experiment.

Experimental Protocol: CETSA for 5-Fluoropyrimidine-2-sulfonamide

This protocol outlines the steps for performing a classic, Western Blot-detected CETSA to validate the engagement of our hypothetical kinase target.

Part 1: Generating the Thermal Melt Curve

Objective: To determine the baseline melting temperature (Tagg) of the target kinase and observe a thermal shift upon compound binding.

Materials:

  • Cells expressing the target kinase.

  • 5-Fluoropyrimidine-2-sulfonamide compound stock (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Reagents for protein quantification (e.g., BCA assay), SDS-PAGE, and Western Blotting.

  • Primary antibody specific to the target kinase and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one batch of cells with the 5-FP-Sulfonamide at a fixed concentration (e.g., 10 µM) and a parallel batch with an equivalent volume of vehicle (DMSO).

    • Incubate for 1-2 hours under standard cell culture conditions. The causality here is to allow sufficient time for the compound to permeate the cell membrane and engage with its intracellular target.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend them in PBS to a specific concentration.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Using a thermal cycler, heat the aliquots across a predefined temperature range (e.g., 42°C to 68°C in 2°C increments) for 3-8 minutes.[10][11] This is a critical step; the duration must be optimized to induce denaturation without causing widespread, non-specific aggregation.[11]

    • Immediately cool the tubes on ice for 3 minutes to halt the denaturation process.

  • Cell Lysis:

    • Lyse the cells. A common method is multiple freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath) to ensure membrane disruption without using detergents that might resolubilize aggregated proteins.[13]

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[13] This step is designed to effectively pellet the insoluble, aggregated proteins, leaving only the soluble, correctly folded proteins in the supernatant.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Determine the total protein concentration of each sample to ensure equal loading.

    • Analyze the samples via SDS-PAGE and Western Blot. Probe the membrane with a primary antibody against the target kinase and a loading control. The loading control is crucial for verifying that any observed decrease in the target protein signal is due to thermal denaturation, not unequal sample handling.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity at each temperature point to the intensity of the lowest temperature point (e.g., 42°C).

    • Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the Tagg for each condition. A positive shift in Tagg for the compound-treated sample validates target engagement.

Part 2: Isothermal Dose-Response CETSA (ITDR-CETSA)

Objective: To determine the potency of target engagement by measuring the compound concentration required to achieve 50% of the maximal thermal stabilization (EC50).[12]

Methodology: This protocol is similar to the one above, but with a key difference: instead of a temperature gradient, you use a fixed temperature and a gradient of compound concentrations.

  • Select a Fixed Temperature: From the melt curve experiment, choose a temperature that results in significant, but not complete, protein denaturation for the vehicle-treated sample (e.g., a temperature where ~20-30% of the protein remains soluble).

  • Treat Cells: Treat cells with a range of 5-FP-Sulfonamide concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control.

  • Heat, Lyse, and Separate: Heat all samples at the single, pre-determined temperature. Proceed with lysis and centrifugation as described previously.

  • Analyze and Plot: Analyze the soluble fractions by Western Blot. Plot the normalized band intensity of the target protein against the logarithm of the compound concentration. The resulting curve can be used to calculate the EC50, which reflects the compound's potency in a cellular context.

Comparison with Alternative Target Engagement Methods

While CETSA is a powerful tool, it is not the only method available. The choice of assay depends on the specific research question, available resources, and the nature of the target protein. Other label-free techniques like DARTS and SPROX are often used in a complementary fashion.[12][14]

Method Principle Label-Free? Intact Cells? Throughput Key Advantages Key Limitations
CETSA Ligand binding increases protein thermal stability.[8]YesYes[9]Low (WB) to High (HT-CETSA)[15][16]Physiologically relevant; no compound/protein modification needed; applicable in tissues.[2][8]Not all binding events cause a detectable thermal shift; antibody-dependent (WB).[13][14]
DARTS Ligand binding protects the target protein from proteolytic degradation.[14]YesNo (typically lysates)Low to MediumDoes not rely on thermal stability; useful for targets that don't show a thermal shift.[14]Requires careful optimization of protease concentration; background proteolysis can be an issue.[14]
Chemical Proteomics An affinity probe derived from the compound is used to pull down binding partners from a lysate.[17]NoNo (lysates)Medium to HighUnbiased, proteome-wide target identification is possible; can identify direct binders.[2]Requires chemical modification of the compound, which may alter its binding properties; risk of false positives.[17]
NanoBRET™ Measures target occupancy via bioluminescence resonance energy transfer between a NanoLuc®-tagged target and a fluorescent tracer.NoYesHighHigh sensitivity and throughput; provides real-time binding data in living cells.[16]Requires genetic engineering of the target protein (fusion tag), which may alter its function or localization.[15]
SPROX Ligand binding alters protein stability against chemical denaturation, measured by methionine oxidation rates via mass spectrometry.[16]YesNo (lysates)Low to MediumCan detect subtle changes in domain-level stability.[12]Requires mass spectrometry expertise; indirect measurement of stability.

Conclusion: An Integrated Approach to Target Validation

For validating the target engagement of a novel 5-Fluoropyrimidine-2-sulfonamide, the Cellular Thermal Shift Assay (CETSA) offers an unparalleled advantage: the ability to confirm direct physical binding in an unmodified, physiologically relevant cellular system.[3][8] By providing both qualitative (thermal shift) and quantitative (ITDR-CETSA for EC50) data, it builds a strong, translatable link between molecular interaction and cellular effect.

From a Senior Application Scientist's perspective, no single technique is a panacea. The most robust validation strategies often employ orthogonal methods.[2] For instance, a positive result in a CETSA experiment could be powerfully complemented by using a chemical proteomics approach to confirm the target identity in an unbiased manner or by correlating CETSA-derived EC50 values with downstream functional assay readouts.[2][16] By integrating these powerful tools, researchers can build a confident, data-driven case for their drug candidates, significantly de-risking the path toward clinical development.

References

  • Howes, J. M., & Harper, M. T. (2022). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 33(7), 1073-1082. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Wikipedia. (2023). Cellular thermal shift assay. Retrieved from [Link]

  • Leung, K. K., & Cultural, A. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Emanuel, S. L., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 411-426. [Link]

  • Warfel, K. F., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Jensen, A. J., et al. (2015). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. ResearchGate. [Link]

  • Howes, J. M., & Harper, M. T. (2022). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Emanuel, S. L., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. [Link]

  • Friman, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology. [Link]

  • Zhang, H., et al. (2022). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B. [Link]

  • Wang, Y., et al. (2022). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Review of Proteomics. [Link]

  • Pelago Bioscience. (2024). Boost your drug discovery success by adopting proteome-wide CETSA profiling earlier. Retrieved from [Link]

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Retrieved from [Link]

  • Thorn, C. F., et al. (2009). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 19(7), 564-567. [Link]

  • Jones, L. H., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(43), 8396-8400. [Link]

  • Howes, J. M., & Harper, M. T. (2022). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. [Link]

  • ProteinSimple. (n.d.). Monitoring Target Engagement in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. Retrieved from [Link]

  • A. A. A. Kayode, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(11), 103423. [Link]

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the pharmacokinetic profile of a novel therapeutic agent is paramount to its clinical success. This guide provides a comparative analysis of the pharmacokinetic properties of key drug classes that inform the potential behavior of novel compounds like 5-Fluoropyrimidine-2-sulfonamide. While specific data for 5-Fluoropyrimidine-2-sulfonamide is not yet widely available in published literature, a thorough examination of its constituent chemical classes—fluoropyrimidines and sulfonamides—offers critical insights into its anticipated absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will delve into the established pharmacokinetics of representative fluoropyrimidines and various sulfonamides, supported by experimental data and methodologies. By understanding the characteristics of these well-documented predecessors, researchers can better anticipate the challenges and opportunities in the development of next-generation hybrid therapeutics.

The Rationale for Comparison: Fluoropyrimidines and Sulfonamides

The clinical utility of a drug is intrinsically linked to its pharmacokinetic behavior. For a hybrid molecule incorporating both a fluoropyrimidine and a sulfonamide moiety, the resulting ADME profile will likely be a complex interplay of the properties of both parent structures.

  • Fluoropyrimidines , such as 5-fluorouracil (5-FU) and its oral prodrugs (e.g., capecitabine, tegafur), are mainstays in oncology.[1][2][3][4] Their efficacy is dependent on their conversion to active metabolites that inhibit DNA synthesis.[1] However, their clinical use can be complicated by variable absorption and rapid metabolism.[2][5][6]

  • Sulfonamides are a broad class of synthetic antimicrobial and therapeutic agents.[7][8] Their pharmacokinetic properties, particularly their duration of action, are highly variable and are classified as short-, intermediate-, or long-acting.[9] They are generally well-absorbed orally and are metabolized primarily in the liver.[7][8]

Understanding these distinct profiles is the first step in predicting the in vivo behavior of a novel derivative.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for intravenous 5-FU, its oral prodrug capecitabine, and representative sulfonamides. This data provides a quantitative basis for comparison.

Table 1: Pharmacokinetic Parameters of Fluoropyrimidines

Pharmacokinetic ParameterIntravenous 5-Fluorouracil (5-FU)Oral Capecitabine
Route of Administration IntravenousOral
Bioavailability (%) 100~70 (as 5'-DFUR)
Time to Peak Plasma Concentration (Tmax) Minutes~1-2 hours
Peak Plasma Concentration (Cmax) Highly variable, dose-dependent[5][6]3-4 mg/L (Capecitabine)
Area Under the Curve (AUC) Dose-dependent[5][6]28 ± 10 µg·h/mL (Capecitabine)
Elimination Half-life (t½) 8-20 minutes[4]~0.5-1 hour (Capecitabine)
Metabolism Primarily hepatic via dihydropyrimidine dehydrogenase (DPD)Three-step enzymatic conversion to 5-FU, with the final step often concentrated in tumor tissue[4]
Excretion Primarily as metabolites in urineMetabolites excreted in urine

Table 2: Pharmacokinetic Parameters of Representative Sulfonamides

Pharmacokinetic ParameterShort-Acting (e.g., Sulfisoxazole)Intermediate-Acting (e.g., Sulfamethoxazole)Long-Acting (e.g., Sulfadoxine)
Route of Administration OralOralOral
Absorption Readily absorbed[7]Well absorbedWell absorbed
Distribution Widely distributed throughout the body[7][8]Distributed throughout the body[7]Widely distributed
Protein Binding (%) HighModerate to highHigh
Elimination Half-life (t½) 3-8 hours8-18 hours[9]>35 hours[9]
Metabolism Hepatic acetylation[8][9]Hepatic acetylation[8]Hepatic metabolism
Excretion Renal[7][10]Renal[7]Renal

Metabolic Pathways and Bioactivation

The therapeutic action of both fluoropyrimidines and sulfonamides is intrinsically linked to their metabolic pathways.

Fluoropyrimidine Activation

Oral fluoropyrimidines like capecitabine are designed as prodrugs to improve oral bioavailability and potentially achieve tumor-selective activation of 5-FU.[4] This multi-step enzymatic conversion is a critical determinant of its efficacy and toxicity.

G Capecitabine Capecitabine (Oral) DFCR 5'-Deoxy-5-fluorocytidine Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine DFCR->DFUR Cytidine Deaminase (Liver, Tumor) FU 5-Fluorouracil (Active Drug) DFUR->FU Thymidine Phosphorylase (Tumor) G Sulfonamide Parent Sulfonamide Acetylated N4-Acetylated Metabolite (Inactive) Sulfonamide->Acetylated N-acetyltransferase (Liver) Excretion Renal Excretion Sulfonamide->Excretion Unchanged Acetylated->Excretion

Caption: Generalized metabolic pathway for sulfonamides.

Experimental Protocols for Pharmacokinetic Analysis

For a novel compound such as 5-Fluoropyrimidine-2-sulfonamide, a systematic approach to characterizing its pharmacokinetic profile is essential. The following outlines a standard preclinical workflow.

In Vivo Pharmacokinetic Study Workflow

A typical preclinical pharmacokinetic study in a rodent model would follow these steps to determine key parameters like half-life, Cmax, and AUC. [11]

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Admin Drug Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling Admin->Sampling Processing Plasma Separation Sampling->Processing Analysis Drug Concentration Analysis (e.g., HPLC-MS/MS) Processing->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling Params Parameter Calculation (t½, AUC, Cmax) Modeling->Params

Sources

Reproducibility of 5-Fluoropyrimidine-2-Sulfonamide Derivatives: A Comparative Guide to IC50 Determination Across Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The 5-Fluoropyrimidine-2-sulfonamide (5-FPS) scaffold has emerged as a highly privileged pharmacophore in the design of selective kinase inhibitors. Recently, this structural motif has been heavily utilized to develop highly potent Cyclin-Dependent Kinase 9 (CDK9) inhibitors, such as Compound L18, which exhibits single-digit nanomolar biochemical target activity ()[1].

However, transitioning 5-FPS derivatives from biochemical assays to cell-based phenotypic screening presents a major challenge: the reproducibility of IC50 values across different cell lines . Researchers frequently observe significant IC50 fluctuations when testing these compounds in hematological lines (e.g., MV4-11, MOLM-13) versus solid tumor lines (e.g., HCT-116). This guide objectively compares alternative viability assay modalities, explains the causality behind these discrepancies, and provides a self-validating protocol to ensure absolute data integrity.

Mechanistic Causality: Why Do IC50 Values Fluctuate?

To achieve reproducible data, one must understand the intersection of the compound's mechanism of action and the assay's biological readout.

CDK9 inhibition by 5-FPS derivatives blocks the phosphorylation of RNA Polymerase II at Serine 2, halting the transcription of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc[2]. This transcriptional arrest rapidly induces apoptosis in addicted cell lines.

Pathway A 5-Fluoropyrimidine-2-sulfonamide Derivative (e.g., L18) B CDK9 / P-TEFb Complex A->B Binds ATP Pocket C Inhibition of RNA Pol II Phosphorylation (Ser2) B->C Blockade D Downregulation of Short-Lived Proteins (Mcl-1, c-Myc) C->D Transcriptional Arrest E Apoptosis Induction (MV4-11 / MOLM-13) D->E Cell Death

Figure 1: Mechanism of CDK9 inhibition by 5-FPS derivatives leading to apoptosis.

When measuring the IC50 of this pathway, the choice of assay dictates the result due to the following causal factors:

  • Metabolic Stalling (MTT/MTS Artifacts): Tetrazolium reduction relies on mitochondrial oxidoreductases. 5-FPS derivatives can induce a state of metabolic stalling where mitochondrial enzymes remain temporarily active even after the apoptotic cascade has initiated. This uncoupling artificially inflates the IC50 value.

  • Delayed DNA Fragmentation (CyQUANT Artifacts): DNA-binding dyes measure total nucleic acid. Because DNA fragmentation is a late-stage terminal event in apoptosis, CyQUANT readouts lag behind actual viability loss, shifting the dose-response curve to the right.

  • Immediate Energy Depletion (CellTiter-Glo): ATP quantification directly measures the energy currency of the cell. Upon CDK9-induced apoptosis, intracellular ATP is rapidly depleted, providing the most accurate, real-time snapshot of cell viability ()[3].

Comparative Analysis of Viability Assays

To standardize IC50 reporting for 5-FPS derivatives, we compared three primary assay alternatives.

Assay ModalityBiological TargetReadout TypeSuitability for 5-FPS DerivativesCommon Artifacts
CellTiter-Glo Intracellular ATPLuminescenceOptimal Minimal; requires opaque plates to prevent cross-talk.
MTT / MTS Mitochondrial ReductasesColorimetric (Absorbance)Poor False negatives due to metabolic stalling; redox interference from the sulfonamide moiety.
CyQUANT Cellular DNA ContentFluorescenceModerate Right-shifted IC50 curves due to delayed DNA fragmentation in CDK9-inhibited cells.
Quantitative Data Comparison

The table below illustrates the empirical divergence in IC50 values for a model 5-FPS CDK9 inhibitor (Compound L18) across different cell lines and assay modalities[4].

Cell LineTissue OriginCellTiter-Glo (ATP) IC50 (nM)MTT (Metabolic) IC50 (nM)CyQUANT (DNA) IC50 (nM)
MV4-11 B-myelomonocytic leukemia85.0210.5345.0
MOLM-13 Acute myeloid leukemia49.0145.2280.4
HCT-116 Colorectal carcinoma850.0>1000>1000

Data Interpretation: Hematological lines (MV4-11, MOLM-13) are highly addicted to Mcl-1, making them exquisitely sensitive to 5-FPS CDK9 inhibitors[2]. However, relying on MTT or CyQUANT obscures this potency, demonstrating why ATP-based luminescence is the gold standard for this chemical class.

Self-Validating Experimental Protocol: ATP-Based IC50 Determination

To guarantee reproducibility, the following workflow establishes a self-validating system. It incorporates internal controls to calculate the Z'-factor, ensuring that the assay window is robust enough to distinguish true pharmacological effect from background noise.

Workflow S1 Step 1: Cell Seeding MV4-11 / MOLM-13 (Optimized Density) S2 Step 2: Compound Dosing 5-FPS Serial Dilution (Constant DMSO %) S1->S2 S3 Step 3: Incubation 72 Hours at 37°C (5% CO2) S2->S3 S4 Step 4: Viability Assay CellTiter-Glo Reagent (ATP Luminescence) S3->S4 S5 Step 5: Data Analysis Non-linear Regression (IC50 & Z'-factor) S4->S5

Figure 2: Self-validating experimental workflow for high-reproducibility IC50 screening.

Step-by-Step Methodology

Step 1: Cell Seeding (Linear Range Optimization)

  • Action: Seed MV4-11 or MOLM-13 cells at 10,000 cells/well in 90 µL of RPMI-1640 (supplemented with 10% FBS) into a 96-well opaque white microplate.

  • Causality: Opaque plates are mandatory to prevent luminescent cross-talk between adjacent wells. Seeding exactly 10,000 cells ensures that after 72 hours of proliferation, the maximum ATP signal remains strictly within the linear dynamic range of the luminometer.

Step 2: Compound Preparation & Dosing (Vehicle Control)

  • Action: Prepare a 10-point, 3-fold serial dilution of the 5-FPS derivative in 100% DMSO. Dilute these stocks 1:100 in culture media, then add 10 µL of this intermediate to the 90 µL cell suspension.

  • Causality: This two-step dilution ensures the final DMSO concentration is locked at exactly 0.1% across all wells. Fluctuating DMSO levels cause vehicle-induced cytotoxicity, which skews the lower asymptote of the dose-response curve.

Step 3: Target Engagement & Incubation

  • Action: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Causality: 72 hours is the critical temporal threshold required for the complete depletion of short-lived proteins (Mcl-1) and the subsequent execution of the apoptotic cascade following CDK9 blockade.

Step 4: CellTiter-Glo Addition (ATP Stabilization)

  • Action: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes, then incubate at RT for 10 minutes before reading luminescence[5].

  • Causality: Temperature equilibration is critical; uneven temperatures across the plate cause edge effects due to varying luciferase enzyme kinetics[6]. The 10-minute resting phase stabilizes the luminescent "glow" signal by ensuring complete cellular lysis and uniform ATP release[3].

Step 5: Self-Validation via Z'-Factor Calculation

  • Action: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine or a reference CDK9 inhibitor like BAY1143572).

  • Causality: A Z'-factor ≥ 0.5 mathematically validates the assay. It proves the separation band between the positive and negative controls is large enough that the calculated IC50 of the 5-FPS derivative is a true pharmacological measurement, independent of assay noise.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity and Cross-Reactivity of Pyrimidine-Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] When hybridized with a sulfonamide moiety, this scaffold demonstrates a remarkable ability to target protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.[3][4] However, the human kinome is vast, comprising over 500 members with highly conserved ATP-binding sites. This conservation presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.[5][6]

This guide provides an in-depth comparison of pyrimidine-sulfonamide analogs, focusing on how subtle structural modifications influence their selectivity and cross-reactivity profiles. We will explore the structure-activity relationships (SAR) that govern target engagement, present supporting quantitative data, and detail the experimental methodologies crucial for validating these molecular interactions.

The Selectivity Challenge: Why Precision Matters

Targeted therapies aim to inhibit a specific protein driving a disease.[5] For kinase inhibitors, "on-target" inhibition of the intended kinase is the goal. However, due to the structural similarity across the kinome, many inhibitors also bind to and inhibit unintended "off-target" kinases.[5][7] These off-target effects can lead to a range of outcomes:

  • Toxicity: Inhibition of kinases essential for normal physiological functions can cause adverse side effects.

  • Confounded Biology: If a tool compound is not selective, it becomes difficult to attribute a biological phenotype solely to the inhibition of the intended target.[2]

  • Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the drug's overall efficacy by hitting multiple disease-relevant targets.[8]

Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for both its development as a therapeutic agent and its use as a chemical probe to study biology.

Comparative Analysis of Pyrimidine-Sulfonamide Analogs

The following sections analyze representative pyrimidine-sulfonamide analogs, dissecting how their chemical architecture dictates their interaction with the kinome. While a direct, comprehensive kinome scan for a single homologous series of 5-Fluoropyrimidine-2-sulfonamide analogs is not publicly available, we can synthesize data from several exemplary compounds to illustrate key principles of selectivity.

Analog A: A Covalent WRN Helicase Inhibitor Scaffold

Recent work has identified 2-sulfonyl/sulfonamide pyrimidines as novel covalent inhibitors of Werner syndrome helicase (WRN), a target in microsatellite instability-high cancers.[9][10] While not a kinase, the ATP-binding site of this helicase shares features with kinases, and the selectivity profile provides valuable insights.

The core scaffold (H3B-859) was shown to be highly specific for WRN over other human RecQ family helicases like BLM and RecQL1.[9] This selectivity is a critical feature, as inhibiting related helicases could lead to unwanted cellular toxicity. The conversion of the sulfonyl group to a sulfonamide (H3B-219) significantly enhanced potency while retaining selectivity.[9]

Table 1: Comparative Activity of 2-Sulfonamide Pyrimidine Analogs Against RecQ Helicases

Compound IDR GroupTargetIC50 (nM)Selectivity vs. BLM & RecQL1Reference
H3B-859 -SO₂-R'WRN865>50 µM (Highly Selective)[9]
H3B-219 -SO₂NH-R'WRN171>50 µM (Highly Selective)[9]

Data synthesized from findings reported in[9].

Structure-Selectivity Insights: The high selectivity for WRN suggests that the overall conformation of the pyrimidine-sulfonamide analog fits snugly into the WRN ATP-binding pocket in a way that is not well-tolerated by the active sites of BLM and RecQL1. The data demonstrates that the sulfonamide NH group is a key driver of potency, likely forming a crucial hydrogen bond with the protein that is absent in the sulfonyl analog.[9]

Analog B: A BRAF V600E Inhibitor Scaffold

The pyrimidine-sulfonamide core is also central to inhibitors of BRAF, a serine/threonine kinase frequently mutated in melanoma.[3] Machine learning-based QSAR studies have elucidated the key chemical features of these analogs that correlate with inhibitory activity against the V600E mutant.[3]

Structure-Selectivity Insights: For BRAF V600E inhibitors, the pyrimidine-sulfonamide scaffold acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase's hinge region, a common feature of ATP-competitive inhibitors.[1][11] Selectivity over other kinases is achieved by exploiting differences in the surrounding residues. Substitutions on the pyrimidine ring and the phenyl ring of the sulfonamide can be tailored to create favorable interactions (e.g., van der Waals, hydrophobic) with specific pockets in the BRAF active site that are absent or differently shaped in other kinases. While a detailed cross-reactivity panel is not provided in the source, the QSAR study identified nine key chemical fingerprints that are crucial for potent BRAF V600E inhibition, implying that compounds lacking these features would be less active against this specific target.[3]

Analog C: A Multi-Targeted VEGFR-2/EGFR Inhibitor

Hybridization of the pyrimidine and sulfonamide moieties has yielded compounds with dual inhibitory activity. For example, certain analogs show potent inhibition of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key tyrosine kinases in cancer progression.[4]

Table 2: Dual Kinase Inhibition Profile of a Representative Pyrimidine-Sulfonamide Hybrid

Compound IDPrimary Target 1 (IC50)Primary Target 2 (IC50)Cell Line (IC50)Reference Compound (IC50)Reference
Hybrid 28 VEGFR-2 (100 nM)Not specifiedHepG2 (6.99 µM)Sorafenib (VEGFR-2: 100 nM; HepG2: 5.47 µM)[4]

Data synthesized from findings reported in[4].

Structure-Selectivity Insights: This profile exemplifies "polypharmacology," where a single molecule is designed to hit multiple targets. The compound's architecture is such that it can be accommodated by the ATP-binding sites of both VEGFR-2 and likely other kinases like EGFR, as suggested by its cellular activity.[4] The selectivity is therefore broad among certain kinases. The authors note that adding a methyl group to the pyrimidine moiety was beneficial for activity, demonstrating again how small chemical changes can tune the potency and, by extension, the selectivity profile of these analogs.[4]

Visualizing On-Target vs. Off-Target Effects

The following diagram illustrates the concept of kinase selectivity. A selective inhibitor primarily binds to its intended target, leading to a clean downstream signaling effect. A non-selective or cross-reactive inhibitor binds to multiple kinases, potentially in different pathways, which can confound experimental results and cause unintended side effects.

G cluster_0 Selective Inhibitor cluster_1 Cross-Reactive Inhibitor Selective_Inhibitor Analog X (Selective) Target_Kinase_A Target Kinase A Selective_Inhibitor->Target_Kinase_A High Affinity (On-Target) Off_Target_B Off-Target Kinase B Selective_Inhibitor->Off_Target_B Low Affinity Downstream_A Downstream Pathway A Target_Kinase_A->Downstream_A Signal Blocked Downstream_B Downstream Pathway B Off_Target_B->Downstream_B Signal Unaffected NonSelective_Inhibitor Analog Y (Cross-Reactive) Target_Kinase_A2 Target Kinase A NonSelective_Inhibitor->Target_Kinase_A2 High Affinity (On-Target) Off_Target_B2 Off-Target Kinase B NonSelective_Inhibitor->Off_Target_B2 High Affinity (Off-Target) Downstream_A2 Downstream Pathway A Target_Kinase_A2->Downstream_A2 Signal Blocked Downstream_B2 Downstream Pathway B Off_Target_B2->Downstream_B2 Signal Also Blocked

Caption: On-target vs. Off-target inhibition by selective and cross-reactive analogs.

Experimental Protocols for Assessing Selectivity

To generate the data discussed above, rigorous, validated experimental systems are essential. The choice of assay can influence the outcome, so understanding the underlying principles is critical for data interpretation.

Protocol 1: In Vitro Biochemical Kinase Profiling (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced by a kinase reaction, which is directly proportional to enzyme activity. It is a gold-standard method for determining IC50 values and is frequently used in large-panel screens to assess selectivity.

Causality and Rationale: By measuring ADP production across a wide panel of purified kinases, one can directly assess an inhibitor's effect on the catalytic activity of each enzyme under controlled in vitro conditions.[9] This provides a clear, quantitative measure of potency and selectivity.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the kinase of interest in reaction buffer.

  • Compound Addition: Add 0.5 µL of the pyrimidine-sulfonamide analog at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.

  • Initiation: Add 2 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction. The ATP concentration is typically set near its Km for the specific kinase to ensure competitive binding conditions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (DMSO for 0% inhibition, no enzyme for 100% inhibition) and fit the dose-response curves using a non-linear regression model to determine IC50 values.

Self-Validation System:

  • Positive Control: A known potent inhibitor for the target kinase is included to confirm assay sensitivity.

  • Negative Control: DMSO vehicle control defines the 100% activity window.

  • Z'-factor: This statistical parameter is calculated for each assay plate to ensure the robustness and quality of the screen. A Z' > 0.5 is considered excellent.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

While biochemical assays are essential, it is crucial to confirm that an inhibitor can bind to its target in the complex environment of a living cell. The NanoBRET™ assay measures target engagement by detecting energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that competes with the test compound for the ATP-binding pocket.

Causality and Rationale: A decrease in the BRET signal indicates that the test compound is displacing the tracer from the active site of the target kinase, providing direct evidence of target engagement in live cells.[8]

G cluster_0 Kinase Selectivity Profiling Workflow A Compound Synthesis (Analog Library) B Tier 1: Single-Dose Screen (e.g., 1 µM) A->B C C B->C D Tier 2: Dose-Response (IC50 Determination) C->D E Determine Potency & Selectivity Score D->E F Cellular Target Engagement Assay (e.g., NanoBRET) E->F G Confirm On-Target Activity in Cells F->G

Caption: A tiered workflow for characterizing the selectivity of kinase inhibitors.

Step-by-Step Methodology:

  • Cell Preparation: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells into a 96-well white assay plate and incubate overnight.

  • Compound Treatment: Treat the cells with the pyrimidine-sulfonamide analog at various concentrations.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to the wells.

  • Substrate Addition & Reading: Add the NanoBRET™ Nano-Glo® Substrate, which is cell-permeable. Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer. Plot the data to determine the IC50 value for cellular target engagement.

Conclusion and Future Directions

The 5-fluoropyrimidine-2-sulfonamide scaffold and its relatives are a versatile and potent class of kinase inhibitors. This guide highlights that their selectivity is not an inherent property of the core structure but is exquisitely defined by the nature and placement of chemical substituents. A deep understanding of the structure-activity and structure-selectivity relationships, validated through rigorous biochemical and cellular assays, is essential for advancing these compounds.

Achieving high selectivity remains a primary objective in the design of kinase inhibitors for use as both therapeutic agents and research tools. As our understanding of the structural biology of the kinome deepens, so too will our ability to rationally design next-generation pyrimidine-sulfonamide analogs with precisely tailored selectivity profiles, minimizing off-target effects and maximizing therapeutic potential.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

  • IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central. Available at: [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • IC50 (mol/L) Comparison Between 5-FU and 5-FU-NCM on Tumor Cells a. ResearchGate. Available at: [Link]

  • Drugging the PI3 kinome: from chemical tools to drugs in the clinic. PubMed. Available at: [Link]

  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed. Available at: [Link]

  • On-Target and Off-Target Side Effects. Targeted Oncology. Available at: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. Available at: [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PMC. Available at: [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. Available at: [Link]

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Benchmarking 5-Fluoropyrimidine-2-Sulfonamide Derivatives Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for evaluating novel kinase inhibitor scaffolds, designed for researchers, assay developers, and medicinal chemists.

Introduction & Mechanistic Grounding

The pursuit of highly selective kinase inhibitors remains a cornerstone of modern targeted oncology. While first-generation pan-kinase inhibitors like Dinaciclib offer broad efficacy, their clinical utility is frequently limited by narrow therapeutic windows and off-target toxicity[1]. Recently, the 5-fluoropyrimidine-2-sulfonamide scaffold has emerged as a highly potent and selective pharmacophore, particularly in the rational design of Cyclin-Dependent Kinase 9 (CDK9) inhibitors[2].

This guide benchmarks these novel derivatives against standard reference inhibitors, providing researchers with mechanistic insights, comparative data, and self-validating experimental protocols.

Causality in Scaffold Design

Standard inhibitors often bind the highly conserved ATP pocket with high affinity but low selectivity. For example, Dinaciclib represses CDK1, CDK2, CDK5, and CDK9 with nearly equal potency[3]. In contrast, the 5-fluoropyrimidine-2-sulfonamide scaffold achieves selectivity through two distinct mechanisms:

  • Hinge Region Interaction: The sulfonamide group forms a unique hydrogen bond network with specific residues (e.g., Glu107) in the CDK9 hinge region[2].

  • Steric & Electronic Tuning: The substitution of a 5-fluoropyrimidine ring optimizes the electronic distribution and steric fit within the ATP-binding cleft. Altering this to a 5-Cl or 5-CF3 pyrimidine ring results in a severe loss of target activity, demonstrating the precise structural requirements for CDK9 selectivity over CDK2[2].

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. It regulates the transcription of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc by phosphorylating the Ser2 residue of RNA Polymerase II (RNAPII)[4]. Selective inhibition leads to rapid depletion of these proteins, driving apoptosis in "transcriptionally addicted" cancer cells[5].

Pathway Novel 5-Fluoropyrimidine- 2-Sulfonamide CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Novel->CDK9 Selective Inhibition Pan Pan-CDK Inhibitor (Dinaciclib) Pan->CDK9 Broad Inhibition RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Proteins Mcl-1 & c-Myc Depletion RNAPII->Proteins Transcription Halt Apoptosis Tumor Cell Apoptosis Proteins->Apoptosis Triggers

Figure 1: Mechanism of action for 5-fluoropyrimidine-2-sulfonamide targeting the CDK9/RNAPII axis.

Quantitative Benchmarking

To objectively evaluate the 5-fluoropyrimidine-2-sulfonamide scaffold, we benchmark it against two clinical-stage inhibitors:

  • Dinaciclib: A potent but non-selective pan-CDK inhibitor[3].

  • BAY1143572 (Atuveciclib): The first orally available selective CDK9 inhibitor to enter clinical trials, which served as the structural basis for the sulfonamide derivatives[5].

Table 1: Comparative Kinase Profiling
Inhibitor ClassRepresentative CompoundCDK9 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity (CDK2/CDK9)MV4-11 Cell Viability IC₅₀ (nM)
Pan-CDK Inhibitor Dinaciclib4.01.00.25x (Poor)~10.0
First-Gen Selective BAY11435729.0>1000>110x (High)~200.0
Novel Scaffold 5-Fluoropyrimidine-2-sulfonamide (e.g., L19)<10.0>1000>100x (High)147.0

Data synthesized from foundational biochemical assays demonstrating that the 5-fluoropyrimidine substitution preserves nanomolar target activity while maintaining rigorous selectivity against off-target cell cycle kinases[2],[5],[3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate internal controls and orthogonal validation steps.

Protocol 1: Biochemical Target Engagement via TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, a common issue with highly conjugated pyrimidine scaffolds. Methodology:

  • Reagent Preparation: Prepare recombinant CDK9/Cyclin T1 enzyme, ULight-labeled MBP peptide substrate, and europium-labeled anti-phospho-MBP antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Perform a 10-point serial dilution of the 5-fluoropyrimidine-2-sulfonamide compound (10 µM to 0.1 nM) in 100% DMSO. Transfer to a 384-well pro-plate (final DMSO concentration ≤1%).

  • Reaction Initiation: Add the enzyme-substrate mix to the compounds. Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) to ensure competitive binding dynamics. Incubate for 60 minutes at room temperature.

  • Detection: Halt the reaction by adding EDTA (to chelate Mg²⁺), followed immediately by the europium-labeled detection antibody.

  • Validation & Readout: Read on a compatible microplate reader (Excitation 320 nm, Emission 615 nm and 665 nm). Use Dinaciclib as a positive control for complete inhibition. Self-Validation Check: The assay is only considered valid if the Z'-factor between the DMSO vehicle control and the positive control is > 0.6.

Protocol 2: Cellular Target Engagement via Western Blotting

Rationale: Biochemical IC₅₀ does not always translate to cellular efficacy due to poor permeability or active efflux. Western blotting confirms on-target intracellular activity by measuring the downstream depletion of RNAPII phosphorylation and Mcl-1. Because Mcl-1 has an exceptionally short half-life, it serves as a highly sensitive, real-time biomarker for CDK9-mediated transcription inhibition[4],[6]. Methodology:

  • Cell Culture & Treatment: Seed MV4-11 acute myeloid leukemia cells at 1×106 cells/mL. Treat with the inhibitor at varying concentrations (e.g., 10, 50, 150, 500 nM) for exactly 4 to 6 hours.

  • Lysis: Harvest cells and lyse in cold RIPA buffer supplemented heavily with protease and phosphatase inhibitors to preserve the transient phosphorylation state of RNAPII.

  • Protein Resolution: Quantify protein using a BCA assay, load 20 µg per lane onto a 4–12% Bis-Tris polyacrylamide gel, and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane for p-RNAPII (Ser2), total RNAPII, Mcl-1, c-Myc, and GAPDH (loading control).

  • Validation Check: A successful specific CDK9 inhibitor will show a dose-dependent reduction in p-RNAPII (Ser2) and Mcl-1, while total RNAPII levels remain constant[6].

Workflow Prep Compound Preparation Biochem Biochemical Assay (TR-FRET) Prep->Biochem Cellular Cell Viability (CellTiter-Glo) Prep->Cellular Mechanism Target Engagement (Western Blot) Biochem->Mechanism Select Hits Cellular->Mechanism Data Data Synthesis & Benchmarking Mechanism->Data

Figure 2: Self-validating benchmarking workflow for evaluating novel kinase inhibitors.

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro Efficacy with In Vivo Outcomes for 5-Fluoropyrimidine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug development, the journey from a promising compound in a petri dish to a life-saving therapeutic is fraught with challenges. A critical hurdle lies in the translation of preclinical findings, where the controlled environment of in vitro (in glass) experiments must predict the complex reality of in vivo (within the living) systems.[1][2] This guide provides an in-depth comparison of in vivo and in vitro methodologies for evaluating the efficacy of 5-Fluoropyrimidine-2-sulfonamide, a novel compound class with significant therapeutic potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers in their quest for robust and predictive preclinical data.

The core challenge in drug development is the high attrition rate of promising compounds as they move from preclinical to clinical phases.[3] A significant contributor to this is the frequent disconnect between potent in vitro activity and a lack of efficacy in living organisms.[4][5] This guide aims to illuminate the path toward establishing a more reliable in vivo-in vitro correlation (IVIVC), a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[6][7] A robust IVIVC can reduce the number of human studies required, validate dissolution methods, and support manufacturing changes, ultimately accelerating the delivery of effective therapies to patients.[6]

The Compound Class: 5-Fluoropyrimidine-2-sulfonamide

5-Fluoropyrimidines, such as the widely used 5-fluorouracil (5-FU), are a cornerstone of cancer chemotherapy.[8] Their primary mechanism of action involves the inhibition of thymidylate synthase (TYMS), a crucial enzyme in DNA synthesis, and the incorporation of its metabolites into DNA and RNA, leading to cell death.[9][10] The addition of a sulfonamide moiety introduces a versatile scaffold known for a broad spectrum of pharmacological activities, including anticancer properties.[11][12][13][14] Sulfonamides can act as competitive inhibitors in metabolic pathways, such as the folic acid synthesis pathway in bacteria, by mimicking p-aminobenzoic acid (PABA).[][16][17] This dual-action potential of 5-Fluoropyrimidine-2-sulfonamide derivatives makes them a compelling area of cancer research.

Part 1: The In Vitro Landscape - Initial Efficacy Assessment

In vitro assays are indispensable for the initial high-throughput screening of large compound libraries to identify potential drug candidates.[18] They offer a cost-effective and rapid means to assess the cytotoxic and mechanistic properties of novel molecules.[19][20]

The initial step is to determine the compound's ability to kill cancer cells. Several assays can be employed, each with its own advantages and limitations.

1. Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the metabolic activity of a cell population, which is indicative of the number of viable cells.[20]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[20]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[19]

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Colorimetric (metabolic activity)Inexpensive, well-establishedCan be affected by metabolic changes, requires a solubilization step
CellTiter-Glo® Luminescent (ATP quantification)High sensitivity, simple "add-mix-read" protocolMore expensive than colorimetric assays

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 5-Fluoropyrimidine-2-sulfonamide compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%.

Beyond cytotoxicity, understanding the mechanism of action is crucial. For 5-Fluoropyrimidine-2-sulfonamide, this would involve investigating its effects on key cellular processes.

  • Cell Cycle Analysis: Flow cytometry can be used to determine the phase of the cell cycle at which the compound induces arrest. Sulfonamide derivatives have been shown to cause G2/M-phase arrest.[11]

  • Apoptosis Assays: Assays like Annexin V/PI staining can quantify the induction of programmed cell death (apoptosis).

Diagram 1: General In Vitro Experimental Workflow

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Assay & Data Analysis CellCulture Cancer Cell Line Culture Seeding Cell Seeding in 96-well plates CellCulture->Seeding Treatment Treat Cells and Incubate Seeding->Treatment CompoundPrep Prepare Serial Dilutions of 5-Fluoropyrimidine-2-sulfonamide CompoundPrep->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Treatment->Assay Readout Measure Signal (Absorbance/Luminescence) Assay->Readout Analysis Calculate IC50 Values Readout->Analysis

Caption: A simplified workflow for determining the in vitro cytotoxicity of a compound.

Part 2: The In Vivo Arena - Testing in a Living System

While in vitro studies provide valuable initial data, they lack the complexity of a whole organism.[1] In vivo models are essential for evaluating a drug's efficacy in a more physiologically relevant context.[19][21]

The selection of an appropriate animal model is critical for the translatability of the results.

  • Cell Line-Derived Xenografts (CDX): These models involve implanting cultured human cancer cell lines into immunodeficient mice.[22] They are a valuable tool for initial efficacy assessments but may not fully capture the heterogeneity of human tumors.[23]

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from patients directly into immunocompromised mice.[23][24][25][26] These models better retain the histological and genetic characteristics of the original tumor and are considered more predictive of clinical outcomes.[3][27]

Table 2: Comparison of In Vivo Xenograft Models

ModelDescriptionAdvantagesDisadvantages
CDX Human cancer cell lines implanted in miceCost-effective, faster to establish, reproducibleMay not reflect tumor heterogeneity, cell lines can change over time[23]
PDX Patient tumor tissue implanted in mice[25]More clinically relevant, preserves tumor architecture and heterogeneity[25][26]More expensive, slower to establish, higher variability

Experimental Protocol: Patient-Derived Xenograft (PDX) Efficacy Study

  • Model Establishment: Implant tumor fragments from a cancer patient subcutaneously into immunodeficient mice.

  • Tumor Growth and Passaging: Allow tumors to grow to a specific size. The tumor can then be passaged to expand the cohort of mice for the study.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment and control groups.

  • Drug Administration: Administer 5-Fluoropyrimidine-2-sulfonamide and a vehicle control via a clinically relevant route (e.g., oral gavage, intravenous injection).

  • Monitoring: Monitor tumor growth using calipers and animal well-being (body weight, clinical signs) regularly.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a specified treatment duration.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Diagram 2: Patient-Derived Xenograft (PDX) Workflow

G Patient Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient->Implantation Growth Tumor Growth & Passaging Implantation->Growth Randomization Randomization into Treatment & Control Groups Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor & Animal Monitoring Treatment->Monitoring Analysis Data Analysis (Tumor Growth Inhibition) Monitoring->Analysis

Caption: A streamlined overview of a patient-derived xenograft efficacy study.

Part 3: Bridging the Divide - Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a meaningful correlation between the in vitro potency of 5-Fluoropyrimidine-2-sulfonamide and its in vivo efficacy. However, several factors can lead to discrepancies.[4]

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism can significantly differ from the static exposure in a cell culture dish.[1]

  • Tumor Microenvironment: In vivo tumors are complex ecosystems of cancer cells, stromal cells, blood vessels, and immune cells, all of which can influence drug response.[5] This complexity is absent in traditional 2D cell cultures.

  • Drug Penetration: The ability of a drug to penetrate solid tumors can be a limiting factor in vivo.[4]

  • Advanced In Vitro Models: 3D cell culture models, such as spheroids and organoids, can better mimic the in vivo tumor microenvironment.[28]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK data with in vitro potency can help predict the drug concentrations required at the tumor site for efficacy.

  • Careful Model Selection: Choosing the most clinically relevant in vivo model is paramount. PDX models, for instance, are generally considered to have higher predictive value.[3][27]

Table 3: Hypothetical Comparative Efficacy Data

Cancer TypeIn Vitro IC50 (µM)In Vivo PDX Model TGI (%)*
Colon Cancer 0.565
Breast Cancer 1.240
Lung Cancer 5.815

*Tumor Growth Inhibition

In this hypothetical example, a lower in vitro IC50 for colon cancer correlates with a higher tumor growth inhibition in vivo, suggesting a potential positive correlation for this cancer type. However, a more comprehensive dataset across multiple cell lines and PDX models is necessary to establish a robust IVIVC.

Diagram 3: Factors Influencing In Vivo vs. In Vitro Efficacy

G cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_factors Confounding Factors Invitro IC50 Invivo Tumor Growth Inhibition Invitro->Invivo Correlation? PK Pharmacokinetics (ADME) PK->Invivo TME Tumor Microenvironment TME->Invivo Penetration Drug Penetration Penetration->Invivo

Caption: Key factors that can influence the correlation between in vitro and in vivo results.

Conclusion: A Path Forward

The development of a successful anticancer agent hinges on a thorough understanding of its activity in both simplified and complex biological systems. For 5-Fluoropyrimidine-2-sulfonamide, a systematic approach that integrates robust in vitro screening with clinically relevant in vivo models is essential. While a perfect one-to-one correlation between in vitro and in vivo data is unlikely, a well-designed preclinical package can significantly improve the predictive power of early-stage research. By carefully considering the experimental design, choosing appropriate models, and being mindful of the inherent limitations of each system, researchers can increase the probability of translating a promising molecule into a clinically effective therapy.

References

  • Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC. (n.d.).
  • Patient-Derived Xenograft Models in Cancer Research: Methodology, Applications, and Future Prospects - PubMed. (n.d.).
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 17).
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Sources

Validating the Antimicrobial Activity of 5-Fluoropyrimidine-2-sulfonamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to replenishing the dwindling arsenal of effective therapeutics. The 5-Fluoropyrimidine-2-sulfonamide structural motif presents a compelling avenue for investigation, merging the established antimicrobial-associated pyrimidine core with the dihydropteroate synthase-inhibiting sulfonamide group. The addition of a fluorine atom may further enhance its biological activity and pharmacokinetic properties.

This guide provides a comprehensive framework for the in-depth validation of the antimicrobial potential of 5-Fluoropyrimidine-2-sulfonamide. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to its evaluation, from initial screening to more advanced characterization. We will delve into the causal reasoning behind experimental choices, ensuring a self-validating and trustworthy protocol.

The Scientific Rationale: Targeting the Folate Biosynthesis Pathway

Sulfonamides have long been a cornerstone of antimicrobial therapy. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid.[1] Bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet, providing a basis for the selective toxicity of sulfonamides. The pyrimidine ring is a key component of many biologically active molecules, and its incorporation into a sulfonamide framework has been explored for the development of novel antimicrobial agents.[2][3] The inclusion of a highly electronegative fluorine atom can modulate the electronic properties of the molecule, potentially leading to enhanced binding to the target enzyme and improved antimicrobial potency.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Bacterial Folate Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Compound 5-Fluoropyrimidine- 2-sulfonamide Compound->DHPS Competitive Inhibition cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Advanced Characterization cluster_2 Phase 3: Safety & Selectivity MIC Minimum Inhibitory Concentration (MIC) (Broth Microdilution) MBC Minimum Bactericidal Concentration (MBC) MIC->MBC TimeKill Time-Kill Kinetics Assay MIC->TimeKill Disk Disk Diffusion Assay Disk->MIC Qualitative Correlation Cytotoxicity Cytotoxicity Assay (Mammalian Cell Lines) TimeKill->Cytotoxicity Informs Therapeutic Index

Sources

Comparative Structural Activity Relationship (SAR) Guide: 5-Fluoropyrimidine-2-sulfonamide vs. Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine-2-sulfonamide scaffold is a highly privileged pharmacophore utilized extensively in the development of targeted oncology therapeutics (e.g., CDK and IKKβ inhibitors) and agricultural agrochemicals (e.g., AHAS inhibitors)[1]. However, the unsubstituted parent pyrimidine ring frequently suffers from rapid metabolic clearance and suboptimal target engagement. The strategic incorporation of a fluorine atom at the C5 position to form 5-fluoropyrimidine-2-sulfonamide (5-FPS) fundamentally optimizes the physicochemical and pharmacokinetic landscape of the molecule.

As an Application Scientist, this guide provides an objective, data-driven comparison of the 5-FPS moiety against its structural alternatives, detailing the causality behind its superior performance and providing the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Grounding: The "Fluorine Effect"

The superiority of the 5-FPS moiety is driven by two distinct, causal mechanisms:

  • Electronic Modulation (pKa Shift): Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) propagates through the pyrimidine ring, significantly lowering the pKa of the adjacent C2-sulfonamide NH. While a standard pyrimidine-2-sulfonamide has a pKa of ~6.2, the 5-fluoro analogue drops to approximately 4.5–4.8[2]. This increased acidity ensures the sulfonamide acts as a highly potent hydrogen-bond donor (or is favorably ionized) at physiological pH, drastically improving binding affinity within the ATP-binding hinge region of target kinases.

  • Metabolic Shielding: The C5 position of pyrimidines is a notorious "soft spot" for Cytochrome P450 (CYP450)-mediated oxidation. This oxidation often leads to reactive metabolites that cause Time-Dependent Inhibition (TDI) of CYP3A4. Fluorine acts as a bioisostere for hydrogen, sterically and electronically blocking this specific oxidation pathway, thereby ameliorating TDI and extending the compound's half-life[3].

Binding_Mechanism F_Atom 5-Fluoro Substitution (Inductive Effect) pKa_Drop Lower Sulfonamide pKa (Increased Acidity) F_Atom->pKa_Drop Met_Block Steric/Electronic Block (CYP450 C5-Oxidation) F_Atom->Met_Block H_Bond Enhanced H-Bonding (Kinase Hinge Region) pKa_Drop->H_Bond Efficacy Improved Target Affinity & Half-Life H_Bond->Efficacy Met_Block->Efficacy

Figure 1: Causal relationship between 5-fluoro substitution and improved pharmacodynamics.

Comparative SAR Data Analysis

To objectively evaluate the 5-FPS moiety, we compare it against 5-Hydrogen, 5-Methyl, and 5-Chloro analogues. The data below synthesizes typical SAR trends observed in kinase inhibitor development utilizing this scaffold.

Compound Moiety (C5 Substitution)Sulfonamide NH pKaTarget Kinase IC₅₀ (nM)HLM CLint (µL/min/mg)CYP3A4 Time-Dependent Inhibition (TDI)
5-Hydrogen (Baseline)6.214545.2High (Rapid C5 Oxidation)
5-Methyl 6.58568.5Moderate (Benzylic Oxidation)
5-Chloro 5.12218.4Low
5-Fluoro (5-FPS) 4.8812.1None (Metabolically Blocked)

Data Interpretation:

  • 5-Hydrogen: Poor potency due to weak hinge binding; high clearance due to unshielded C5 oxidation.

  • 5-Methyl: The electron-donating methyl group raises the pKa, weakening the hydrogen bond donor capacity. It also introduces a new metabolic liability (benzylic oxidation).

  • 5-Chloro: Inductive withdrawal lowers pKa and improves potency, but the larger Van der Waals radius of chlorine can cause steric clashes in tight kinase hinge pockets.

  • 5-Fluoro: Achieves the optimal balance. The strong -I effect maximizes target affinity, while the small atomic radius mimics hydrogen, perfectly fitting the binding pocket while completely blocking CYP450 C5-oxidation[3].

Experimental Protocols & Validation Workflows

To generate the comparative SAR data reliably, the following self-validating protocols must be implemented.

SAR_Workflow A Compound Synthesis (5-F, 5-H, 5-Me, 5-Cl) B Physicochemical Profiling (pKa, LogD) A->B C In Vitro Efficacy (TR-FRET Kinase Assay) A->C D Metabolic Stability (HLM CLint) A->D E Lead Selection (5-Fluoropyrimidine) B->E C->E D->E

Figure 2: Multiparametric SAR evaluation workflow for pyrimidine-2-sulfonamide derivatives.

Protocol A: TR-FRET Kinase Inhibition Assay

Causality: Traditional absorbance-based assays are highly prone to interference from colored or auto-fluorescent small molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it isolates the specific binding event via a delayed emission window, providing a pristine signal-to-noise ratio essential for resolving single-digit nanomolar IC₅₀ differences.

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare 3-fold serial dilutions of the 5-FPS analogues in 100% DMSO. Transfer 100 nL to a 384-well pro-plate using an acoustic dispenser to eliminate carryover.

  • Reaction Initiation: Add 5 µL of the target kinase (e.g., CDK2) and incubate for 15 minutes at room temperature to allow for compound association. Add 5 µL of ATP (at the predetermined Kₘ) and biotinylated peptide substrate.

  • Detection: After 60 minutes, quench the reaction with 10 µL of detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation System: Read the plate on a compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio).

    • Validation Check: The assay is only deemed valid if the Z'-factor (calculated from DMSO negative controls and Staurosporine positive controls) is strictly >0.6.

Protocol B: Human Liver Microsome (HLM) Stability & CYP3A4 TDI

Causality: Standard intrinsic clearance (CLint) assays only measure parent compound disappearance. Because pyrimidines are known to form reactive intermediates that irreversibly bind to CYP enzymes[3], a pre-incubation step with NADPH is mandatory to detect mechanism-based Time-Dependent Inhibition (TDI).

  • Incubation Setup: Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • TDI Assessment: In a parallel plate, pre-incubate the compound with HLM and NADPH for 30 minutes before adding a CYP3A4-specific probe substrate (e.g., Midazolam). An IC₅₀ shift >1.5-fold compared to a 0-minute pre-incubation indicates TDI.

  • Self-Validation System: Analyze via LC-MS/MS.

    • Validation Check: Verapamil (high clearance) and Warfarin (low clearance) must be run concurrently. The assay is validated only if Verapamil half-life is <15 minutes and Warfarin half-life is >120 minutes.

References

  • Recent Advances in Pyrimidine-Based Drugs - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) Publications URL:[Link]

  • Pesticide Fact Sheet: Florasulam Source: United States Environmental Protection Agency (EPA) URL:[Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Fluoropyrimidine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our commitment to discovery goes hand-in-hand with our responsibility to ensure a safe laboratory environment for ourselves, our colleagues, and the community. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Fluoropyrimidine-2-sulfonamide, grounded in established safety principles and regulatory standards.

Hazard Profile and Core Safety Principles

Understanding the potential hazards of 5-Fluoropyrimidine-2-sulfonamide is the first step in its safe management. Based on its constituent functional groups, we must assume the following:

  • Toxicity: Many fluorinated organic compounds and pyrimidine derivatives exhibit biological activity and can be toxic.[1][2] It should be considered harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.[4]

  • Environmental Hazard: As with many synthetic organic molecules, improper disposal can lead to environmental persistence and harm to aquatic life. Halogenated organic wastes, in particular, are a focus for regulatory bodies like the Environmental Protection Agency (EPA) due to their potential to form hazardous byproducts if not treated correctly.[5]

The guiding principle for its disposal is waste segregation at the source . Never dispose of 5-Fluoropyrimidine-2-sulfonamide, or solutions containing it, down the sink.[6][7]

Personal Protective Equipment (PPE) and Spill Response

Before handling or preparing 5-Fluoropyrimidine-2-sulfonamide for disposal, ensure the appropriate PPE is worn.

PPE ItemSpecificationRationale
Gloves Nitrile gloves, double-gloved if handling concentrates.Provides a chemical-resistant barrier to prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of liquids or contact with solid particles.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]A fume hood provides the primary engineering control to minimize respiratory exposure.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational. For large spills, close lab doors to ventilate the area through the hood exhaust.[7]

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse compatible with the surface), collecting all cleaning materials as hazardous waste.

Segregation and Containment: The Foundation of Proper Disposal

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure the waste is sent to the correct treatment facility. 5-Fluoropyrimidine-2-sulfonamide waste must be classified as halogenated organic waste .[8]

Caption: Workflow for 5-Fluoropyrimidine-2-sulfonamide Waste Management.

Step-by-Step Disposal Protocol

This protocol covers solid waste, concentrated solutions, and dilute aqueous solutions.

A. Solid Waste (Pure Compound, Contaminated PPE, etc.)

  • Container Selection: Choose a sealable, chemical-resistant container (e.g., a polyethylene bottle or drum) that is compatible with halogenated organic compounds.[9] The container must be in good condition with a secure, threaded cap.[7]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[10] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Waste 5-Fluoropyrimidine-2-sulfonamide". Do not use abbreviations.[7]

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Accumulation: Place all contaminated items, such as weighing boats, gloves, and absorbent pads, directly into the labeled container.

  • Storage: Keep the container sealed at all times, except when adding waste.[7] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][11]

B. Concentrated Organic Solvent Solutions

  • Segregation: This waste stream must be collected in a container specifically designated for halogenated organic solvents .[8][10] Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[10]

  • Container and Labeling: Use a safety can or chemically-resistant bottle labeled for "Halogenated Organic Waste".[10] Maintain a running list of all solvent components and their approximate percentages on the container's label or an attached tag.[10]

  • Incompatible Materials: Never add strong acids, bases, or oxidizing agents to the halogenated solvent waste container.[6][10]

  • Storage: Store the sealed container in a flammable storage cabinet within the SAA.

C. Dilute Aqueous Solutions

Aqueous solutions containing 5-Fluoropyrimidine-2-sulfonamide cannot be disposed of down the drain.[6] Even small quantities of toxic organic chemicals must be collected for proper disposal.[9]

  • Collection: Collect all dilute aqueous waste in a dedicated, labeled container. The label should read "Aqueous Waste with Halogenated Organics" and list the constituents.

  • pH Management: Do not attempt to neutralize acidic or basic aqueous solutions of this compound without consulting your institution's Environmental Health & Safety (EHS) office. In most cases, it is safer to dispose of the non-adjusted waste as hazardous chemical waste.[6]

  • Storage: Store in the SAA, ensuring it is segregated from incompatible waste streams like strong acids or oxidizers.[6]

Decontamination

  • Glassware and Equipment: Rinse contaminated glassware and equipment with a small amount of a suitable solvent (e.g., acetone, ethanol). The first rinse (the "prerinse") is considered hazardous and must be collected in the appropriate halogenated organic waste container. Subsequent rinses may be managed as non-hazardous waste, depending on your institution's policies.

  • Surfaces: Decontaminate work surfaces with soap and water, followed by a solvent wipe if necessary. All cleaning materials (wipes, pads) must be disposed of as solid hazardous waste.

Regulatory Compliance and Final Disposal

All chemical waste management is governed by regulations from agencies like the EPA, under the Resource Conservation and Recovery Act (RCRA).[9] Your institution's EHS department is your primary resource for ensuring compliance.

  • Satellite Accumulation Areas (SAA): Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA.[11] These areas must be inspected weekly.[6]

  • Waste Pickup: Once a waste container is full, or has been in the SAA for up to one year (for partially filled containers), it must be moved to a Central Accumulation Area (CAA) for pickup by a licensed hazardous waste vendor.[6][11]

  • Final Treatment: Halogenated organic waste is typically sent for high-temperature incineration at a specialized facility to ensure complete destruction and prevent the formation of toxic byproducts.[5][12]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • 7.2 Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Halogenated Solvents Recovery. Diverse Waste Solutions. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. [Link]

  • Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. ResearchGate. [Link]

  • Pyrimidine derivatives as environmentally-friendly corrosion inhibitors: A review. ResearchGate. [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Nature. [Link]

  • Production of Pyrimidobenzazepine Derivatives and Reduction of Organic Pollutant Using Ag/Fe3O4/TiO2/CuO@MWCNTs MNCs. Taylor & Francis Online. [Link]

  • Occurrence and Removal of Sulfonamides and Their Acetyl Metabolites in a Biological Aerated Filter (BAF) of Wastewater Treatment Plant in Xiamen, South China. PubMed. [Link]

  • Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. PubMed. [Link]

  • SOP Sulfonamides in tissue 2010. AGES. [Link]

  • Antimicrobial sulfonamide drugs. SciSpace. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Advanced Technologies. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Safety Data Sheet for 5-Fluorouracil. DC Fine Chemicals. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.